molecular formula C19H24N4O2 B1679287 Pentamidine CAS No. 100-33-4

Pentamidine

Cat. No.: B1679287
CAS No.: 100-33-4
M. Wt: 340.4 g/mol
InChI Key: XDRYMKDFEDOLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamidine is a diether consisting of pentane-1,5-diol in which both hydroxyl hydrogens have been replaced by 4-amidinophenyl groups. A trypanocidal drug that is used for treatment of cutaneous leishmaniasis and Chagas disease. It has a role as a trypanocidal drug, an antifungal agent, a NMDA receptor antagonist, an anti-inflammatory agent, a chemokine receptor 5 antagonist, an EC 2.3.1.48 (histone acetyltransferase) inhibitor, a calmodulin antagonist, a S100 calcium-binding protein B inhibitor and a xenobiotic. It is a carboxamidine, a diether and an aromatic ether. It is a conjugate base of a pentamidinium(2+).
This compound isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP).   The FDA-approved uses for this compound isethionate depend on the dosage form of the drug. Specifically, this compound isethionate injection is approved to treat PCP, and this compound isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.
PCP can be an opportunistic infection (OI) of HIV.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
This compound is an Antiprotozoal.
This compound is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. This compound is relatively toxic and therapy requires careful monitoring. This compound has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.
This compound is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of this compound is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 15 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of this compound is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.
Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections;  used in treatment of PNEUMOCYSTIS pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.
See also: this compound Isethionate (has salt form);  Diminazene (related);  this compound Mesylate (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRYMKDFEDOLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023431
Record name Pentamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentamidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Complete, Mol wt: 592.69. Hygroscopic, very bitter crystals, mp approx 180 °C. Slight butyric odor. Sol in water (approx 1 in 10 at 25 °C, approx 1 in 4 at 100 °C); sol in glycerol, more readily on warming; slightly sol in alcohol. Insol in ether, acetone, chloroform, liq petr. pH of a 5% w/v soln in water: 4.5 to 6.5. /Isethioante/, 2.36e-02 g/L
Record name Pentamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTAMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentamidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystallizes as colorless plates from water

CAS No.

100-33-4
Record name Pentamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pentamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673LC5J4LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENTAMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentamidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 186 °C, 186.0 °C (decomposes)
Record name Pentamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00738
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTAMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentamidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Action of Pentamidine Against Leishmania donovani: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antileishmanial activity of pentamidine against Leishmania donovani, the causative agent of visceral leishmaniasis. The information presented herein is intended to support research and drug development efforts aimed at combating this neglected tropical disease.

Introduction: The Multifaceted Assault of this compound

This compound, an aromatic diamidine, is a crucial second-line therapeutic agent for visceral leishmaniasis, particularly in cases resistant to first-line antimonial drugs.[1][2][3] Its efficacy stems from a multi-pronged attack on the parasite's fundamental biological processes. The primary mechanisms of action, which are not yet fully elucidated, involve the disruption of mitochondrial function, interference with essential nutrient transport, and direct interaction with parasitic DNA.[4][5][6] This guide will delve into the technical details of these mechanisms, presenting quantitative data and experimental methodologies to provide a thorough understanding of this compound's leishmanicidal effects.

Key Mechanisms of Action

This compound's therapeutic action is not attributed to a single target but rather to its ability to simultaneously disrupt several vital pathways within the Leishmania donovani parasite.

Mitochondrial Disruption: The Powerhouse Collapse

The mitochondrion of Leishmania donovani, which contains the kinetoplast (a network of circular DNA), is a primary target of this compound.[7][8]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): One of the earliest and most significant effects of this compound exposure is the rapid collapse of the parasite's mitochondrial membrane potential.[7][9] This dissipation of the electrochemical gradient disrupts crucial mitochondrial functions, including ATP synthesis and ion transport, ultimately leading to a bioenergetic crisis within the parasite.[6] The reduction in ΔΨm is also a key factor in this compound resistance, as a lower potential in resistant strains leads to decreased drug accumulation within the mitochondrion.[10][11]

  • Kinetoplast Targeting and DNA Interaction: this compound selectively accumulates within the kinetoplast.[7][10] This accumulation is thought to be driven by the high negative charge of the kDNA. Once concentrated, this compound can bind to the AT-rich regions of the kinetoplast DNA minicircles.[5][12] This interaction can interfere with DNA replication and repair processes. Furthermore, this compound has been shown to inhibit mitochondrial topoisomerase II, an enzyme essential for the decatenation and segregation of replicated kDNA minicircles.[5][11][13] This inhibition leads to a tangled mass of kDNA, preventing proper cell division.[8][14]

  • Inhibition of Respiratory Chain Complex II: Evidence suggests that this compound can inhibit the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[15] This inhibition would further contribute to the collapse of the mitochondrial membrane potential and the overall disruption of cellular respiration.

Interference with Cellular Transport Systems

This compound's cationic nature allows it to exploit the parasite's own transport systems to gain entry and exert its toxic effects.

  • Inhibition of Arginine Transport: this compound acts as a competitive inhibitor of arginine transport in L. donovani promastigotes.[16][17][18] Arginine is a crucial amino acid for the parasite, serving as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[19] By blocking arginine uptake, this compound effectively starves the parasite of this vital nutrient.

  • Inhibition of Polyamine Transport: In addition to inhibiting arginine transport, this compound also non-competitively inhibits the uptake of the polyamines putrescine and spermidine.[16][20][21] This dual blockade of both the precursor (arginine) and the polyamines themselves severely disrupts polyamine homeostasis, a critical pathway for parasite survival.[22]

Direct Interaction with Nuclear DNA and Topoisomerases

Beyond its effects on the kinetoplast, this compound also targets nuclear DNA and its associated enzymes.

  • DNA Minor Groove Binding: As an aromatic diamidine, this compound has a strong affinity for the minor groove of AT-rich DNA sequences.[4][18][23] This binding can interfere with the processes of DNA replication and transcription, hindering the synthesis of essential macromolecules.[6]

  • Inhibition of Nuclear Topoisomerases: this compound has been shown to inhibit both topoisomerase I and topoisomerase II in Leishmania.[8][24][25] Inhibition of these enzymes, which are responsible for managing DNA topology during replication and transcription, leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound against Leishmania donovani and its molecular targets.

ParameterSpecies/FormValueReference(s)
IC50 (Growth Inhibition) L. donovani promastigotes7.7 µM[26]
L. donovani promastigotes1.46 µM[7]
L. donovani axenic amastigotes1.9 µM[7]
This compound-resistant L. donovani promastigotes (R8)40 µM[11]
L. donovani intracellular amastigotes15 µM[14]
IC50 (Arginine Transport Inhibition) L. donovani promastigotes40 µM[17]
Ki (Arginine Transport Inhibition) L. mexicana promastigotes12.5 ± 3.8 µM[20][27]
L. mexicana amastigotes16.3 ± 2.8 µM[20][27]
Km (this compound Transport) L. donovani promastigotes6 µM
Km (Iridium-Pentamidine Complex Transport) L. donovani promastigotes17.4 µM[26]
Vmax (Iridium-Pentamidine Complex Transport) L. donovani promastigotes1.3 nmol/mg protein/2 h[26]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent probe Safranine O is used to quantitatively measure the mitochondrial membrane potential in digitonin-permeabilized promastigotes. The accumulation of the dye within the mitochondria is dependent on the membrane potential.

Protocol:

  • Harvest L. donovani promastigotes in late logarithmic phase by centrifugation.

  • Wash the parasites twice with a buffer containing 125 mM sucrose, 65 mM KCl, 10 mM HEPES-K+ (pH 7.2), 1 mM MgCl2, and 2.5 mM K2HPO4.

  • Resuspend the parasites in the same buffer to a final concentration of 10^8 cells/mL.

  • Permeabilize the promastigotes with a low concentration of digitonin (B1670571) (e.g., 20 µg/mL) in the presence of 5 µM Safranine O and 2 mM succinate.

  • Monitor the fluorescence of Safranine O using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 586 nm.

  • Add this compound at various concentrations and record the change in fluorescence, which indicates a collapse of the mitochondrial membrane potential.

  • As a positive control for depolarization, use a protonophore such as FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone).

(Based on the methodology described in Vercesi and Docampo, 1992)[9]

Arginine Transport Assay

Principle: This assay measures the uptake of radiolabeled L-arginine by L. donovani promastigotes in the presence and absence of this compound to determine the inhibitory effect of the drug on arginine transport.

Protocol:

  • Grow L. donovani promastigotes in a defined medium to the mid-logarithmic phase.

  • Harvest the parasites by centrifugation and wash them three times with a transport buffer (e.g., phosphate-buffered saline, pH 7.2).

  • Resuspend the parasites in the transport buffer to a concentration of 10^8 cells/mL.

  • Pre-incubate the parasite suspension with varying concentrations of this compound for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the transport assay by adding [14C]-L-arginine to a final concentration (e.g., 10 µM).

  • At specific time intervals (e.g., 0, 30, 60, 90, and 120 seconds), take aliquots of the cell suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the medium.

  • Lyse the cell pellets and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the initial rates of arginine transport and determine the IC50 value for this compound. For kinetic analysis (competitive inhibition), perform the assay with varying concentrations of both [14C]-L-arginine and this compound to construct a Lineweaver-Burk plot.

(Based on the methodology described in Kandpal et al., 1995)[17]

Topoisomerase Inhibition Assay

Principle: This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Leishmania topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

Protocol (Topoisomerase I):

  • Purify topoisomerase I from L. donovani promastigotes.

  • Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), the purified enzyme, and varying concentrations of this compound in a suitable reaction buffer.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by electrophoresis on an agarose (B213101) gel.

  • Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

(Based on the methodology described in Roy et al., 2005)[24]

Visualizing the Mechanisms: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action of this compound and a typical experimental workflow.

Pentamidine_Mechanism cluster_Cell Leishmania donovani cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus kDNA Kinetoplast DNA (kDNA) TopoII_mito Topoisomerase II kDNA->TopoII_mito Replication RespChain Respiratory Chain (Complex II) DeltaPsi Mitochondrial Membrane Potential (ΔΨm) RespChain->DeltaPsi Maintains ArgTransporter Arginine Transporter Arginine Arginine ArgTransporter->Arginine PolyamineTransporter Polyamine Transporter Polyamines Polyamines PolyamineTransporter->Polyamines nDNA Nuclear DNA Topo_nuclear Topoisomerases I & II nDNA->Topo_nuclear Replication/ Transcription This compound This compound This compound->kDNA Binds (AT-rich) This compound->TopoII_mito Inhibits This compound->RespChain Inhibits This compound->DeltaPsi Collapses This compound->ArgTransporter Inhibits (Competitive) This compound->PolyamineTransporter Inhibits (Non-competitive) This compound->nDNA Binds (Minor Groove) This compound->Topo_nuclear Inhibits

Caption: Overview of this compound's multifaceted mechanism of action against Leishmania donovani.

Arginine_Transport_Inhibition_Workflow cluster_Preparation Parasite Preparation cluster_Assay Transport Assay cluster_Analysis Data Analysis Culture Culture L. donovani promastigotes Harvest Harvest and wash parasites Culture->Harvest Resuspend Resuspend in transport buffer Harvest->Resuspend Preincubation Pre-incubate with This compound Resuspend->Preincubation AddRadiolabel Add [14C]-L-arginine Preincubation->AddRadiolabel Timepoints Take aliquots at different time points AddRadiolabel->Timepoints Separate Separate cells from medium via centrifugation Timepoints->Separate Lyse Lyse cell pellets Separate->Lyse Scintillation Measure radioactivity Lyse->Scintillation Calculate Calculate transport rates and IC50/Ki values Scintillation->Calculate

Caption: Experimental workflow for assessing the inhibition of arginine transport by this compound.

Conclusion

The antileishmanial activity of this compound against Leishmania donovani is a result of its ability to induce a systemic failure of the parasite's essential cellular functions. By targeting the mitochondrion, disrupting nutrient transport, and directly interacting with DNA, this compound creates a cascade of detrimental effects that the parasite cannot overcome. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies and for managing the emergence of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the fight against visceral leishmaniasis.

References

Early Structure-Activity Relationship Studies of Pentamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational structure-activity relationship (SAR) studies of pentamidine, a cornerstone in the chemotherapy of protozoal diseases such as African trypanosomiasis and leishmaniasis. Emerging from research in the late 1930s and early 1940s, the exploration of this compound and its analogs laid critical groundwork for the understanding of aromatic diamidine compounds as therapeutic agents.[1][2] This document synthesizes data from early investigations, presenting quantitative findings, detailing historical experimental protocols, and visualizing the key structural modifications and their impact on biological activity.

Core Structure and Early SAR Insights

Early research quickly established that the trypanocidal activity of this compound is intrinsically linked to its core structure: two terminal benzamidine (B55565) moieties connected by a flexible alkane chain.[3][4] The primary focus of early SAR studies revolved around the systematic modification of three key components: the amidine groups, the central linker, and the aromatic rings.

Key Findings from Early SAR Studies:
  • The Amidine Groups are Essential: Replacement of the amidine groups with non-cationic substituents consistently led to a significant loss of activity, highlighting the importance of the positive charge for interaction with biological targets.

  • Linker Length and Flexibility are Critical: The length and flexibility of the alkane chain connecting the two benzamidine systems were found to be crucial determinants of trypanocidal potency. A pentamethylene (five-carbon) chain was identified as optimal for this compound's activity.

  • Aromatic Ring Substitution Modulates Activity: Substitution on the phenyl rings was explored to understand its effect on potency and toxicity. These early studies paved the way for later development of more complex heterocyclic analogs.

Quantitative Data Summary

The following tables summarize the quantitative data from early and subsequent foundational studies on this compound analogs, focusing on their in vitro activity against key protozoan parasites.

Table 1: In Vitro Activity of this compound Analogs against Trypanosoma brucei rhodesiense

CompoundLinker ModificationAromatic Ring ModificationIC50 (nM)Reference
This compound-(CH2)5-Unsubstituted4.0[3]
Analog 1trans-1,2-bis(methylenecyclopropyl)Unsubstituted>25-fold more potent than this compound against resistant strains[3]
Analog 2PhenylUnsubstitutedVariable[3]
Analog 3PyridinylUnsubstitutedVariable[3]
Analog 4PiperazinylUnsubstitutedHighly Potent[3]
Analog 5HomopiperazinylUnsubstitutedMost potent in vitro[3]

Table 2: In Vitro Activity of Dicationic Compounds against Trypanosoma Species

CompoundStructureTarget OrganismIC50 (nM)Reference
Diamidine 2DiamidineKETRI 2432.3[4]
Diimidazoline 4DiimidazolineKETRI 243900[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in early this compound SAR studies. It is important to note that protocols from the mid-20th century were not always documented with the same level of detail as modern methods. The procedures outlined below are reconstructed from available literature and reflect the general approach of the era.

In Vitro Trypanocidal Activity Assay

This protocol is based on methods used for screening compounds against bloodstream forms of Trypanosoma species.

1. Parasite Culture:

  • Trypanosoma brucei rhodesiense strains were maintained by serial passage in laboratory rodents (e.g., mice or rats).
  • For in vitro assays, parasites were harvested from the blood of infected animals at peak parasitemia.
  • The blood was collected in an anticoagulant solution (e.g., citrate-saline).

2. Compound Preparation:

  • Test compounds were dissolved in a suitable solvent, such as sterile distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in the assay medium.

3. Assay Procedure:

  • The assay was typically performed in small glass tubes or microplates.
  • A suspension of trypanosomes (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., Eagle's medium supplemented with serum) was added to each tube.
  • The serially diluted compounds were then added to the parasite suspensions.
  • Control tubes contained parasites with no drug and parasites with a known trypanocidal agent (positive control).
  • The tubes were incubated at 37°C for a defined period, typically 24 to 48 hours.

4. Determination of Activity:

  • After incubation, the viability of the trypanosomes was assessed by microscopic examination.
  • A drop of the suspension from each tube was placed on a microscope slide, and the number of motile trypanosomes was counted.
  • The 50% inhibitory concentration (IC50) was determined as the concentration of the compound that resulted in a 50% reduction in the number of motile parasites compared to the untreated control.

In Vivo Trypanocidal Activity Assay in Mice

This protocol describes a typical in vivo screening method to assess the efficacy of this compound analogs.

1. Animal Model:

  • Swiss albino mice were commonly used.
  • Mice were infected intraperitoneally with a standardized inoculum of Trypanosoma brucei rhodesiense (e.g., 1 x 10^5 trypanosomes).

2. Compound Administration:

  • Test compounds were dissolved in a suitable vehicle (e.g., sterile water or saline).
  • Treatment was typically initiated 24 hours post-infection.
  • The compounds were administered via various routes, most commonly intraperitoneally or subcutaneously, once or twice daily for a set number of days (e.g., 4-7 days).

3. Monitoring and Evaluation:

  • The level of parasitemia in the mice was monitored daily by examining a drop of tail blood under a microscope.
  • The number of parasites per field of view was recorded.
  • The primary endpoint was the clearance of parasites from the blood and the survival of the treated mice compared to an untreated control group.
  • A compound was considered active if it significantly reduced or cleared parasitemia and prolonged the survival time of the infected mice.

Visualizations

The following diagrams illustrate key concepts in the early SAR of this compound.

G cluster_this compound Core this compound Structure Amidine_1 Amidine Group 1 Aromatic_1 Aromatic Ring 1 Amidine_1->Aromatic_1 Linker Flexible Alkane Linker (n=5) Aromatic_1->Linker Aromatic_2 Aromatic Ring 2 Linker->Aromatic_2 Amidine_2 Amidine Group 2 Aromatic_2->Amidine_2

Caption: Core structural components of this compound.

G This compound This compound Core Structure Amidine_Mod Amidine Group Modifications This compound->Amidine_Mod Substitution/Replacement Linker_Mod Linker Modifications This compound->Linker_Mod Length/Flexibility/Replacement Aromatic_Mod Aromatic Ring Modifications This compound->Aromatic_Mod Substitution Activity Trypanocidal Activity Amidine_Mod->Activity Linker_Mod->Activity Aromatic_Mod->Activity

Caption: Key areas of modification in early this compound SAR studies.

G cluster_synthesis General Synthesis Workflow cluster_testing Biological Testing Workflow Start Starting Materials (e.g., p-hydroxybenzonitrile) Linker_Intro Introduction of Alkane Linker Start->Linker_Intro Nitrile_Conversion Conversion of Nitrile to Amidine Linker_Intro->Nitrile_Conversion Final_Product This compound Analog Nitrile_Conversion->Final_Product In_Vitro In Vitro Assay (Trypanosome Culture) IC50 Determine IC50 In_Vitro->IC50 In_Vivo In Vivo Assay (Mouse Model) IC50->In_Vivo Active Compounds Efficacy Assess Efficacy (Parasitemia, Survival) In_Vivo->Efficacy

Caption: General experimental workflow for early this compound analog studies.

References

The Antiprotozoal Spectrum of Pentamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine, has been a component of the antiparasitic armamentarium for decades. Its broad spectrum of activity encompasses several protozoan pathogens of significant medical importance. This technical guide provides an in-depth exploration of the antiprotozoal activity of this compound, with a focus on its efficacy against key parasites, its multifaceted mechanism of action, and the experimental methodologies used to evaluate its activity. Quantitative data on its in vitro potency are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and the methods used for its study.

Introduction

This compound is an antimicrobial agent with proven efficacy against a range of protozoan infections.[1] Initially developed in the 1930s, it remains a critical therapeutic option for specific parasitic diseases, particularly in cases of resistance to first-line treatments.[2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the spectrum of this compound's antiprotozoal activity, its molecular mechanisms, and the experimental protocols essential for its investigation.

Antiprotozoal Spectrum of this compound

This compound exhibits a broad range of activity against various protozoan parasites. Its clinical utility has been established for the treatment of African trypanosomiasis, leishmaniasis, and infections caused by Acanthamoeba species.[1][3] It also shows activity against Babesia species.[4]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against various protozoan parasites, presenting 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. These values are crucial for understanding the potency of the compound and for comparative analyses.

Table 1: In Vitro Activity of this compound against Leishmania Species

Leishmania SpeciesStageIC50 (µM)IC50 (µg/mL)Reference
L. guyanensisPromastigote-0.0038 (mean)[5]
L. majorPromastigote-0.08 - 3.24[6]
L. martiniquensisPromastigote12.97 - 13.97-[7]
L. martiniquensisAmastigote12.0 - 12.8-[7]
L. donovaniPromastigote1.3-[7]
L. infantumPromastigote2.87-[7]
L. tropicaPromastigote1.04-[7]
L. braziliensisPromastigote1.23-[7]
L. mexicanaPromastigote2.61-[7]
L. amazonensisPromastigote1.32-[7]

Table 2: In Vitro Activity of this compound against Acanthamoeba Species

Acanthamoeba SpeciesStageMIC (µg/mL)MCC (µg/mL)IC50 (µM)Reference
Acanthamoeba isolatesTrophozoite & Cyst25 - 100100 - 166.7-[8]
A. castellaniiTrophozoite & Cyst>125--[9][10]
A. polyphagaTrophozoite & Cyst>250--[9][10]
A. hatchettiTrophozoite & Cyst>62.5--[9][10]
T4 genotypeTrophozoite--97.4 (24h), 60.99 (48h)[9]
T4 genotypeCyst--470 (24h), 175.5 (48h)[9]

Table 3: In Vitro Activity of this compound against Trypanosoma brucei

Trypanosoma brucei subspeciesStageIC50 (nM)Reference
T. b. bruceiBloodstream form5.3[11]
T. b. bruceiBloodstream form9.6 ± 0.3[12]

Table 4: In Vitro Activity of this compound against Babesia Species

Babesia SpeciesIC50 (ng/mL)Reference
B. divergens<20[13]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated and is thought to be multifactorial, varying between different protozoan species.[2][14] The primary proposed mechanisms involve interference with critical cellular processes such as DNA, RNA, and protein synthesis.[15]

Interference with Nucleic Acid and Protein Synthesis

This compound is known to bind to adenine-thymine (A-T) rich regions of DNA, particularly in the kinetoplast mitochondria of trypanosomes.[3] This binding can form cross-links and inhibit DNA replication and transcription.[3][15] Furthermore, this compound has been shown to inhibit type II topoisomerase in the mitochondria of Trypanosoma, leading to a fragmented and unreadable mitochondrial genome.[3] The drug also interferes with protein synthesis by binding to tRNA and inhibiting aminoacylation.[16]

Disruption of Polyamine Metabolism

This compound can interfere with polyamine biosynthesis, which is crucial for cell proliferation and the stabilization of nucleic acids in protozoa.[15] It has been shown to inhibit S-adenosylmethionine decarboxylase, a key enzyme in this pathway.[15]

Signaling Pathway Inhibition

While the direct impact on protozoan signaling pathways is still under investigation, studies in other cell types suggest potential mechanisms. For instance, this compound has been shown to inhibit the PI3K/AKT signaling pathway in cancer cells, which is involved in cell proliferation and survival.[17] It is plausible that similar pathways could be affected in protozoa.

Pentamidine_Mechanism_of_Action cluster_Protozoan_Cell Protozoan Cell cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Binds to A-T rich regions RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits mtTopoisomerase Mitochondrial Topoisomerase II This compound->mtTopoisomerase Inhibits tRNA tRNA This compound->tRNA Binds and inhibits aminoacylation Polyamine_Biosynthesis Polyamine Biosynthesis This compound->Polyamine_Biosynthesis Inhibits mtDNA Mitochondrial DNA mtTopoisomerase->mtDNA Maintains integrity Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Essential for

Fig. 1: Proposed mechanisms of action of this compound in protozoan cells.

Experimental Protocols

The evaluation of the antiprotozoal activity of this compound relies on standardized in vitro and in vivo assays. The following sections outline the general methodologies for key experiments.

In Vitro Susceptibility Assays

These assays are fundamental for determining the intrinsic activity of a compound against a specific protozoan species.

Objective: To determine the IC50 or MIC of this compound against the trophozoite or amastigote/cyst stages of protozoa.

General Protocol:

  • Parasite Culture: Protozoa are cultured axenically or with appropriate host cells under controlled conditions (e.g., temperature, medium).

  • Drug Preparation: A stock solution of this compound isethionate is prepared and serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: A 96-well microtiter plate is typically used. Parasites at a specific density are added to each well.

  • Drug Exposure: The serially diluted this compound is added to the wells containing the parasites. Control wells (no drug) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.

  • Viability Assessment: The viability of the parasites is assessed using various methods:

    • Microscopic Counting: Direct counting of viable (motile) and non-viable parasites using a hemocytometer and vital stains like trypan blue.

    • Colorimetric Assays:

      • Resazurin-based assays (e.g., AlamarBlue): Resazurin is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence is proportional to the number of viable cells.[18][19]

      • MTT Assay: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The absorbance is measured to determine cell viability.[9]

      • Cell Counting Kit-8 (CCK-8): This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye.[5]

  • Data Analysis: The results are used to calculate the IC50 (the concentration of the drug that inhibits 50% of parasite growth) or the MIC (the lowest concentration of the drug that inhibits visible growth).

In_Vitro_Susceptibility_Assay_Workflow start Start culture 1. Culture Protozoa start->culture plate_setup 3. Seed Parasites in 96-well Plate culture->plate_setup prepare_drug 2. Prepare Serial Dilutions of this compound add_drug 4. Add this compound Dilutions to Wells prepare_drug->add_drug plate_setup->add_drug incubate 5. Incubate for 24-72 hours add_drug->incubate assess_viability 6. Assess Parasite Viability incubate->assess_viability microscopy Microscopic Counting assess_viability->microscopy Method 1 colorimetric Colorimetric Assay (Resazurin, MTT, CCK-8) assess_viability->colorimetric Method 2 analyze 7. Analyze Data & Calculate IC50/MIC microscopy->analyze colorimetric->analyze end End analyze->end

Fig. 2: General workflow for in vitro antiprotozoal susceptibility testing.
In Vivo Efficacy Studies

Animal models are essential for evaluating the efficacy of a drug in a physiological context.

Objective: To assess the ability of this compound to control or clear a protozoan infection in a suitable animal model.

General Protocol:

  • Animal Model: An appropriate animal model (e.g., mice, hamsters) is selected based on its susceptibility to the specific protozoan pathogen.

  • Infection: Animals are infected with a standardized dose of the parasite.

  • Treatment: At a predetermined time post-infection, animals are treated with this compound via a clinically relevant route (e.g., intraperitoneal, intravenous). A control group receives a vehicle.

  • Monitoring: Animals are monitored for clinical signs of disease, and parasitemia (parasite load in the blood) is quantified at regular intervals.

  • Outcome Measures: Efficacy is determined by assessing parameters such as reduction in parasitemia, survival rate, and clearance of parasites from target organs.

Resistance Mechanisms

Resistance to this compound has been reported in some protozoa. A primary mechanism of resistance in Trypanosoma brucei involves a reduction in drug accumulation due to mutations or downregulation of transporter proteins responsible for its uptake into the parasite.[20]

Conclusion

This compound remains a valuable therapeutic agent against a range of protozoan infections. Its broad spectrum of activity and multifaceted mechanism of action make it an important tool for clinicians and a subject of ongoing research. A thorough understanding of its efficacy, molecular targets, and the methodologies for its evaluation is crucial for its optimal use and for the development of novel antiprotozoal agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiparasitic chemotherapy.

References

Initial Investigations into the Anticancer Properties of Pentamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Pentamidine, an aromatic diamidine compound, has long been utilized as an anti-protozoal agent. However, a growing body of preclinical research has illuminated its potential as a multifaceted anticancer agent. This document provides a technical overview of the initial investigations into this compound's oncological applications, focusing on its mechanisms of action, summarizing key quantitative data, detailing common experimental protocols, and visualizing the implicated signaling pathways.

Core Anticancer Mechanisms of Action

Initial studies have revealed that this compound exerts its anti-proliferative effects through several distinct molecular mechanisms, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[1] Key mechanisms identified include the inhibition of crucial signaling pathways, reactivation of tumor suppressors, and modulation of the tumor microenvironment.

  • PI3K/AKT Pathway Inhibition: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2][3] This inhibition leads to reduced phosphorylation of AKT, which in turn downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, proteins crucial for cancer cell invasion and migration.[2] In ovarian cancer, this compound increases the stability of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, thereby inhibiting proliferation and migration.[4]

  • Reactivation of p53 Tumor Suppressor: this compound can disrupt the interaction between the p53 tumor suppressor protein and its negative regulators, such as S100B and S100P.[1][5] By blocking this interaction, this compound reactivates p53, leading to an increase in downstream targets like p21. This restores apoptotic pathways and inhibits cancer cell proliferation in various cancers, including glioma and breast cancer.[1][5][6]

  • Inhibition of S100-RAGE Signaling: Studies have demonstrated that this compound and its derivatives can block the interaction between the S100A1 protein and the Receptor for Advanced Glycation Endproducts (RAGE).[7][8] The S100A1-RAGE signaling cascade is involved in cell proliferation and tumor formation; its inhibition by this compound presents another avenue for its anticancer activity.[7][8]

  • Mitochondrial Targeting: this compound is known to selectively accumulate in the mitochondria of cancer cells. This accumulation can lead to the depletion of mitochondrial DNA and subsequent mitochondrial dysfunction, a mechanism shown to inhibit prostate cancer progression.[2][6]

  • Immune Checkpoint Blockade: In the context of cancer immunotherapy, this compound has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1).[9][10][11] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells, thereby enhancing T-cell-mediated cytotoxicity against cancer cells.[9][10]

Data Presentation: Anti-Proliferative Efficacy

The cytotoxic and anti-proliferative effects of this compound have been documented across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, varies depending on the cancer type and specific cell line.

Cancer TypeCell LineIC50 (µM)Treatment DurationCitation
MelanomaC8146A1.0 - 50Not Specified[1]
GliomaC65 (strongest effect)Not Specified[1][6]
Ovarian CancerHO8910~5 - 10 (Estimated)24 hours[1]
Ovarian CancerCaov3~5 - 10 (Estimated)24 hours[1]
Endometrial CancerIshikawa< 15Not Specified[1][2]
Endometrial CancerHEC-1A< 15Not Specified[1][2]
Breast Cancer (p53-active)ZR-75-1Dose-dependent effect at 20 µM48 hours[5][6]

Experimental Protocols

The following are generalized methodologies for key in vitro experiments frequently cited in the initial evaluation of this compound's anticancer effects.

Cell Viability and Proliferation (MTS Assay)

This assay is used to assess the dose-dependent effect of this compound on cell proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000 to 5,000 cells per well and incubated overnight to allow for adherence.[1]

  • Drug Treatment: The culture medium is replaced with fresh medium containing this compound at a range of concentrations (e.g., 0-15 µmol/L).[2] A vehicle-only well serves as the control.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[2]

  • Final Incubation & Measurement: Plates are incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product. The absorbance is then measured with a plate reader, which correlates to the number of viable cells.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.[1]

  • Drug Treatment: After cells adhere, they are treated with varying concentrations of this compound.[1]

  • Incubation: Plates are incubated for 7-14 days to allow for colony growth. The medium may be replaced periodically.[1]

  • Staining: Colonies are fixed with a substance like methanol (B129727) and stained with crystal violet.[1]

  • Quantification: The number of colonies (typically defined as a cluster of >50 cells) in each well is counted to assess the inhibition of clonogenic survival.[1]

Western Blotting

This technique is used to measure the levels of specific proteins involved in signaling pathways affected by this compound.

  • Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, PTEN, p53, MMP-9).[2][3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein levels.

Mandatory Visualizations

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key molecular pathways targeted by this compound and a typical experimental workflow for its evaluation.

G cluster_0 General Experimental Workflow cluster_1 Endpoints A Cancer Cell Culture B Seeding (e.g., 96-well or 6-well plates) A->B C Overnight Incubation (Adherence) B->C D This compound Treatment (Dose-Response) C->D E Assay-Specific Incubation (24-72h or 7-14 days) D->E F Cell Viability (MTS Assay) E->F G Colony Formation Assay E->G H Protein Expression (Western Blot) E->H

Caption: General workflow for in vitro assessment of this compound's anticancer effects.

G cluster_0 This compound's Effect on the PI3K/AKT Pathway pent This compound pten PTEN pent->pten Stabilizes pi3k PI3K pent->pi3k Inhibits pten->pi3k pakt p-AKT (Active) pi3k->pakt akt AKT akt->pakt mmp MMP-2 / MMP-9 pakt->mmp Upregulates prolif Proliferation, Migration, Invasion mmp->prolif

Caption: this compound inhibits the PI3K/AKT pathway, partly by stabilizing PTEN.

G cluster_1 This compound's Disruption of S100-p53 Interaction pent This compound s100 S100B / S100P pent->s100 Inhibits p53 p53 (Tumor Suppressor) s100->p53 Inactivates p21 p21 p53->p21 Activates apoptosis Apoptosis, Cell Cycle Arrest p21->apoptosis

Caption: this compound reactivates p53 by inhibiting its interaction with S100 proteins.

G cluster_2 This compound as an Immune Checkpoint Inhibitor pent This compound pdl1 PD-L1 pent->pdl1 Blocks tcell T-Cell pd1 PD-1 tcell->pd1 cancer_cell Cancer Cell cancer_cell->pdl1 pd1->pdl1 Interaction inhibition T-Cell Exhaustion (Immune Evasion) pdl1->inhibition

Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T-cell activity.

References

The Core Effect of Pentamidine on Parasite Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine is an aromatic diamidine compound that has been a stalwart in the chemotherapeutic arsenal (B13267) against several parasitic diseases for decades, including African trypanosomiasis (Trypanosoma brucei), leishmaniasis, and babesiosis.[1][2] While its precise mechanisms of action are multifaceted, a growing body of evidence conclusively points to the parasite's mitochondrion as a primary and critical target. This single, often complex organelle in protozoan parasites presents significant structural and functional differences from its mammalian host counterpart, making it an attractive target for selective drug action.[3][4]

This technical guide provides an in-depth examination of this compound's effects on parasite mitochondrial function. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in parasitology and drug development.

Mechanism of Action: this compound's Assault on the Parasite Powerhouse

This compound exerts its trypanocidal and leishmanicidal effects through a multi-pronged attack on mitochondrial integrity and function. The process is initiated by the drug's accumulation within the organelle, which is a key determinant of its efficacy.

Mitochondrial Accumulation: A Trojan Horse Strategy

The uptake and concentration of this compound within the parasite mitochondrion is a critical first step in its mechanism of action. This process is largely driven by the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane.[5][6]

  • Electrophoretic Uptake: As a dicationic molecule, this compound is drawn into the negatively charged mitochondrial matrix. This accumulation is significantly more pronounced in drug-sensitive wild-type parasites compared to resistant strains.[7][8]

  • Role of Transporters: While the mitochondrial membrane potential is the primary driving force, specific carriers are also involved. In Leishmania, this compound uptake is a carrier-mediated process.[5][7] In Trypanosoma brucei, members of the mitochondrial carrier family, such as TbMCP14, have been implicated in mediating drug action and are involved in mitochondrial energy production.[9]

  • Kinetoplast DNA (kDNA) Binding: In trypanosomatids (Leishmania, Trypanosoma), the mitochondrion contains a unique, condensed network of mitochondrial DNA known as the kinetoplast. This compound binds strongly and specifically to the AT-rich sequences within the minor groove of this kDNA.[1][10] This binding acts as a sink, effectively trapping the drug within the mitochondrion and driving further accumulation from the cytoplasm.[10]

Collapse of Mitochondrial Membrane Potential (ΔΨm)

One of the earliest and most dramatic effects of this compound treatment is the rapid collapse of the mitochondrial membrane potential.[5][6] This dissipation of ΔΨm is a central event that triggers a cascade of downstream mitochondrial dysfunction. The collapse is observed across various parasites, including Leishmania and Trypanosoma brucei.[3][6] In isolated mammalian mitochondria, this compound has been shown to act as a cationic uncoupler of oxidative phosphorylation, which would also lead to a collapse of the membrane potential.[11]

Disruption of Energy Metabolism

The dissipation of ΔΨm directly cripples the parasite's ability to generate ATP via oxidative phosphorylation. The proton gradient is essential for the F1F0-ATP synthase to produce ATP. Consequently, this compound treatment leads to a significant reduction in intracellular ATP levels, starving the parasite of essential energy.[1] Studies with the structural analogue DB75 in T. brucei show inhibition of the oligomycin-sensitive F1F0-ATPase.[12]

Kinetoplast Destruction and mtDNA Depletion

This compound's interaction with kDNA is not passive. This binding induces topological changes that can interfere with the replication of the kDNA minicircles, leading to the progressive disintegration of the entire kinetoplast network.[5][10] Electron microscopy of this compound-treated Leishmania reveals the eventual disintegration of the kinetoplast and the mitochondrion itself.[5] This effect is not limited to parasites; in prostate cancer cells, this compound has been shown to cause a significant reduction in mitochondrial DNA content.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's interaction with parasites and their mitochondria.

Table 1: In Vitro Susceptibility and Resistance to this compound

Parasite SpeciesStrainParameterValueReference(s)
Leishmania donovaniWild-TypeIC50~0.8 µM[8]
Leishmania donovaniR8 (Resistant)IC5040 µM[8]
Leishmania mexicanaPromastigoteKi (Arginine Uptake)12.5 ± 3.8 µM[5]
Leishmania mexicanaAmastigoteKi (Arginine Uptake)16.3 ± 2.8 µM[5]

Table 2: Effects of this compound on Mitochondrial Parameters

Organism/SystemParameterObservationConcentrationReference(s)
Trypanosoma brucei BFsΔΨmCollapse10 µM[6]
Leishmania donovaniΔΨmCollapseNot specified[5]
Leishmania spp.Kinetoplast/MitochondrionDisintegrationNot specified[5]
Rat Liver MitochondriaRespiratory ControlReleased (Uncoupling)200-300 µM[11]
Rat Liver MitochondriaATPase ActivityEnhanced200-300 µM[11]
Rat Liver MitochondriaΔΨmPartial Collapse200-300 µM[11]
Human Prostate Cancer CellsΔΨmDissipation2.5 µM[1][13]
Human Prostate Cancer CellsATP LevelReduction2.5 µM[1]
Human Prostate Cancer CellsmtDNA ContentReduction2.5 µM[1]

Key Experimental Protocols

This section outlines the methodologies used to investigate the effects of this compound on parasite mitochondria.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay is crucial for determining the immediate impact of this compound on mitochondrial health.

  • Principle: Cationic fluorescent dyes accumulate in energized mitochondria in response to the negative membrane potential. A collapse in ΔΨm results in the release of the dye into the cytoplasm and a corresponding change in fluorescence.

  • Methodology (Flow Cytometry):

    • Harvest parasites (e.g., 1 x 10^7 cells/mL) and wash them in a suitable buffer (e.g., TES buffer).[6]

    • Treat the parasites with the desired concentration of this compound or a vehicle control for a specified time (e.g., 10 minutes).[6]

    • Add a fluorescent probe. Common probes include:

      • Rhodamine 123 (Rh123): Added to a final concentration of ~250 nM. A decrease in cellular fluorescence indicates mitochondrial depolarization.[6]

      • JC-1: This ratiometric dye forms red-fluorescent aggregates in mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm or in mitochondria with low ΔΨm. A shift from red to green fluorescence signifies depolarization.[1]

    • Incubate briefly to allow for dye uptake (e.g., 2 minutes for Rh123).[6]

    • Analyze the cell population immediately using a flow cytometer, measuring the fluorescence intensity in the appropriate channels (e.g., FITC for Rh123 or green JC-1 monomers, PE/TRITC for red JC-1 aggregates).

Drug Uptake and Accumulation Assay

This assay quantifies the amount of drug entering and remaining within the parasite.

  • Principle: Radiolabeled this compound allows for direct measurement of its accumulation.

  • Methodology:

    • Harvest parasites during the logarithmic growth phase and resuspend them in an appropriate assay buffer at a defined density.

    • Initiate the uptake by adding [3H]this compound at the desired concentration.

    • At various time points, take aliquots of the cell suspension and immediately stop the transport process. This is typically done by centrifuging the cells through a layer of oil (e.g., dibutylphthalate) to separate them from the radioactive medium.

    • Aspirate the aqueous and oil layers, and lyse the cell pellet.

    • Quantify the radioactivity in the cell lysate using a scintillation counter.

    • Results are typically expressed as pmol of this compound per 10^8 cells.

Visualization of Intracellular Drug Localization

This method provides qualitative evidence of where the drug accumulates within the parasite.

  • Principle: Fluorescent analogues of this compound, such as DAPI (4′,6′-diamidino-2-phenylindole) or DB99, can be used to visualize drug localization.[5][8] Co-staining with a mitochondrion-specific dye confirms accumulation in that organelle.

  • Methodology:

    • Incubate live parasites with the fluorescent diamidine analogue (e.g., DAPI).

    • (Optional) Co-incubate with a mitochondrion-specific dye such as MitoTracker Red CMXRos.

    • Wash the cells to remove excess dye.

    • Mount the cells on a microscope slide and visualize using a fluorescence or confocal microscope with appropriate filter sets.

    • Colocalization of the DAPI/DB99 signal (typically blue) with the MitoTracker signal (red) indicates mitochondrial accumulation. The kinetoplast, being a dense network of mtDNA, will appear as a brightly fluorescent spot.[5]

Measurement of Oxygen Consumption Rate (OCR)

This assay measures the activity of the mitochondrial electron transport chain (ETC).

  • Principle: A Seahorse XFe Extracellular Flux Analyzer measures the rate at which cells consume oxygen in real-time, providing a direct readout of mitochondrial respiration.

  • Methodology (Adapted from T. gondii protocols): [14]

    • Coat the wells of a Seahorse XF cell culture microplate with an adherence solution (e.g., poly-L-lysine).

    • Seed a known number of parasites into each well (e.g., 1.5 x 10^7 parasites/mL).[14]

    • Centrifuge the plate to create a monolayer of cells.

    • Replace the culture medium with a specialized assay medium (e.g., Seahorse XF Base Medium supplemented with substrates like glucose and glutamine).

    • Place the plate in the Seahorse analyzer and measure the basal OCR.

    • Inject this compound through the instrument's ports to achieve the desired final concentration.

    • Monitor the change in OCR post-injection. An uncoupler like this compound is expected to initially increase OCR (as the ETC works to re-establish the proton gradient) and then inhibit it at higher concentrations.[11]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.

Pentamidine_Mechanism cluster_effects Mitochondrial Dysfunction This compound This compound (Extracellular) Uptake Carrier-Mediated Uptake This compound->Uptake Accumulation Mitochondrial Accumulation Uptake->Accumulation Mito Mitochondrion Collapse ΔΨm Collapse Accumulation->Collapse kDNADamage kDNA Binding & Damage Accumulation->kDNADamage DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) DeltaPsiM->Accumulation Drives kDNA Kinetoplast DNA (kDNA) ATPSynthesis ↓ ATP Synthesis Collapse->ATPSynthesis ROS ↑ ROS Production Collapse->ROS Death Parasite Death kDNADamage->Death ATPSynthesis->Death ROS->Death Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Staining cluster_analysis Data Acquisition & Analysis p1 1. Harvest & Wash Parasites p2 2. Treat with this compound (or Vehicle Control) p1->p2 a1 3. Add ΔΨm-sensitive dye (e.g., Rhodamine 123) p2->a1 a2 4. Short Incubation for Dye Uptake a1->a2 d1 5. Analyze by Flow Cytometry a2->d1 d2 6. Quantify Fluorescence: ↓ Intensity = ΔΨm Collapse d1->d2

References

The Pharmacokinetics and Biodistribution of Pentamidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of pentamidine's behavior in animal models, providing crucial data and methodologies for drug development professionals.

This compound, an aromatic diamidine, is an antiprotozoal agent with a history of use in treating various parasitic diseases, including Pneumocystis pneumonia (PCP), trypanosomiasis, and leishmaniasis.[1][2] Understanding its pharmacokinetic (PK) and biodistribution profile is paramount for optimizing therapeutic efficacy and minimizing its known toxicities. This technical guide provides a comprehensive overview of this compound's disposition in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and its mechanism of action.

Pharmacokinetic Parameters of this compound in Animal Models

The pharmacokinetic profile of this compound exhibits significant variability depending on the animal model, route of administration, and dose. The following tables summarize key PK parameters from various preclinical studies.

Table 1: Pharmacokinetics of Intravenous this compound in Animal Models
Animal ModelDose (mg/kg)Cmax (ng/mL)T1/2 (serum)ClearanceVdss (L)Reference
Rat2-2 min--[3]
Dog-867 (presurgery)-46.7 mL/min/kg (presurgery)-[4][5]
Dog-780 (postsurgery)-40.0 mL/min/kg (postsurgery)-[4][5]
Human (for comparison)4612 ± 3716.4 ± 1.3 h248 ± 91 L/h821 ± 535[6]
Table 2: Pharmacokinetics of Intramuscular this compound in Animal Models
Animal ModelDose (mg/kg)Cmax (ng/mL)T1/2 (serum)Vdss (L)Reference
Rat10Lower than 2mg/kg IVDetectable for 4h-[3]
Human (for comparison)4209 ± 489.4 ± 2.0 h2724 ± 1066[6]
Table 3: Pharmacokinetics of Aerosolized this compound in Animal Models
Animal ModelDoseLung Deposition (% of nebulized dose)Systemic AbsorptionReference
Rat5 mg/kg/day-Negligible extrapulmonary uptake[7]
Baboon300 mg10.2% (Fisoneb) - 13% (Respirgard II)-[8]
Human (for comparison)60 mg5.3% (Respirgard II) - 26.4% (Fisoneb)Minimal[9]

Biodistribution of this compound in Animal Tissues

This compound exhibits extensive tissue distribution and accumulation, particularly in the kidneys, liver, and spleen, with a prolonged elimination phase.[10][11] This retention is a key factor in both its therapeutic effect and its toxicity profile.

Table 4: Tissue Distribution of this compound in Rats (µg/g) at Day 1
Route of AdministrationDose (mg/kg)LungsLiverKidneysSpleenReference
Intravenous45.702.1934High[11]
Intramuscular43.121.6432High[11]
Aerosol45.42 - 19.62-3.29-[11]

Note: In rats receiving aerosolized this compound, pulmonary levels were sustained throughout a 60-day study.[11]

Table 5: Tissue Distribution of this compound in Other Animal Models
Animal ModelRoute of AdministrationKey FindingsReference
MiceIntraperitonealHighest concentration in kidneys, followed by the liver.[6]
DogsIntravenousHighest concentration in the liver, followed by kidneys and lungs. After repeated doses, organs showed a 3 to 7-fold accumulation while serum concentrations remained unchanged.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to pharmacokinetic and biodistribution studies. The following sections outline generalized methodologies based on the cited literature.

General Biodistribution Study Protocol in Rodents

This protocol provides a general framework for conducting biodistribution studies in rats or mice.[12][13][14]

G cluster_prep Preparation cluster_admin Administration cluster_sample Sample Collection cluster_analysis Analysis animal_selection Animal Selection (e.g., Rats, 140-200g, same sex and strain) drug_prep Radiolabeled/Non-labeled this compound Preparation injection Injection (e.g., tail vein, max 0.5 mL for rats) animal_selection->injection sacrifice Sacrifice at Predetermined Time Points injection->sacrifice organ_harvest Organ & Blood Collection (Liver, Lungs, Spleen, Kidneys, etc.) sacrifice->organ_harvest weighing Weighing of Tissues organ_harvest->weighing counting Radioactivity Counting or HPLC Analysis weighing->counting calculation Data Calculation (%ID/g or %IA/g) counting->calculation

General workflow for a biodistribution study in rodents.
  • Animal Models: Healthy rats (140-200 g) or mice (18-25 g) of the same sex and strain are typically used.[12] Animals are housed under standardized conditions with free access to food and water.[15]

  • Drug Administration: this compound, often radiolabeled for biodistribution studies, is administered intravenously via the tail vein. The injection volume should not exceed 0.5 mL for rats and 0.3 mL for mice.[12] For pharmacokinetic studies, intramuscular or aerosol administration can also be employed.[3][11]

  • Sample Collection: At predetermined time points, animals are euthanized. Blood is collected, and key organs (liver, lungs, spleen, kidneys, stomach, intestine, femur, bladder) are excised.[12]

  • Sample Processing and Analysis: Organs are weighed. For radiolabeled studies, the radioactivity in each tissue is measured using a gamma counter. For non-labeled studies, tissues are homogenized and this compound concentrations are determined by High-Performance Liquid Chromatography (HPLC).[11][16][17]

  • Data Analysis: Tissue uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13][14]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly achieved through HPLC.[16][17][18][19]

G cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification sample_collection Collect Plasma/Tissue Homogenate spe Solid-Phase Extraction (SPE) (e.g., Oasis WCX sorbent) sample_collection->spe injection Inject Extracted Sample spe->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Detection (UV or Fluorescence) separation->detection peak_analysis Peak Area Analysis detection->peak_analysis std_curve Comparison to Standard Curve peak_analysis->std_curve concentration Determine this compound Concentration std_curve->concentration

Workflow for this compound analysis using HPLC.
  • Sample Preparation: this compound is extracted from plasma or tissue homogenates using solid-phase extraction (SPE).[16][17]

  • Chromatographic Conditions:

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug.[19]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is known to involve multiple targets within the protozoal cell. In vitro studies suggest that it interferes with the synthesis of DNA, RNA, phospholipids, and proteins.[6] Additionally, it has been shown to inhibit dihydrofolate reductase.[10]

G cluster_targets Cellular Targets This compound This compound dna_rna DNA & RNA Synthesis This compound->dna_rna Inhibits protein Protein Synthesis This compound->protein Inhibits phospholipid Phospholipid Synthesis This compound->phospholipid Inhibits dhfr Dihydrofolate Reductase This compound->dhfr Inhibits cell_death Protozoal Cell Death

Proposed mechanisms of action for this compound.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in animal models is characterized by rapid initial clearance from plasma followed by extensive and prolonged tissue accumulation, particularly in the kidneys and liver. The route of administration significantly influences the drug's distribution, with aerosol delivery achieving high lung concentrations with minimal systemic exposure.[7][11] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and related compounds, facilitating the design of more effective and safer therapeutic strategies.

References

Synthesis and Characterization of Novel Pentamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel pentamidine derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents. This document details experimental protocols for synthesis and key biological assays, presents quantitative bioactivity data in a structured format, and visualizes relevant signaling pathways and experimental workflows.

Introduction

This compound, an aromatic diamidine, has been a clinically significant drug for decades, primarily used in the treatment of protozoal infections such as African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia.[1][2] Beyond its antimicrobial properties, this compound has demonstrated potential as an anticancer agent.[3] However, its clinical utility is often limited by issues of toxicity and the emergence of drug resistance. These limitations have spurred extensive research into the development of novel this compound derivatives with improved therapeutic indices, including enhanced efficacy, reduced toxicity, and broader spectrum of activity.[4] This guide focuses on recent advancements in the synthesis of such derivatives and the characterization of their biological activities.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves the modification of the central linker, the terminal amidine or imidazoline (B1206853) groups, or the aromatic rings. Common strategies include the introduction of heterocyclic moieties like furan (B31954) and pyridine (B92270) to create more rigid and potentially more selective molecules.[5] Two prevalent methods for the synthesis of the critical amidine functional group are the Pinner reaction and direct condensation reactions.

General Synthetic Schemes

A common approach to synthesizing this compound derivatives involves the preparation of a dinitrile precursor, which is then converted to the corresponding bis-amidine. For instance, derivatives incorporating a furandicarboxamide linker can be synthesized by condensing 2,5-furandioyl dichloride with an appropriate aminobenzonitrile, followed by conversion of the nitrile groups to amidines.[5]

Alternatively, direct condensation of a diacyl chloride with a pre-formed aminobenzamidine can yield the desired product.[5] Imidazoline-substituted analogs are also of significant interest and can be synthesized from the corresponding nitrile precursors.[6]

cluster_synthesis General Synthetic Workflow Starting_Materials Diacyl Chloride / Dinitrile Intermediate Dinitrile / Diamide Intermediate Starting_Materials->Intermediate Condensation Final_Product Novel this compound Derivative Intermediate->Final_Product Pinner Reaction or Direct Amidation

A generalized workflow for the synthesis of novel this compound derivatives.
Experimental Protocols

Protocol 2.2.1: Synthesis of Furandicarboxamide Diamidine Derivatives (General Procedure) [5]

  • Synthesis of the Dinitrile Intermediate:

    • To a solution of 2,5-furandioyl dichloride in an anhydrous solvent (e.g., toluene), add a solution of 4-aminobenzonitrile (B131773) and a tertiary amine base (e.g., triethylamine).

    • Reflux the reaction mixture for 2-4 hours.

    • After cooling, filter the precipitate, wash with dilute HCl and water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the dinitrile intermediate.

  • Formation of the Diamidine (Pinner Reaction):

    • Suspend the dinitrile intermediate in anhydrous ethanol (B145695) and cool to 0°C.

    • Bubble dry hydrogen chloride gas through the suspension until saturation.

    • Stir the mixture at room temperature for several days until the reaction is complete (monitored by TLC).

    • Filter the resulting imidate salt and wash with anhydrous ether.

    • Suspend the imidate salt in anhydrous ethanol and bubble dry ammonia (B1221849) gas through the suspension at 0°C until saturation.

    • Stir the mixture at room temperature overnight.

    • Filter the product, wash with ether, and recrystallize from an appropriate solvent system to obtain the final diamidine hydrochloride salt.

Protocol 2.2.2: Synthesis of Imidazoline-Substituted Derivatives (General Procedure) [6]

  • Reaction of Nitrile with Ethylenediamine (B42938):

    • Combine the nitrile precursor with ethylenediamine and a catalyst such as phosphorus pentasulfide (P2S5) in a sealed tube.

    • Heat the mixture at an elevated temperature (e.g., 120°C) for a specified time (e.g., 2 hours).

    • After cooling, purify the crude product by chromatography or recrystallization to yield the imidazoline derivative.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are critical steps. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon chemical shifts, provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is compared with the theoretical values to confirm the empirical formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (amide) and N-H bonds.

  • Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.

Biological Activity and Data Presentation

Novel this compound derivatives have been evaluated for a range of biological activities, including anticancer, antiparasitic, and antibacterial effects. The quantitative data from these studies are summarized in the tables below.

Anticancer Activity

The antiproliferative activity of novel this compound derivatives has been tested against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

Compound IDLinker/ModificationCell LineIC₅₀ (µM)Reference
1 Furan-mono-carboxamideHeLa>50[5]
2 FurandicarboxamideHeLa10[5]
3 Furandicarboxamide, iso-propyl amidineSW 6204[7]
4 PyridinedicarboxamideHep-220[5]
WLC-4059 1,2-Phenylenebis(methylene)oxySW480< 20 (less toxic than this compound)[5]
This compound PentaneIshikawa (Endometrial)~15[8]
This compound PentaneHEC-1A (Endometrial)~15[8]
This compound PentanePC3 (Prostate)~10[4]
This compound PentaneDU145 (Prostate)~10[4]
Antiparasitic Activity

The efficacy of this compound derivatives against various parasites is a key area of investigation.

Table 2: Antiparasitic Activity of Selected this compound Derivatives (IC₅₀ in µM)

Compound IDTarget OrganismIC₅₀ (µM)Reference
This compound Giardia lamblia~1.0[3]
1,3-di(4-amidino-2-methoxyphenoxy)propane Giardia lamblia0.51[3]
This compound Plasmodium falciparum (W2)0.05[9]
Hexamidine Plasmodium falciparum (W2)0.03[9]
This compound Leishmania mexicana amazonensis0.82[9]
DIMP Pneumocystis cariniiEffective at 1 mg/kg/day (in vivo)[6]
Antibacterial Activity

Some this compound analogs have been explored as adjuvants to potentiate the activity of existing antibiotics against Gram-negative bacteria.

Table 3: Antibacterial Activity of this compound and Derivatives (MIC in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
This compound Pseudomonas aeruginosa (MDR strains)400-1600[10]
This compound Escherichia coli100->200[11]

Mechanism of Action and Signaling Pathways

The mechanism of action of this compound and its derivatives is multifaceted, involving interactions with nucleic acids and modulation of key cellular signaling pathways.

DNA and RNA Binding

This compound is known to bind to the minor groove of AT-rich DNA sequences.[8] This interaction can interfere with DNA replication and transcription. Some novel derivatives also exhibit this DNA binding activity, while others have been shown to interact with tRNA, inhibiting aminoacylation and protein translation.[12]

Modulation of Cancer-Related Signaling Pathways

Recent studies have elucidated the effects of this compound and its derivatives on specific signaling pathways implicated in cancer progression.

5.2.1. Inhibition of the S100A1-RAGE Signaling Pathway

A novel this compound derivative, WLC-4059, has been shown to inhibit the interaction between the S100A1 protein and the V domain of the Receptor for Advanced Glycation Endproducts (RAGE).[5][13] This interaction is crucial for a signaling cascade that promotes cell proliferation and tumor growth. By blocking this interaction, WLC-4059 acts as an anti-proliferative agent.[5]

cluster_rage S100A1-RAGE Signaling Pathway S100A1 S100A1 RAGE_V RAGE V Domain S100A1->RAGE_V Binds RAGE_Dimer RAGE Dimerization RAGE_V->RAGE_Dimer Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) RAGE_Dimer->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Tumor Growth Signaling_Cascade->Cell_Proliferation Promotes WLC4059 WLC-4059 WLC4059->RAGE_V Blocks Interaction

Inhibition of the S100A1-RAGE signaling pathway by a novel this compound derivative.

5.2.2. Inhibition of the PI3K/AKT Signaling Pathway

This compound itself has been shown to inhibit the PI3K/AKT signaling pathway in endometrial cancer cells.[8][14] This pathway is a critical regulator of cell survival, proliferation, and migration. Inhibition of AKT phosphorylation by this compound leads to a downstream decrease in the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.[8]

cluster_pi3k PI3K/AKT Signaling Pathway in Cancer Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT MMPs MMP-2 / MMP-9 pAKT->MMPs Upregulates Cell_Proliferation_Invasion Cell Proliferation & Invasion MMPs->Cell_Proliferation_Invasion Promotes This compound This compound This compound->pAKT Inhibits

Inhibition of the PI3K/AKT signaling pathway by this compound.

5.2.3. Induction of Apoptosis and Cell Cycle Arrest

This compound and its derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c.[4][15] Furthermore, these compounds can cause cell cycle arrest, typically at the G1/S transition, thereby halting cell proliferation.[4][8]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16][17]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

cluster_mtt MTT Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Add_Compound Add this compound Derivative Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[10][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DNA Binding Assay (UV-Visible Spectroscopy)

This protocol can be used to assess the interaction of the synthesized compounds with DNA.

  • Preparation of Solutions: Prepare stock solutions of the test compound and calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl buffer).

  • Titration: Keep the concentration of the test compound constant and titrate with increasing concentrations of ctDNA.

  • UV-Vis Spectra Recording: Record the UV-Vis absorption spectrum of the compound after each addition of DNA.

  • Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and red or blue shifts in the maximum wavelength) to determine the binding mode and calculate the binding constant.

Conclusion

The development of novel this compound derivatives represents a promising avenue for overcoming the limitations of the parent drug. By modifying the chemical structure, researchers have successfully synthesized compounds with enhanced and selective biological activities. The data and protocols presented in this guide offer a solid foundation for further research in this area, with the ultimate goal of developing new and effective therapeutic agents for a range of diseases, from infectious diseases to cancer. The elucidation of the specific signaling pathways affected by these novel compounds will be crucial for their rational design and clinical development.

References

Early Mechanisms of Pentamidine Resistance in Pathogenic Protozoa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the foundational research into pentamidine resistance in Trypanosoma, Leishmania, and Pneumocystis, detailing the molecular underpinnings and experimental methodologies that have shaped our current understanding.

Introduction

This compound, an aromatic diamidine, has long been a crucial component of the chemotherapeutic arsenal (B13267) against several pathogenic protozoa, including Trypanosoma brucei (the causative agent of African trypanosomiasis), various Leishmania species (responsible for leishmaniasis), and Pneumocystis jirovecii (formerly P. carinii), a major cause of pneumonia in immunocompromised individuals. However, the efficacy of this compound has been challenged by the emergence of drug resistance. This technical guide provides a comprehensive overview of the early research that first elucidated the mechanisms of this compound resistance in these important human pathogens. The focus is on the core molecular and cellular adaptations that allow parasites to survive in the presence of this potent drug.

Core Mechanisms of this compound Resistance

Early investigations into this compound resistance converged on several key cellular processes that were altered in resistant parasites. These primary mechanisms, which often act in concert, include reduced drug accumulation due to decreased uptake or increased efflux, and in some cases, alterations in the drug's molecular target.

Reduced Drug Accumulation: A Common Theme

The selective toxicity of this compound is largely attributed to its preferential accumulation within the parasite compared to host cells.[1] Consequently, a predominant mechanism of resistance across different protozoa is the reduction of intracellular drug concentration. This is achieved through two main strategies: impaired drug influx and enhanced drug efflux.

In African trypanosomes, early research identified that reduced drug uptake was a hallmark of resistance.[2] This was later linked to defects in specific transporter proteins on the parasite's surface.[3] Two key transporters were implicated in the uptake of this compound in Trypanosoma brucei: the P2 adenosine (B11128) transporter (encoded by the TbAT1 gene) and a high-affinity this compound transporter (HAPT1), later identified as the aquaglyceroporin 2 (AQP2).[3][4] Loss-of-function mutations or deletion of these transporters leads to a significant decrease in this compound uptake, conferring resistance.[3]

Similarly, in Leishmania species, this compound resistance is strongly associated with decreased drug accumulation.[5] Studies in Leishmania mexicana and Leishmania donovani have shown that resistant parasites exhibit a substantial reduction in the intracellular concentration of this compound.[5] This phenomenon is linked to both a decrease in the rate of drug uptake and an increase in its efflux from the cell.[6] A key factor in this compound uptake in Leishmania is the mitochondrial membrane potential; a reduction in this potential in resistant strains is associated with decreased mitochondrial accumulation of the drug.[6]

Increased Drug Efflux

The active removal of this compound from the parasite is another critical resistance strategy. Early evidence for this came from studies showing that drug efflux was more rapid in resistant Leishmania strains. The involvement of ATP-binding cassette (ABC) transporters in this process was suggested by the ability of efflux pump inhibitors, such as verapamil, to partially reverse resistance.[5] In Leishmania major, the overexpression of an ABC transporter, this compound resistance protein 1 (PRP1), was shown to confer resistance to this compound.[7]

Alterations in the Drug Target and Mitochondria

The mitochondrion and its unique kinetoplast DNA (kDNA) are considered major targets of this compound's trypanocidal action. In Leishmania, ultrastructural changes to the kinetoplast have been observed in this compound-treated parasites. Some early studies on this compound-resistant Leishmania revealed alterations in the kDNA network, suggesting that modifications to the drug's target could contribute to the resistance phenotype.[6] Furthermore, the exclusion of this compound from the mitochondrion is a key feature of resistant Leishmania, highlighting the importance of this organelle in both the drug's action and the parasite's resistance mechanisms.[5]

While the primary mechanisms of this compound resistance in Trypanosoma and Leishmania have been extensively studied, early research on the molecular basis of resistance in Pneumocystis jirovecii is less detailed. Much of the early focus for this organism was on its clinical management and prophylaxis, particularly in the context of the HIV/AIDS epidemic.[8][9] While resistance to other drugs like sulfonamides has been linked to specific gene mutations in P. jirovecii, the molecular mechanisms of this compound resistance in this organism remain less well-defined from early studies.[10]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data from early studies on this compound resistance, providing a comparative overview of drug susceptibility in sensitive and resistant strains of Trypanosoma and Leishmania.

Table 1: In Vitro this compound Susceptibility (IC50 Values) in Trypanosoma brucei

Trypanosoma brucei subspeciesStrainResistance StatusIC50 (nM)Fold ResistanceReference
T. b. brucei427Wild-Type5.3-[11]
T. b. bruceiTbR25This compound-Resistant115 ± 5~21.7[12]
T. b. gambienseWild-Type14.7 ± 4.7-[13]
T. congolenseWild-Type169.48 ± 44.00-[14]

Table 2: In Vitro this compound Susceptibility (IC50 Values) in Leishmania Species

Leishmania SpeciesStrain/FormResistance StatusIC50 (µM)Fold ResistanceReference
L. mexicanaPromastigoteWild-Type~0.5-[15]
L. mexicanaPromastigotePentr3050 ± 5~100[15]
L. mexicanaAmastigoteWild-Type0.30 ± 0.05-[5]
L. mexicanaAmastigotePentr3070 ± 5~233[5]
L. donovaniDD8 (Promastigote)Wild-Type7.7-[16]
L. donovaniLV9 (Promastigote)Wild-Type3.9-[16]
L. majorCRE 26 (Promastigote)Wild-Type1.6-[16]

Table 3: Kinetic Parameters of this compound Transporters in Trypanosoma brucei

TransporterSubspecies/FormK_m_V_max_Reference
High-Affinity this compound Transporter (HAPT1)T. b. brucei (procyclic)35 nM-[4]
Low-Affinity this compound Transporter (LAPT1)T. b. brucei (procyclic)35 µM-[4]
This compound TransporterL. donovani DD8 (promastigote)17.4 µM1.3 nmol/mg protein/2h[16]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in early research on this compound resistance.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of this compound against protozoan parasites in vitro.[17][18]

Materials:

  • Parasite culture medium (e.g., HMI-9 for T. brucei, M199 for Leishmania promastigotes)

  • Fetal bovine serum (FBS)

  • This compound isethionate stock solution

  • 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Spectrofluorometer or absorbance reader

Procedure:

  • Parasite Culture: Culture the protozoan parasites in their respective growth medium supplemented with 10-20% FBS to mid-log phase.

  • Drug Dilution Series: Prepare a serial dilution of the this compound stock solution in the culture medium. A 2-fold or 3-fold dilution series is typically used to cover a wide range of concentrations.

  • Plate Seeding: Seed the 96-well plates with a defined number of parasites per well (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in a final volume of 100 µL of culture medium.

  • Drug Exposure: Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include control wells with parasites in medium only (no drug) and wells with medium only (no parasites) as blanks.

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C for T. brucei bloodstream forms, 26°C for Leishmania promastigotes).

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) of each well.

  • IC50 Calculation: Subtract the blank values from all readings. Plot the percentage of parasite viability (relative to the no-drug control) against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Radiolabeled this compound Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled this compound into protozoan cells.

Materials:

  • [³H]-Pentamidine

  • Parasites (e.g., T. brucei or Leishmania)

  • Uptake buffer (e.g., HPMI buffer: 20 mM HEPES, 137 mM NaCl, 5 mM KCl, 2 mM Na₂HPO₄, 10 mM glucose, pH 7.4)

  • Silicone oil (e.g., a mixture of Dow-Corning 550 and 556 oils)

  • Microcentrifuge tubes

  • Scintillation fluid and counter

Procedure:

  • Parasite Preparation: Harvest mid-log phase parasites by centrifugation and wash them twice with the uptake buffer. Resuspend the cells to a final concentration of approximately 1 x 10⁸ cells/mL in the uptake buffer.

  • Assay Setup: In a microcentrifuge tube, layer 100 µL of silicone oil on top of a bottom layer (e.g., 10% glycerol (B35011) in PBS).

  • Initiation of Uptake: To a separate tube, add a known concentration of [³H]-pentamidine to the parasite suspension. At various time points (e.g., 0, 15, 30, 60, 120 seconds), take a 100 µL aliquot of the parasite-drug mixture.

  • Separation of Cells: Immediately layer the aliquot onto the silicone oil in the prepared microcentrifuge tube and centrifuge at high speed for 1 minute. The parasites will be pelleted at the bottom of the tube, separated from the radiolabeled medium by the oil layer.

  • Cell Lysis and Scintillation Counting: Aspirate the aqueous and oil layers. Lyse the cell pellet (e.g., with a detergent-based lysis buffer). Add the lysate to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. The rate of uptake can be calculated from the amount of radioactivity accumulated over time and normalized to the cell number.

In Vitro Generation of this compound-Resistant Parasites

This protocol details the stepwise process for selecting this compound-resistant protozoa in the laboratory.

Materials:

  • Wild-type parasite culture

  • Appropriate culture medium and supplements

  • This compound isethionate stock solution

Procedure:

  • Initial Exposure: Start a culture of wild-type parasites and expose them to a sub-lethal concentration of this compound (typically at or slightly below the IC50 value).

  • Monitoring Growth: Monitor the parasite culture daily. Initially, a significant portion of the population will die off.

  • Sub-culturing: Once the parasites resume a steady growth rate in the presence of the drug, sub-culture them into fresh medium containing the same concentration of this compound.

  • Stepwise Increase in Drug Concentration: After the parasite population has adapted to the current drug concentration (usually after several passages), incrementally increase the concentration of this compound in the culture medium. The size of the increase should be carefully chosen to apply selective pressure without completely eradicating the culture.

  • Repeat Cycles: Repeat the process of adaptation and stepwise increases in drug concentration over a period of several months.

  • Clonal Selection: Once a desired level of resistance is achieved, it is advisable to clone the resistant population by limiting dilution to obtain a genetically homogeneous resistant line.

  • Characterization: The resulting resistant line should be characterized for its level of resistance (IC50), cross-resistance to other drugs, and the stability of the resistance phenotype in the absence of drug pressure.

Signaling Pathways and Regulatory Mechanisms

While early research primarily focused on the direct mechanisms of drug transport and action, there is evidence suggesting the involvement of cellular signaling pathways in the regulation of drug resistance.

In Leishmania, protein kinases, which are key components of signaling cascades, have been identified as potential regulators of the parasite's response to stress, including drug pressure.[2] Mitogen-activated protein kinases (MAPKs) are involved in cellular differentiation and survival, and their expression levels have been shown to be altered in drug-resistant parasites.[19] Although direct links to the regulation of this compound transporters were not fully elucidated in early studies, these findings pointed towards a role for signaling pathways in the establishment of the resistant phenotype.

Calcium signaling is another crucial regulatory system in protozoa.[20] Intracellular calcium levels are tightly controlled and fluctuations can trigger a variety of cellular responses. In Trypanosoma brucei, inducible calcium influx pathways have been identified, and the mitochondrion plays a key role in sequestering intracellular calcium.[1][21] While the direct regulation of this compound transporters by calcium signaling was not a primary focus of early resistance research, the interplay between ion transport, membrane potential, and mitochondrial function suggests a potential role for calcium-mediated signaling in modulating drug uptake and efflux.

Visualizing the Mechanisms of this compound Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts of this compound action and resistance in pathogenic protozoa.

pentamidine_action cluster_extracellular Extracellular Space cluster_parasite Pathogenic Protozoan cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound transporter Drug Transporters (e.g., P2, HAPT1) This compound->transporter Uptake pent_cytosol This compound transporter->pent_cytosol kDNA kDNA pent_cytosol->kDNA Binding mito_target Mitochondrial Targets pent_cytosol->mito_target Disruption

Caption: Mechanism of this compound action in a susceptible protozoan.

pentamidine_resistance cluster_extracellular Extracellular Space cluster_parasite Resistant Protozoan cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound transporter_mut Reduced/Mutated Transporters This compound->transporter_mut Decreased Uptake pent_cytosol This compound (low concentration) transporter_mut->pent_cytosol efflux_pump Efflux Pump (e.g., ABC Transporter) efflux_pump->this compound pent_cytosol->efflux_pump Increased Efflux kDNA_alt Altered kDNA mito_potential Reduced Mitochondrial Membrane Potential

Caption: Key mechanisms of this compound resistance in protozoa.

Conclusion

Early research into this compound resistance in pathogenic protozoa laid a critical foundation for our understanding of drug resistance mechanisms in these organisms. The identification of reduced drug accumulation, through decreased uptake via specific transporters and increased efflux, as a primary mode of resistance in both Trypanosoma and Leishmania has had a lasting impact on the field. Furthermore, the implication of the mitochondrion and kinetoplast DNA as both a drug target and a site of resistance-associated alterations has guided subsequent research efforts. While the molecular intricacies of this compound resistance in Pneumocystis jirovecii were less explored in early studies, the foundational work on the kinetoplastids provided a conceptual framework for investigating drug resistance in other protozoan pathogens. The experimental protocols developed during this era continue to be the basis for contemporary drug discovery and resistance surveillance efforts. A thorough understanding of these early findings remains essential for the development of novel therapeutic strategies to combat these persistent and devastating diseases.

References

The Chemical Architecture of an Antiparasitic: A Deep Dive into the Synthesis of Pentamidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentamidine, a cornerstone in the treatment of several protozoal infections including African trypanosomiasis and leishmaniasis, has a rich history of chemical synthesis and analog development aimed at enhancing its therapeutic window. This technical guide provides an in-depth exploration of the foundational chemical syntheses of this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of its molecular pathways.

Core Synthesis of this compound

The classical synthesis of this compound is a two-step process, beginning with the formation of a dinitrile intermediate followed by the conversion of the nitrile groups into the characteristic amidine moieties.

Step 1: Synthesis of 1,5-bis(4-cyanophenoxy)pentane

The backbone of this compound is constructed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihaloalkane with a substituted phenol.

Experimental Protocol:

A mixture of 4-hydroxybenzonitrile, 1,5-dibromopentane, and a base such as potassium carbonate is refluxed in a suitable solvent like acetone (B3395972) or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product, 1,5-bis(4-cyanophenoxy)pentane, is then purified by recrystallization from a solvent system such as ethanol (B145695)/water to yield a white crystalline solid.

Step 2: Conversion to this compound via the Pinner Reaction

The critical transformation of the dinitrile to the diamidine is achieved through the Pinner reaction. This acid-catalyzed reaction of the nitrile with an alcohol forms an imino ester (Pinner salt), which is subsequently treated with ammonia (B1221849) to yield the amidine.

Experimental Protocol:

Dry hydrogen chloride gas is bubbled through a cooled solution of 1,5-bis(4-cyanophenoxy)pentane in anhydrous ethanol. The reaction is stirred at a low temperature to facilitate the formation of the bis-imino ethyl ether dihydrochloride (B599025) (Pinner salt). After the reaction is complete, the excess alcohol and HCl are removed under vacuum. The resulting Pinner salt is then dissolved in a fresh solution of anhydrous ethanol saturated with ammonia gas and stirred at room temperature in a sealed vessel. The progress of the ammonolysis is monitored until the formation of this compound is complete. The product, this compound dihydrochloride, is then isolated by filtration, washed with a cold solvent like diethyl ether, and dried. For the isethionate salt, the dihydrochloride is treated with isethionic acid.

Quantitative Data on this compound Synthesis

StepReactantsReagents/SolventsConditionsProductYield (%)Spectroscopic Data
1 4-hydroxybenzonitrile, 1,5-dibromopentaneK₂CO₃, AcetoneReflux1,5-bis(4-cyanophenoxy)pentane85-95%¹H NMR (CDCl₃): δ 7.61 (d, 4H), 6.96 (d, 4H), 4.05 (t, 4H), 2.00-1.80 (m, 6H). IR (KBr): 2225 cm⁻¹ (C≡N).
2 1,5-bis(4-cyanophenoxy)pentaneAnhydrous EtOH, Dry HCl(g); Anhydrous EtOH, NH₃(g)0°C to RTThis compound dihydrochloride70-85%¹H NMR (D₂O): δ 7.80 (d, 4H), 7.15 (d, 4H), 4.25 (t, 4H), 2.05-1.85 (m, 6H). ¹³C NMR (D₂O): δ 167.5, 162.0, 133.5, 125.0, 116.0, 68.0, 28.5, 22.0.

Synthesis of this compound Analogs

The development of this compound analogs has primarily focused on modifying the central linker and the aromatic rings to improve efficacy and reduce toxicity.

Analogs with Modified Flexible Linkers

Researchers have synthesized analogs with varying alkane chain lengths, as well as linkers containing heteroatoms or unsaturated bonds.

Experimental Protocol (General):

The synthesis generally follows the same two-step procedure as for this compound. A dihaloalkane or a functionalized equivalent with the desired linker length and composition is reacted with 4-hydroxybenzonitrile. The resulting dinitrile is then converted to the diamidine via the Pinner reaction.

Analogs with Modified Aromatic Rings

Substituents have been introduced onto the phenyl rings to alter the electronic properties and steric bulk of the molecule.

Experimental Protocol (General):

Substituted 4-hydroxybenzonitriles are used as starting materials in the Williamson ether synthesis with 1,5-dibromopentane, followed by the Pinner reaction.

Quantitative Data on this compound Analog Synthesis

Analog TypeLinker/Ring ModificationExample AnalogYield of Dinitrile (%)Overall Yield (%)
Linker Modification Shorter alkane chain (n=4)Butamidine~90%~75%
Linker Modification Longer alkane chain (n=6)Hexamidine~88%~72%
Ring Modification Methoxy substitution2,2'-dimethoxythis compound~85%~65%

Visualizing the Synthetic and Mechanistic Pathways

To illustrate the logical flow of the synthesis and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_synthesis Core Synthesis of this compound 4-hydroxybenzonitrile 4-hydroxybenzonitrile Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxybenzonitrile->Williamson Ether Synthesis 1,5-dibromopentane 1,5-dibromopentane 1,5-dibromopentane->Williamson Ether Synthesis 1,5-bis(4-cyanophenoxy)pentane 1,5-bis(4-cyanophenoxy)pentane Williamson Ether Synthesis->1,5-bis(4-cyanophenoxy)pentane Pinner Reaction Pinner Reaction 1,5-bis(4-cyanophenoxy)pentane->Pinner Reaction This compound This compound Pinner Reaction->this compound

Core synthetic pathway of this compound.

G cluster_moa Proposed Mechanism of Action of this compound cluster_dna DNA Interaction cluster_mitochondria Mitochondrial Disruption This compound This compound DNA_Minor_Groove DNA Minor Groove (AT-rich regions) This compound->DNA_Minor_Groove Binds to Mitochondrial_Membrane Mitochondrial Membrane This compound->Mitochondrial_Membrane Disrupts Inhibition_Topoisomerase Topoisomerase Inhibition This compound->Inhibition_Topoisomerase Inhibits Inhibition_Replication Inhibition of DNA Replication DNA_Minor_Groove->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription DNA_Minor_Groove->Inhibition_Transcription Cell_Death Cell_Death Inhibition_Replication->Cell_Death Inhibition_Transcription->Cell_Death Membrane_Potential_Collapse Membrane Potential Collapse Mitochondrial_Membrane->Membrane_Potential_Collapse ATP_Depletion ATP Depletion Membrane_Potential_Collapse->ATP_Depletion ATP_Depletion->Cell_Death Inhibition_Topoisomerase->Cell_Death

This compound's multi-target mechanism of action.

Conclusion

The foundational synthesis of this compound, centered around the Williamson ether synthesis and the Pinner reaction, has proven to be a robust and adaptable framework for the generation of a diverse array of analogs. By systematically modifying the core structure, researchers continue to explore new chemical spaces in the quest for more potent and less toxic antiparasitic agents. The multifaceted mechanism of action, involving both nuclear and mitochondrial targets, underscores the complexity of its biological activity and provides multiple avenues for future drug design and development. This guide serves as a comprehensive resource for professionals engaged in the ongoing effort to combat parasitic diseases through innovative chemical synthesis.

An In-depth Technical Guide to the Binding Affinity of Pentamidine to Different DNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine, has long been a crucial tool in the antimicrobial arsenal, demonstrating efficacy against a range of protozoal and fungal infections. Its therapeutic action is intrinsically linked to its ability to bind to the minor groove of DNA, particularly at sequences rich in adenine (B156593) and thymine (B56734) (AT). This interaction disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to pathogen death. This technical guide provides a comprehensive exploration of the binding affinity of this compound to various DNA sequences. It delves into the quantitative aspects of this interaction, outlines detailed experimental protocols for its investigation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the structure-activity relationships that govern the therapeutic potential of this compound and its analogs.

Introduction

This compound's primary mechanism of action involves its non-intercalative binding to the minor groove of DNA. This binding is highly selective for AT-rich regions, with a requirement of at least four to five consecutive AT base pairs for stable interaction. The dicationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. Subsequent stabilization of the complex is achieved through van der Waals forces and hydrogen bonding between the amidinium groups of the drug and the nitrogen and oxygen atoms of the base pairs within the minor groove. This targeted binding interferes with the function of DNA-dependent enzymes and can inhibit both DNA replication and transcription, forming the basis of its antimicrobial effect.

Quantitative Analysis of this compound-DNA Binding Affinity

The binding affinity of this compound and its analogs to DNA can be quantified using various biophysical techniques. The change in melting temperature (ΔTm) of DNA upon ligand binding is a common method to assess the stabilizing effect of the interaction, which correlates with binding affinity.

Table 1: DNA Binding Affinity (ΔTm) of this compound and Its Analogs with Calf Thymus DNA.[1]
CompoundStructureΔTm (°C)
This compound1,5-Bis(4-amidinophenoxy)pentane15.5
Analog 11,3-Bis(4-amidinophenoxy)propane14.5
Analog 21,4-Bis(4-amidinophenoxy)butane12.0
Analog 31,6-Bis(4-amidinophenoxy)hexane13.0
Analog 41,5-Bis(3-amidinophenoxy)pentane9.0
Analog 51,5-Bis(4-imidazolinophenoxy)pentane15.5
Analog 61,5-Bis(4-amidinophenylamino)pentane15.5
Analog 71,5-Bis[4-(N-methylimidazolino)phenoxy]pentane8.0

Data sourced from Cory, M., Tidwell, R. R., & Fairley, T. A. (1992). Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (this compound). Journal of medicinal chemistry, 35(3), 431-438.

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of this compound to DNA. The following sections provide detailed methodologies for key experiments.

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a ligand binds.

Methodology:

  • DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures. DNase I will cleave the DNA backbone at sites not protected by the bound ligand. A control reaction without this compound is also performed.

  • Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography/Imaging: The gel is visualized by autoradiography or fluorescence imaging. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: A solution of the target DNA oligonucleotide is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration: Small aliquots of the this compound solution are injected into the DNA solution at a constant temperature.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to DNA. This binding isotherm is then fitted to a suitable binding model to determine the association constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.

Methodology:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA oligonucleotide containing the target binding sequence.

  • Binding Analysis: A series of this compound solutions of varying concentrations are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound, is monitored in real-time to generate a sensorgram. The sensorgram shows the association of this compound as it is flowed over the surface and its dissociation when the flow is switched back to buffer.

  • Data Analysis: The sensorgram data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Visualizations

Signaling Pathway

The binding of this compound to the DNA minor groove does not trigger a classical signaling cascade but rather directly impedes fundamental cellular processes.

Pentamidine_Mechanism This compound This compound Complex This compound-DNA Complex This compound->Complex Binds to DNA AT-Rich DNA Minor Groove DNA->Complex Inhibition_Rep Inhibition Complex->Inhibition_Rep Inhibition_Trans Inhibition Complex->Inhibition_Trans Replication DNA Replication Cell_Death Cell Death Replication->Cell_Death Transcription Transcription Transcription->Cell_Death Inhibition_Rep->Replication Inhibition_Trans->Transcription

Caption: Mechanism of this compound Action.

Experimental Workflow: DNase I Footprinting

DNaseI_Footprinting_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DNA_Probe 1. DNA Probe Preparation (End-labeling) Binding 3. Incubation: DNA Probe + this compound DNA_Probe->Binding Pentamidine_Sol 2. Prepare this compound Solutions Pentamidine_Sol->Binding Digestion 4. DNase I Digestion Binding->Digestion Electrophoresis 5. Polyacrylamide Gel Electrophoresis Digestion->Electrophoresis Visualization 6. Autoradiography/ Imaging Electrophoresis->Visualization Footprint 7. Identify Footprint Visualization->Footprint

Caption: DNase I Footprinting Workflow.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DNA_Solution 1. Prepare DNA Solution (in cell) Titration 3. Titrate this compound into DNA DNA_Solution->Titration Pentamidine_Solution 2. Prepare this compound Solution (in syringe) Pentamidine_Solution->Titration Heat_Measurement 4. Measure Heat Change Titration->Heat_Measurement Binding_Isotherm 5. Plot Binding Isotherm Heat_Measurement->Binding_Isotherm Data_Fitting 6. Fit Data to Binding Model Binding_Isotherm->Data_Fitting Thermo_Params 7. Determine Thermodynamic Parameters (Kd, ΔH, ΔS) Data_Fitting->Thermo_Params

Caption: Isothermal Titration Calorimetry Workflow.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Chip_Prep 1. Prepare Sensor Chip DNA_Immobilization 2. Immobilize Biotinylated DNA Chip_Prep->DNA_Immobilization Injection 4. Inject this compound over Sensor Surface DNA_Immobilization->Injection Pentamidine_Series 3. Prepare this compound Concentration Series Pentamidine_Series->Injection Sensorgram 5. Record Sensorgram (Association & Dissociation) Injection->Sensorgram Kinetic_Fitting 6. Fit Sensorgram Data to Kinetic Model Sensorgram->Kinetic_Fitting Kinetic_Constants 7. Determine Kinetic Constants (ka, kd, Kd) Kinetic_Fitting->Kinetic_Constants

Caption: Surface Plasmon Resonance Workflow.

Conclusion

The binding of this compound to the minor groove of AT-rich DNA sequences is a cornerstone of its antimicrobial activity. Understanding the nuances of this interaction, from its sequence selectivity to its thermodynamic and kinetic profiles, is paramount for the rational design of new and improved therapeutic agents. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the structure-activity relationships of this compound and its analogs. The continued investigation into the molecular basis of this compound's action will undoubtedly pave the way for the development of next-generation antimicrobial drugs with enhanced efficacy and reduced toxicity.

Preliminary Studies on the Off-Target Effects of Pentamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine is an antimicrobial agent primarily used in the treatment of protozoal infections such as Pneumocystis jirovecii pneumonia (PCP), leishmaniasis, and trypanosomiasis. While its efficacy against these pathogens is well-established, a growing body of evidence indicates that this compound exerts a range of off-target effects that can lead to both therapeutic opportunities and adverse events. This technical guide provides a comprehensive overview of the preliminary studies investigating these off-target effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the broader pharmacological profile of this compound.

Mitochondrial Toxicity

A primary and well-documented off-target effect of this compound is its toxicity towards mitochondria. This toxicity manifests through multiple mechanisms, including the uncoupling of oxidative phosphorylation, disruption of the mitochondrial membrane potential, and depletion of mitochondrial DNA.

Quantitative Data on Mitochondrial Effects
ParameterValueOrganism/SystemReference
Stimulation of Respiration & ATPase Activity200-300 µMIsolated Rat Liver Mitochondria[1]
IC50 for Growth in L. donovani (Resistant Strain)40 µMLeishmania donovani[2]
Experimental Protocols

This protocol is adapted from methodologies used to assess the impact of chemical compounds on mitochondrial function.

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.

Materials:

  • Isolated mitochondria or cultured cells

  • Seahorse XF Analyzer (or similar instrument for measuring OCR)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cell culture microplates

Procedure:

  • Cell Seeding (for whole-cell assays): Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Mitochondria Isolation (for isolated mitochondria assays): Isolate mitochondria from tissue or cells using standard differential centrifugation protocols.

  • Assay Preparation:

    • Prepare assay medium and warm to 37°C.

    • Prepare working solutions of this compound and the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Assay Execution:

    • For whole-cell assays, replace the culture medium with the assay medium and incubate for 1 hour in a non-CO2 incubator.

    • Load the sensor cartridge with the this compound and inhibitor solutions.

    • Place the cell plate or a plate with isolated mitochondria into the Seahorse XF Analyzer.

    • The instrument will measure the basal OCR, followed by sequential injections of:

      • This compound (to measure its immediate effect on respiration)

      • Oligomycin (to measure ATP-linked respiration)

      • FCCP (to measure maximal respiration)

      • Rotenone/Antimycin A (to measure non-mitochondrial respiration)

  • Data Analysis: The software of the analyzer will calculate the key parameters of mitochondrial function, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity. The effect of this compound is determined by comparing these parameters between treated and untreated samples.

This protocol is a generalized procedure for measuring changes in mitochondrial membrane potential using fluorescent dyes.

Objective: To determine the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cultured cells

  • This compound stock solution

  • Fluorescent dye for ΔΨm measurement (e.g., JC-1, TMRM, or TMRE)

  • Phosphate-buffered saline (PBS)

  • Phenol (B47542) red-free culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.

  • Dye Loading:

    • Remove the culture medium and wash the cells with warm PBS.

    • Incubate the cells with the fluorescent dye (e.g., JC-1, TMRM) in phenol red-free medium at 37°C in the dark for 20-30 minutes.

  • Washing: Gently wash the cells with warm PBS to remove the excess dye.

  • Measurement:

    • Add pre-warmed, phenol red-free medium or PBS to the cells.

    • Immediately measure the fluorescence using a fluorescence microscope or a plate reader.

      • For JC-1, measure both the green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm).

      • For TMRM or TMRE, measure the red-orange fluorescence intensity.

  • Data Analysis:

    • For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • For TMRM or TMRE, a decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of ΔΨm.

This protocol provides a general workflow for quantifying mtDNA content relative to nuclear DNA (nDNA).

Objective: To measure the effect of this compound on the mitochondrial DNA content.

Materials:

  • Cultured cells treated with this compound

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

  • Quantitative PCR (qPCR) master mix

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture cells and treat them with this compound for an extended period (e.g., several days to weeks) to induce potential mtDNA depletion.

  • DNA Extraction: Extract total genomic DNA from both this compound-treated and control cells using a commercial DNA extraction kit.

  • qPCR:

    • Set up qPCR reactions for both the mitochondrial and nuclear genes for each DNA sample.

    • Perform the qPCR using a standard protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

    • Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA amount to the nDNA amount.

    • A significant decrease in the relative mtDNA copy number in this compound-treated cells indicates mtDNA depletion.

Signaling and Workflow Diagrams

Pentamidine_Mitochondrial_Toxicity cluster_effects Mitochondrial Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Accumulates in Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondrion->Uncoupling Dec_Membrane_Potential Decreased Membrane Potential (ΔΨm) Mitochondrion->Dec_Membrane_Potential mtDNA_Depletion mtDNA Depletion Mitochondrion->mtDNA_Depletion Inhibit_Protein_Synth Inhibition of Mitochondrial Protein Synthesis Mitochondrion->Inhibit_Protein_Synth Uncoupling->Dec_Membrane_Potential Dec_Membrane_Potential->Inhibit_Protein_Synth

Caption: this compound's impact on mitochondrial function.

Experimental_Workflow_Mitochondrial_Toxicity cluster_assays Mitochondrial Function Assays start Start cell_culture Cell Culture/ Mitochondria Isolation start->cell_culture pentamidine_treatment This compound Treatment cell_culture->pentamidine_treatment ocr_assay Oxygen Consumption Rate (OCR) Assay pentamidine_treatment->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) Assay pentamidine_treatment->mmp_assay mtdna_assay mtDNA Content Quantification pentamidine_treatment->mtdna_assay data_analysis Data Analysis ocr_assay->data_analysis mmp_assay->data_analysis mtdna_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing this compound's mitochondrial toxicity.

Ion Channel Modulation

This compound has been shown to interact with and modulate the activity of several ion channels, which can contribute to its therapeutic and adverse effects.

Quantitative Data on Ion Channel Effects
Target Ion ChannelParameterValueOrganism/SystemReference
hERG Potassium ChannelIC50252 µMHEK-293 cells expressing hERG[3]
NMDA ReceptorAffinity (Ki)~2 µMRat brain membranes[4]
NMDA ReceptorIC500.4 - 4.7 µMCultured rat forebrain neurons[5]
Experimental Protocols

This is a generalized protocol for assessing the effect of this compound on ion channel currents.

Objective: To measure the direct effect of this compound on the activity of specific ion channels.

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK-293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Culture cells expressing the target ion channel on coverslips.

  • Pipette Preparation: Pull and fire-polish glass micropipettes to an appropriate resistance. Fill the pipette with the intracellular solution.

  • Patching:

    • Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording:

    • Apply a voltage protocol to elicit currents from the ion channel of interest.

    • Record the baseline currents.

    • Perfuse the cell with an extracellular solution containing this compound at various concentrations.

    • Record the currents in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the ion channel currents before and after the application of this compound.

    • Construct a concentration-response curve and calculate the IC50 value for this compound's inhibition of the channel.

This protocol describes a method to study the binding of this compound to a receptor, such as the NMDA receptor.

Objective: To determine the affinity of this compound for a specific receptor.

Materials:

  • Tissue homogenates or cell membranes expressing the receptor of interest (e.g., rat brain membranes)

  • Radiolabeled ligand specific for the receptor (e.g., [3H]dizocilpine for the NMDA receptor)

  • This compound stock solution

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare membranes from tissues or cells expressing the receptor.

  • Binding Reaction:

    • In a series of tubes, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Include a control with no this compound and a non-specific binding control with an excess of an unlabeled ligand.

  • Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition

This compound has been found to inhibit the activity of several key enzymes, which may contribute to its broad biological effects.

Quantitative Data on Enzyme Inhibition
Target EnzymeParameterValueOrganism/SystemReference
Neuronal Nitric Oxide SynthaseInhibitionYes (prevented by calmodulin)Purified from rat cerebellum[6]
Topoisomerase IIInhibitionYesPneumocystis carinii[5]
Experimental Protocols

This protocol provides a general method for measuring NOS activity.

Objective: To determine the inhibitory effect of this compound on nitric oxide synthase activity.

Materials:

  • Purified NOS enzyme or cell/tissue homogenates containing NOS

  • L-arginine (NOS substrate)

  • NADPH

  • Calmodulin (for constitutive NOS)

  • Assay buffer

  • This compound stock solution

  • Griess reagent (for colorimetric detection of nitrite) or a method to measure the conversion of [3H]L-arginine to [3H]L-citrulline

Procedure:

  • Reaction Setup: In a microplate or reaction tubes, combine the assay buffer, NOS enzyme source, cofactors (NADPH, calmodulin), and L-arginine.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control without this compound.

  • Incubation: Incubate the reactions at 37°C for a specific time.

  • Detection:

    • Griess Assay: Add Griess reagent to the samples to measure the amount of nitrite (B80452) produced, which is a stable breakdown product of nitric oxide. Measure the absorbance at the appropriate wavelength.

    • Radiometric Assay: Stop the reaction and separate [3H]L-citrulline from [3H]L-arginine using ion-exchange chromatography. Measure the radioactivity of the [3H]L-citrulline.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value if a dose-response relationship is observed.

This is a generalized protocol to assess the inhibition of topoisomerase II.

Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II.

Materials:

  • Purified topoisomerase II enzyme

  • Supercoiled plasmid DNA (for relaxation assay) or catenated kinetoplast DNA (kDNA) (for decatenation assay)

  • ATP

  • Assay buffer

  • This compound stock solution

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup: In reaction tubes, combine the assay buffer, ATP, and the DNA substrate (supercoiled plasmid or kDNA).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control without this compound and a control without the enzyme.

  • Enzyme Addition: Add purified topoisomerase II to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, linear for relaxation assay; catenated, decatenated for decatenation assay).

  • Visualization and Analysis:

    • Stain the gel with a DNA dye and visualize the DNA bands under UV light.

    • Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed or decatenated DNA in the presence of this compound compared to the control.

Modulation of Signaling Pathways

Recent studies have indicated that this compound can modulate intracellular signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and migration.

Quantitative Data on Signaling Pathway Modulation
Signaling PathwayEffectCell LineReference
PI3K/AKTInhibition of AKT phosphorylationIshikawa and HEC-1A (endometrial cancer)[7][8]
Experimental Protocol: Western Blotting for Signaling Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cultured cells

  • This compound stock solution

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibodies against the total and phosphorylated forms of the protein of interest (e.g., AKT and p-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells and treat them with this compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in this compound-treated cells indicates inhibition of the signaling pathway.

Signaling Pathway Diagram

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Downstream Downstream Effectors p_AKT->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Regulates

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

Other Off-Target Interactions

Interaction with tRNA

This compound has been shown to bind to tRNA, which can interfere with protein synthesis.

ParameterValue (in the absence of Mg2+)Value (in the presence of 5 mM Mg2+)Organism/SystemReference
Binding Constant (K1)533-fold higher than K215-fold higher than K2in vitro[9]
Muscarinic Receptor Activation

This compound can indirectly activate muscarinic receptors, leading to effects such as bronchoconstriction.

ParameterValue (Guinea-pig bronchi)Value (Human bronchi)Organism/SystemReference
pD29.64 ± 0.079.73 ± 0.06Isolated guinea-pig and human bronchi[1]

Conclusion

The preliminary studies outlined in this technical guide highlight the diverse off-target effects of this compound. Its interactions with mitochondria, ion channels, enzymes, and signaling pathways underscore the complexity of its pharmacological profile. For researchers, these findings open new avenues for investigating the repurposing of this compound for conditions such as cancer, where mitochondrial metabolism and specific signaling pathways are often dysregulated. For drug development professionals, a thorough understanding of these off-target effects is crucial for predicting and mitigating potential adverse drug reactions and for designing safer and more selective therapeutic agents. Further in-depth studies are warranted to fully elucidate the molecular mechanisms of these off-target interactions and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Pentamidine In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro cytotoxicity of pentamidine, a broad-spectrum antimicrobial agent. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological screening.

This compound has demonstrated cytotoxic effects against various cell types, a critical consideration in its therapeutic application.[1] Its mechanisms of action are multifaceted, involving interference with DNA, RNA, and protein synthesis, disruption of mitochondrial function, and induction of apoptosis.[2][3][4] Understanding the cytotoxic profile of this compound is essential for evaluating its therapeutic index and potential off-target effects.

Data Presentation: Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes reported IC50 values for this compound in different cell lines and experimental conditions.

Cell LineAssay DurationIC50 ValueReference
Vero Cells24 hours115.4 µM[1]
Vero Cells48 hours87.42 µM[1]
Saccharomyces cerevisiae (in glycerol)-1.25 µg/ml[5]
Saccharomyces cerevisiae (in glucose)-250 µg/ml[5]
Trypanosoma brucei brucei72 hoursRefer to original publication for specific value[6]
A549 (Lung Carcinoma)-22.06 ± 0.9 µg/mL (for an extract, not pure this compound)[6]
Oral Squamous Cell Carcinoma (OSCC)48, 72, 96 hoursRefer to original publication for specific values[7]

Note: IC50 values can be highly dependent on the cell line, exposure time, and specific assay conditions.[8][9]

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12] The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[10][12]

Materials:
  • This compound dihydrochloride (B599025)

  • Sterile Dimethyl Sulfoxide (DMSO) or water for stock solution preparation

  • Mammalian cell line of interest (e.g., Vero, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)[1][13]

  • Solubilization solution (e.g., DMSO, acidic isopropanol, or 10% SDS in 0.01 M HCl)[1][13]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm[1]

Protocol:
  • Preparation of this compound Stock Solution:

    • Dissolve this compound dihydrochloride in sterile DMSO or water to create a high-concentration stock solution (e.g., 10-50 mM).[1]

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and determine cell density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium per well.[11]

    • Allow cells to adhere and stabilize overnight.[13]

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO or water used for the highest this compound concentration) and a no-treatment control (cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or controls.[1]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.[1][13]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][13]

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][13]

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][13]

    • Gently mix on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression (dose-response curve) to determine the IC50 value.[1][8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Culture and Seed Cells in 96-well Plate C Add this compound Serial Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the this compound In Vitro Cytotoxicity MTT Assay.

Signaling Pathway of this compound-Induced Cytotoxicity

G cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound DNA DNA (Intercalation, Inhibition of Replication/Transcription) This compound->DNA Mitochondria Mitochondria (Disruption of Membrane Potential) This compound->Mitochondria Enzymes Enzymes (Topoisomerases, RNA Polymerase) This compound->Enzymes Polyamines Polyamine Biosynthesis This compound->Polyamines DNA_Damage DNA Damage & Repair Inhibition DNA->DNA_Damage ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Enzymes->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M) Polyamines->CellCycleArrest Apoptosis Induction of Apoptosis ATP_Depletion->Apoptosis DNA_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->Apoptosis

References

Application Notes and Protocols for Pentamidine Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of pentamidine stock solutions for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

This compound is an aromatic diamidine with broad-spectrum anti-infective properties, exhibiting activity against various protozoa and fungi.[1][2] Its mechanism of action is complex, primarily involving interference with microbial nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins.[1][2][3] Understanding the proper handling and application of this compound is essential for its effective use in research and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound solutions in cell culture experiments.

Table 1: Solubility and Stock Solution Parameters

ParameterValueSolventReference
Solubility ≥13.5 mg/mLDMSO[4]
Very solubleWater[5]
Recommended Stock Concentration 10–50 mMSterile DMSO or Water[3]
Storage Temperature -20°C or -80°CAliquots[3]
Stability of Stock Solution Avoid repeated freeze-thaw cycles-[3]

Table 2: Working Concentration and Cytotoxicity

ParameterValueCell Line ExampleReference
Typical Working Concentration Range 0.5 µM–500 µMVaries by experiment[3]
Cytotoxicity (CC50) - Vero Cells (24h) 115.4 µMVero[3]
Cytotoxicity (CC50) - Vero Cells (48h) 87.42 µMVero[3]
Inhibitory Concentration (IC50) - Acanthamoeba Trophozoite (24h) 97.4 µMAcanthamoeba T4
Inhibitory Concentration (IC50) - Acanthamoeba Trophozoite (48h) 60.99 µMAcanthamoeba T4
Final DMSO Concentration in Culture <0.5%General[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound isethionate or this compound dihydrochloride (B599025) powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile nuclease-free water

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 10-50 mM).[3]

  • Vortexing: Vortex the solution thoroughly to ensure the powder is completely dissolved.[3] Visually inspect the solution to confirm there are no visible particles.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3] This step is critical to prevent contamination of cell cultures.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the need for repeated freeze-thaw cycles which can degrade the compound.[3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3] The dry powder form of this compound isethionate should be stored at room temperature (20°C to 25°C) and protected from light.[6]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol describes the dilution of the this compound stock solution to working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate sterile cell culture medium

  • Cultured cells in multi-well plates

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Prepare a series of serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.[3] A common starting range to test is from 0.5 µM to 500 µM.[3]

    • Important: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5%.[3] Include a vehicle-only control in your experimental design.

  • Cell Treatment: Carefully remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the treated cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).[3]

  • Precipitation Check: High concentrations of this compound in complex biological media can sometimes lead to precipitation.[3] Visually inspect the wells, particularly at the highest concentrations, for any signs of precipitation.

Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G Workflow for Preparing this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation & Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO or Water (10-50 mM) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat incubate Incubate for Desired Duration treat->incubate

Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture.

Diagram 2: Simplified Signaling Pathway of this compound's Cellular Effects

G Simplified Overview of this compound's Cellular Effects cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound dna DNA This compound->dna Binds to A-T rich regions ros Increased Reactive Oxygen Species (ROS) This compound->ros Induction rna_synthesis RNA Synthesis dna->rna_synthesis Inhibition protein_synthesis Protein Synthesis rna_synthesis->protein_synthesis Inhibition apoptosis Apoptosis ros->apoptosis

Caption: A diagram showing the primary mechanisms of this compound's action on cellular processes.

References

Application Notes and Protocols: Assessing Pentamidine's Effect on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine, an aromatic diamidine, is a broad-spectrum antimicrobial agent effective against various protozoa and fungi.[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in prostate cancer, by selectively inducing mitochondrial dysfunction.[2][3] A key mechanism of this compound's action is the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability.[4][5] These application notes provide detailed protocols for assessing the effect of this compound on ΔΨm using common fluorescent probes.

Data Presentation

The following tables summarize the effective concentrations of this compound and its observed effects on mitochondrial membrane potential (ΔΨm) in different experimental systems.

Table 1: Effective Concentrations of this compound for Inducing Changes in Mitochondrial Membrane Potential

Cell/System TypeThis compound ConcentrationTreatment DurationObserved Effect on ΔΨmReference
Prostate Cancer Cells (PC3, DU145)2.5 µM - 10 µM48 hoursSignificant dissipation[4]
Isolated Rat Liver Mitochondria200 - 300 µMNot ApplicablePartial collapse[5]
Leishmania donovani PromastigotesIC50 of 40 µM in resistant linesNot SpecifiedDecreased potential in resistant strains[6]
Saccharomyces cerevisiaeIC50 of 1.25 µg/mL (in glycerol)Not SpecifiedInhibition of respiratory growth[7]

Table 2: Quantitative Effects of this compound on Mitochondrial Function in Prostate Cancer Cells (PC3 and DU145)

ParameterThis compound Treatment (2.5 µM for 48h)OutcomeReference
Mitochondrial DNA ContentYesReduction[2]
Mitochondrial MorphologyYesChanges and fragmentation[2][8]
Mitochondrial Membrane Potential (ΔΨm)YesDissipation (decrease in JC-1 aggregate/monomer ratio)[2][8]
ATP ProductionYesReduction[2]
Reactive Oxygen Species (ROS) GenerationYesElevation[3]

Experimental Protocols

This section provides detailed methodologies for assessing this compound-induced changes in mitochondrial membrane potential using the fluorescent dyes JC-1 and TMRE/TMRM.

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a ratiometric method that utilizes a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.[4]

Materials:

  • Cells of interest (e.g., prostate cancer cell lines PC3 or DU145)

  • This compound isethionate

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (phenol red-free for final measurements)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis; chamber slides for microscopy; or 6-well plates for flow cytometry) and allow them to adhere and reach 70-80% confluency.[4]

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired time period (e.g., 24-48 hours). Include an untreated control group.[4]

  • Positive Control: In a separate set of wells, treat cells with an uncoupling agent like CCCP (10-50 µM) or FCCP (5-50 µM) for 15-30 minutes at 37°C prior to staining to induce complete mitochondrial depolarization.[9]

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.[10]

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells once or twice with pre-warmed PBS or assay buffer to remove excess dye.[9]

  • Measurement:

    • Add fresh pre-warmed, phenol (B47542) red-free medium or PBS to the cells.

    • Immediately analyze the fluorescence.

    • Fluorescence Microscopy: Use filter sets for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or Texas Red channel, Ex/Em ~540/590 nm) fluorescence.[9]

    • Flow Cytometry: Use a 488 nm excitation laser. Detect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[11]

    • Plate Reader: Measure fluorescence at Ex/Em ~485/535 nm for green monomers and Ex/Em ~535/595 nm for red J-aggregates.[10]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.[4]

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE/TMRM

TMRE (Tetramethylrhodamine, Ethyl Ester) and TMRM (Tetramethylrhodamine, Methyl Ester) are cell-permeant, cationic dyes that accumulate in active mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.[4]

Materials:

  • Cells of interest

  • This compound isethionate

  • TMRE or TMRM staining solution (typically 20-200 nM)

  • FCCP or CCCP (positive control, e.g., 10 µM)

  • Phosphate-buffered saline (PBS)

  • Culture medium (phenol red-free for final measurements)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells as described in the JC-1 protocol.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include an untreated control.

  • Positive Control: Treat separate wells with FCCP or CCCP for 15-30 minutes.[4]

  • TMRE/TMRM Staining:

    • Prepare a TMRE or TMRM working solution (typically 50-400 nM for flow cytometry and microscopy, 200-1000 nM for microplate assays) in pre-warmed cell culture medium.[12][13]

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[13]

  • Washing (Optional but Recommended):

    • Remove the medium containing the dye.

    • Gently wash the cells with warm PBS.[4]

  • Measurement:

    • Add pre-warmed, phenol red-free medium or PBS to the wells.

    • Immediately measure the fluorescence.

    • Fluorescence Microscopy: Use a standard RFP filter set.[14]

    • Flow Cytometry: Use a 488 nm laser for excitation and detect emission in the PE channel (~575 nm).[12][15]

    • Plate Reader: Measure fluorescence at Ex/Em ~549/575 nm.[13]

  • Data Analysis: A decrease in fluorescence intensity in the this compound-treated cells compared to the control indicates a loss of ΔΨm.[4]

Mandatory Visualization

Pentamidine_MMP_Pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound Mito_Uptake Mitochondrial Uptake This compound->Mito_Uptake Enters cell and is taken up by mitochondria MMP Mitochondrial Membrane Potential (ΔΨm) This compound->MMP Acts as cationic uncoupler, dissipating the potential IMM Inner Mitochondrial Membrane (IMM) Mito_Uptake->IMM Accumulates at the IMM mtDNA_Depletion mtDNA Depletion Mito_Uptake->mtDNA_Depletion Induces Proton_Gradient Proton Gradient (H+) ROS Reactive Oxygen Species (ROS) IMM->ROS Leads to increased Proton_Gradient->MMP Maintains ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives Apoptosis Apoptosis MMP->Apoptosis Dissipation triggers ATP ATP ATP_Synthase->ATP Produces

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., PC3, DU145) Pentamidine_Prep 2. Prepare this compound and Controls (CCCP/FCCP) Cell_Treatment 3. Treat Cells with this compound (Dose-response & Time-course) Pentamidine_Prep->Cell_Treatment Staining 4. Stain with Fluorescent Dye (JC-1 or TMRE/TMRM) Cell_Treatment->Staining Microscopy 5a. Fluorescence Microscopy Staining->Microscopy Flow_Cytometry 5b. Flow Cytometry Staining->Flow_Cytometry Plate_Reader 5c. Plate Reader Staining->Plate_Reader Data_Analysis 6. Quantify Fluorescence (Red/Green Ratio or Intensity) Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Plate_Reader->Data_Analysis Conclusion 7. Determine Effect on ΔΨm Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's effect on ΔΨm.

References

Application of Pentamidine in the Development of Drug-Resistant Leishmania Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pentamidine in generating and characterizing drug-resistant Leishmania cell lines. Understanding the mechanisms of this compound resistance is crucial for the development of new antileishmanial drugs and for overcoming treatment failure in the clinic. The following sections detail the experimental procedures, quantitative data on resistance, and the underlying molecular mechanisms.

Application Notes

This compound is an aromatic diamidine compound used as a second-line treatment for leishmaniasis, particularly for cases resistant to first-line antimonial drugs.[1] The emergence of this compound resistance, however, poses a significant clinical challenge. In the laboratory, this compound is a valuable tool for selecting and studying drug-resistant Leishmania parasites. The development of resistant cell lines allows for the investigation of molecular mechanisms of resistance, identification of new drug targets, and screening of novel compounds that may overcome existing resistance.

Key mechanisms of this compound resistance in Leishmania include:

  • Decreased Drug Accumulation: Resistant parasites exhibit reduced uptake and/or increased efflux of this compound.[2][3][4]

  • Mitochondrial Alterations: The mitochondrion is a primary target of this compound.[1][2] Resistance is associated with a reduced mitochondrial membrane potential and the exclusion of the drug from this organelle.[1][2]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as the this compound resistance protein 1 (PRP1), can actively pump the drug out of the cell.[5][6][7]

  • Altered Membrane Transport: Modifications in polyamine and other membrane transporters can lead to decreased this compound uptake.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound-resistant Leishmania cell lines.

Table 1: this compound Resistance Levels in Leishmania Species

Leishmania SpeciesResistant CloneThis compound Concentration for SelectionIC50 (μM) - ResistantIC50 (μM) - Wild-TypeResistance Index (Fold)Reference
L. mexicanaPentr3030 μM (promastigotes)70 ± 5 (amastigotes)0.30 ± 0.05 (amastigotes)~233[1]
L. donovani-40 μM140~7.818[3]
L. amazonensis-20 μM60~0.875[3]
L. amazonensisLaR5CL15 μM-0.48 ± 0.1335[8]
L. amazonensisLaR20CL120 μM-0.48 ± 0.1359[8]
L. mexicanaLmPENT55 μM--2[9]
L. mexicanaLmPENT2020 μM--6[9]

Table 2: this compound Accumulation in Wild-Type vs. Resistant Leishmania mexicana

Cell LineIncubation TimeIntracellular this compound Concentration (μM)Reference
Wild-Type (promastigote)3 hours55[1]
Pentr2.5 (promastigote)3 hours10[1]
Pentr5 (promastigote)3 hours9[1]
Pentr10 (promastigote)3 hours7[1]
Pentr30 (promastigote)3 hours5[1]
Wild-Type (amastigote)-230[1]
Pentr30 (amastigote)-35[1]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Leishmania Promastigotes

This protocol describes the generation of this compound-resistant Leishmania promastigotes through continuous drug pressure.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. mexicana) in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound isethionate stock solution (e.g., 10 mM in sterile water)

  • 96-well microtiter plates

  • Incubator (26-28°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the IC50 of the wild-type strain: Culture promastigotes in the presence of serial dilutions of this compound for 72 hours. Determine the drug concentration that inhibits cell growth by 50% compared to untreated controls.

  • Initial Drug Pressure: Start a new culture of wild-type promastigotes at a density of 1 x 106 cells/mL in a culture flask. Add this compound at a sub-lethal concentration (e.g., the IC50 value).

  • Stepwise Increase in Drug Concentration: Monitor the culture daily. When the parasites resume normal growth (i.e., reach a density of >1 x 107 cells/mL), subculture them into fresh medium containing a slightly higher concentration of this compound (e.g., a 1.5 to 2-fold increase).

  • Repeat the Selection: Continue this stepwise increase in drug concentration over several months.[10] The ability of the parasites to adapt and grow at each new concentration indicates the development of resistance.

  • Clonal Selection: Once parasites are able to grow in the desired high concentration of this compound (e.g., 20-40 μM), clone the resistant population by limiting dilution to ensure a genetically homogeneous cell line.

  • Characterization of Resistant Clones:

    • Determine the IC50 of the resistant clones and calculate the resistance index (IC50 of resistant line / IC50 of wild-type line).

    • Assess the stability of the resistance by culturing the parasites in the absence of this compound for several passages and then re-determining the IC50.

    • Perform cross-resistance assays with other antileishmanial drugs.

Protocol 2: this compound Uptake Assay

This protocol measures the accumulation of radiolabeled this compound in Leishmania promastigotes.

Materials:

  • Wild-type and this compound-resistant Leishmania promastigotes

  • [3H]this compound

  • Transport buffer (e.g., phosphate-buffered saline with glucose)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge

Procedure:

  • Cell Preparation: Harvest mid-log phase promastigotes by centrifugation and wash them twice with transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 108 cells/mL.

  • Uptake Initiation: Add [3H]this compound to the cell suspension to a final concentration of 0.25 μM.[1]

  • Incubation: Incubate the cell suspension at 28°C. At various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), take aliquots of the cell suspension.

  • Uptake Termination: Immediately stop the uptake by adding ice-cold transport buffer and centrifuging at high speed in a microcentrifuge.

  • Washing: Wash the cell pellet twice with ice-cold transport buffer to remove extracellular [3H]this compound.

  • Lysis and Scintillation Counting: Lyse the cell pellet and add the lysate to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to intracellular drug concentration based on a standard curve and the known cell volume. Compare the uptake profiles of wild-type and resistant parasites.

Visualizations

Experimental_Workflow cluster_0 Development of Resistant Line cluster_1 Characterization of Resistant Clone WT Wild-Type Leishmania Promastigotes IC50_WT Determine Wild-Type IC50 WT->IC50_WT Drug_Pressure Stepwise Increase in this compound Concentration IC50_WT->Drug_Pressure Resistant_Population Resistant Population Drug_Pressure->Resistant_Population Cloning Clonal Selection by Limiting Dilution Resistant_Population->Cloning Resistant_Clone Homogeneous Resistant Clone Cloning->Resistant_Clone IC50_Resistant Determine Resistant IC50 Resistant_Clone->IC50_Resistant Stability Test Resistance Stability Resistant_Clone->Stability Cross_Resistance Cross-Resistance Assays Resistant_Clone->Cross_Resistance Uptake_Assay [3H]this compound Uptake Assay Resistant_Clone->Uptake_Assay Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Resistant_Clone->Molecular_Analysis

Caption: Workflow for developing and characterizing this compound-resistant Leishmania.

Pentamidine_Resistance_Pathway cluster_WT Wild-Type (Sensitive) Leishmania cluster_Resistant Resistant Leishmania Pentamidine_in_WT This compound Membrane_WT Plasma Membrane Pentamidine_in_WT->Membrane_WT Uptake via Transporters Mitochondrion_WT Mitochondrion Membrane_WT->Mitochondrion_WT Accumulation Kinetoplast_WT kDNA Mitochondrion_WT->Kinetoplast_WT Targets kDNA Cell_Death_WT Cell Death Kinetoplast_WT->Cell_Death_WT Disintegration Pentamidine_in_Res This compound Membrane_Res Plasma Membrane Pentamidine_in_Res->Membrane_Res Reduced Uptake Mitochondrion_Res Mitochondrion (Altered Potential) Membrane_Res->Mitochondrion_Res Reduced Accumulation Efflux_Pump Efflux Pump (e.g., PRP1) Membrane_Res->Efflux_Pump Increased Efflux Cell_Survival Cell Survival Mitochondrion_Res->Cell_Survival Efflux_Pump->Pentamidine_in_Res

Caption: Signaling pathways of this compound action and resistance in Leishmania.

References

Pentamidine Dosage Optimization for In Vivo Studies in Mouse Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an antiprotozoal agent, has demonstrated significant anticancer properties by targeting multiple signaling pathways involved in tumor growth and survival. Optimizing the dosage of this compound in preclinical in vivo studies using mouse models is critical for accurately assessing its therapeutic potential and toxicity profile. This document provides detailed application notes and protocols for designing and conducting this compound dosage optimization studies in mouse models of cancer. It includes a summary of reported in vivo dosages, comprehensive experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound's Anticancer Activity

This compound exerts its antitumor effects through several mechanisms, making it a promising candidate for cancer therapy. Key mechanisms of action include:

  • Disruption of the S100B-p53 Interaction: In certain cancers like melanoma and glioma, the S100B protein binds to and inactivates the p53 tumor suppressor protein. This compound can disrupt this interaction, thereby restoring p53's tumor-suppressive functions.[1][2][3][4][5]

  • Inhibition of Phosphatase of Regenerating Liver (PRL) Phosphatases: PRLs are a family of phosphatases often overexpressed in cancer that play a role in cell cycle progression. This compound has been shown to inhibit PRL phosphatases, leading to cell cycle arrest and reduced tumor growth.[6][7]

  • Suppression of the PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and migration. This compound has been demonstrated to inhibit this pathway in cancer cells, contributing to its anti-proliferative and anti-invasive effects.[8][9][10][11]

Reported In Vivo Dosages of this compound in Mouse Cancer Models

The following table summarizes quantitative data from various studies that have utilized this compound in mouse models of cancer. This information can serve as a starting point for designing dose-optimization experiments.

Cancer TypeMouse StrainAdministration RouteDosageDosing FrequencyKey Outcomes
Melanoma (WM9 Xenograft)Nude MiceNot SpecifiedTolerable DoseNot SpecifiedMarked inhibition of tumor growth, induction of tumor cell necrosis.[6]
Glioma (Xenograft)Nude MiceIntramuscular (IM)0.15 mg/mouseEvery 2 daysSuppression of brain tumor growth.
PD-L1 Humanized AllograftC57BL/6 & BALB/cIntraperitoneal (IP)0.5, 1, 5, 10 mg/kgEvery 2 daysAttenuated tumor growth and prolonged survival.
Prostate Cancer (Xenograft)Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedSuppressed growth of xenograft tumors without obvious toxicity.[12]
Ovarian Cancer (Xenograft)Nude MiceNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor growth.[13][14]
Lung Carcinoma (M47 Lewis)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDramatically reduced tumor growth.[13]

Note on Toxicity: A study on invasive pulmonary fusariosis in neutropenic mice reported toxicity with intravenous this compound at 17 mg/kg/24h and significant toxicity with intraperitoneal injections at 8.5 or 17 mg/kg/24h, leading to intra-abdominal necrosis. This highlights the importance of careful dose escalation and toxicity monitoring.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound isethionate

  • Sterile saline or other appropriate vehicle

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Standard animal housing and care facilities

  • Calipers for tumor measurement

  • Analytical balance

Protocol:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Group Allocation: Randomly assign mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Based on the data in Table 1, a starting dose of 1 mg/kg can be considered. Subsequent doses can be escalated (e.g., 2.5, 5, 10, 15 mg/kg).

  • Drug Preparation and Administration: Dissolve this compound in the chosen vehicle. Administer the drug via the intended route (e.g., intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including:

    • Changes in body weight (measure at least 3 times per week)

    • Changes in appearance (e.g., ruffled fur, hunched posture)

    • Changes in behavior (e.g., lethargy, social isolation)

    • Signs of pain or distress

  • Endpoint: The MTD is defined as the dose that causes no more than a 10-20% loss in body weight and no mortality or severe clinical signs of toxicity. Euthanize animals that exceed these limits.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities. For a more detailed analysis, collect major organs for histopathological examination.

In Vivo Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound at doses below the MTD.

Materials:

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunocompromised mice

  • This compound at predetermined doses

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

    • (Optional) Mix cell suspension 1:1 with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group), including a vehicle control and at least two this compound dose groups.

  • Drug Administration: Administer this compound or vehicle according to the predetermined dose, route, and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Primary efficacy endpoint is typically tumor growth inhibition.

    • Secondary endpoints can include survival analysis.

  • Humane Endpoints: Euthanize mice if tumors reach a predetermined size (e.g., >1500 mm³), show signs of ulceration, or if the animal's health deteriorates significantly (e.g., >20% body weight loss, signs of distress).

  • Data Analysis: At the end of the study, collect tumors for further analysis (e.g., histopathology, western blotting to assess target engagement).

Visualizations

Signaling Pathways

Pentamidine_Signaling_Pathways cluster_S100B_p53 S100B-p53 Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_PRL PRL Phosphatase Pathway S100B S100B p53 p53 S100B->p53 Inhibits Apoptosis1 Apoptosis p53->Apoptosis1 Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Pentamidine1 This compound Pentamidine1->S100B Inhibits PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Pentamidine2 This compound Pentamidine2->PI3K Inhibits PRL PRL Phosphatases Cell_Cycle Cell Cycle Progression PRL->Cell_Cycle Pentamidine3 This compound Pentamidine3->PRL Inhibits

Caption: Key signaling pathways targeted by this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_steps Key Steps MTD Maximum Tolerated Dose (MTD) Study Efficacy Efficacy Study MTD->Efficacy Inform Dose Selection Animal_Prep Animal Acclimatization & Grouping Toxicity Toxicity Assessment Efficacy->Toxicity Concurrent Monitoring Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Tumor_Implant Tumor Cell Implantation Toxicity->Data_Analysis Monitoring Tumor & Animal Monitoring Animal_Prep->Tumor_Implant Treatment This compound Administration Tumor_Implant->Treatment Treatment->Monitoring

Caption: General workflow for in vivo this compound dosage optimization studies.

Conclusion

The optimization of this compound dosage in mouse models of cancer is a critical step in its preclinical development. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust in vivo studies. Careful consideration of the administration route, dosing schedule, and potential toxicities, alongside rigorous monitoring of efficacy, will be essential to fully elucidate the therapeutic potential of this compound as a novel anticancer agent.

References

Application Notes and Protocols: Methodology for Testing the Synergistic Effect of Pentamidine with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of drug-resistant fungal pathogens poses a significant global health threat, limiting the effectiveness of existing antifungal arsenals. Combination therapy, where two or more drugs are used concurrently, is a promising strategy to enhance therapeutic efficacy, reduce dose-related toxicity, and combat the development of resistance. Pentamidine, an antiprotozoal drug, has demonstrated notable antifungal activity and, more importantly, synergistic potential when combined with conventional antifungal agents.[1][2][3][4] Its multifaceted mechanism of action, which includes interfering with DNA, RNA, and protein synthesis and disrupting mitochondrial function, makes it a compelling candidate for combination studies.[5][6][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro and in vivo synergistic activity of this compound with other antifungal drugs. The primary methods described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis for assessing the dynamic interactions between the agents.[8][9]

Key Concepts in Synergy Testing

The interaction between two antimicrobial agents can be classified as follows:

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.[1][8][10]

  • Indifference (or Additivity): The combined effect is equal to the sum of their individual effects. This is indicated by a FICI score of > 0.5 to 4.[8][10][11]

  • Antagonism: The combined effect is less than the effect of the more active drug alone. An FICI score of > 4.0 suggests antagonism.[1][8][10]

Experimental Methodologies and Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is the most common technique used to assess drug interactions in vitro.[8][12] It involves testing various concentrations of two drugs, both alone and in all possible combinations, to determine the Minimum Inhibitory Concentration (MIC) of each drug in the presence of the other.

Objective: To quantitatively determine the nature of the interaction between this compound and a partner antifungal using the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound and partner antifungal agent(s)

  • Fungal isolate(s) of interest

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader

  • Multichannel pipette

  • Sterile V-shaped reservoirs

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., water or DMSO) at a concentration at least 4 times higher than the highest concentration to be tested.[13]

  • Plate Setup:

    • Dispense 100 µL of RPMI 1640 medium into each well of a 96-well plate.[12]

    • In the first column, add 100 µL of the this compound stock solution (at 4x the starting concentration). Perform serial two-fold dilutions across the plate from column 1 to column 10, leaving columns 11 (drug-free control) and 12 (partner drug control) empty of this compound.

    • In the first row, add 100 µL of the partner antifungal stock solution (at 4x the starting concentration). Perform serial two-fold dilutions down the plate from row A to row G.

    • This setup creates a matrix of decreasing concentrations of both drugs. Row H will contain this compound alone, and column 11 will contain the partner antifungal alone, which are used to determine their individual MICs.[10]

  • Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, except for a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal species.[14]

  • Reading Results: The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (e.g., ≥95% inhibition) compared to the drug-free growth control.[15] This can be determined visually or by using a spectrophotometer.

  • FICI Calculation: Calculate the FICI for each well that shows growth inhibition using the following formula:[8]

    • FICI = FIC of this compound + FIC of Partner Drug

    • Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • The FICI index is the lowest FICI value obtained from all the tested combinations.

Data Presentation: Checkerboard Assay Results

All quantitative data should be summarized in a structured table for clear interpretation and comparison.

Fungal IsolateDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICI IndexInterpretation
C. albicans ATCC 90028This compound12515.60.25Synergy
Auranofin15.63.9
S. prolificans Isolate 1This compound6480.375Synergy
Amphotericin B>162
Fusarium sp. Isolate 1This compound≥410.5Synergy
Voriconazole41
C. auris B8441This compound128160.37Synergy
Auranofin41

Note: Data presented are illustrative examples based on published studies.[1][2][3][4]

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information on the interaction between drugs and their effect on fungal viability over time.[16][17]

Objective: To assess the rate and extent of fungal killing by this compound and a partner antifungal, both alone and in combination.

Materials:

  • This compound and partner antifungal agent(s)

  • Fungal isolate(s)

  • Culture tubes or flasks

  • RPMI 1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[18]

  • Test Setup: Prepare culture tubes with the following conditions (drug concentrations are typically based on MIC values, e.g., 1x MIC or 0.5x MIC):

    • Growth Control (no drug)

    • This compound alone

    • Partner Antifungal alone

    • This compound + Partner Antifungal combination

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[17] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]

  • Colony Counting: Perform serial dilutions of each aliquot and plate them onto SDA plates. Incubate the plates for 24-48 hours at 35°C, then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9][19]

    • Indifference is a <2 log₁₀ change in CFU/mL.

    • Antagonism is a ≥2 log₁₀ increase in CFU/mL by the combination compared to the most active single agent.

Data Presentation: Time-Kill Assay Results

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (this compound Alone)Log₁₀ CFU/mL (Antifungal B Alone)Log₁₀ CFU/mL (Combination)
05.05.05.05.0
45.84.94.84.1
86.54.84.53.5
127.24.74.32.8
247.84.64.2<2.0
Protocol 3: In Vivo Efficacy Assessment (General Protocol)

In vivo models are essential for validating in vitro findings. Invertebrate models like Galleria mellonella or Tenebrio molitor larvae are useful for initial high-throughput screening, followed by mammalian models (e.g., mice) for more detailed studies.[2][8]

Objective: To evaluate the synergistic efficacy of the drug combination in a living organism.

Procedure (using a murine model as an example):

  • Infection: Immunocompromised mice are infected systemically (e.g., via intravenous injection) with a standardized inoculum of the fungal pathogen.

  • Treatment Groups: Animals are randomized into at least four groups:[8]

    • Vehicle Control (infected, untreated)

    • This compound alone

    • Partner Antifungal alone

    • This compound + Partner Antifungal combination

  • Drug Administration: Treatment is initiated at a specified time post-infection and administered for a defined period.

  • Endpoints:

    • Survival: Monitor and record animal survival daily. Data are typically analyzed using Kaplan-Meier survival curves.

    • Fungal Burden: At the end of the study, or at specific time points, organs (e.g., kidneys, brain, lungs) are harvested, homogenized, and plated to determine the fungal load (CFU/gram of tissue).

  • Analysis: A significant increase in survival and/or a significant reduction in fungal burden in the combination group compared to the single-drug and control groups indicates in vivo synergy.

Visualizations: Workflows and Mechanisms

experimental_workflow Overall Experimental Workflow for Synergy Testing cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Initial Screening checkerboard Checkerboard Assay (Determine FICI) start->checkerboard Quantify Interaction timekill Time-Kill Analysis (Dynamic Interaction) checkerboard->timekill Confirm Synergy invivo Animal Model Study (e.g., Murine Model) timekill->invivo Validate Promising Combinations endpoints Evaluate Endpoints (Survival, Fungal Burden) invivo->endpoints synergistic_mechanism Proposed Synergistic Mechanism of this compound cluster_cell Fungal Cell membrane Cell Membrane azole Partner Antifungal (e.g., Azole) membrane->azole Enhances Uptake dna_rna DNA/RNA Synthesis synergy Synergistic Fungistatic/Fungicidal Effect dna_rna->synergy ergosterol Ergosterol Synthesis (Azole Target) ergosterol->synergy This compound This compound This compound->membrane Increases Permeability This compound->dna_rna Inhibits azole->ergosterol Inhibits fici_logic Logic for FICI Interpretation start Calculate FICI Index decision1 FICI <= 0.5? start->decision1 decision2 FICI > 4.0? decision1->decision2 No synergy Synergy decision1->synergy Yes indifference Indifference / Additivity decision2->indifference No antagonism Antagonism decision2->antagonism Yes

References

Application Notes and Protocols for In Vitro Screening of Novel Pentamidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of novel pentamidine analogs against a diverse range of pathogens. Detailed protocols for antibacterial, antifungal, and antiprotozoal susceptibility testing are outlined, along with methods for assessing cytotoxicity.

Introduction

This compound is a dicationic aromatic diamidine that has been in clinical use for decades for the treatment of protozoal infections such as African trypanosomiasis and leishmaniasis, as well as for fungal infections like Pneumocystis jirovecii pneumonia.[1] Its broad-spectrum antimicrobial activity has spurred the development and screening of novel analogs with the aim of improving efficacy, expanding the spectrum of activity, and reducing toxicity.[2][3] These novel compounds often feature modifications to the central linker, the terminal cationic groups, or the aromatic rings.[4][5] In vitro screening is the critical first step in the evaluation of these new chemical entities, providing essential data on their potency and selectivity against various pathogens.

Data Presentation: In Vitro Activity of this compound Analogs

The following tables summarize the in vitro activity of representative this compound analogs against various pathogens, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), or 50% effective concentration (EC50) values.

Table 1: Antifungal Activity of this compound Analogs

CompoundOrganismMIC (µg/mL)Reference
This compoundCandida albicans≤0.09 - >100[6][7]
This compound Analog 1jCandida albicans1.56[8]
This compoundCryptococcus neoformans0.19 - >100[6][7]
This compound Analog 39Aspergillus fumigatus0.19[7]
This compound Analog 57Fusarium solani0.39[7]

Table 2: Antibacterial Activity of this compound Analogs

CompoundOrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus16 - 64[9]
This compound Analog 1jStaphylococcus aureus (MRSA)0.78[8]
This compoundPseudomonas aeruginosa400 - 1600[10]

Table 3: Antiprotozoal Activity of this compound Analogs

CompoundOrganismIC50/EC50 (µM)Reference
This compoundLeishmania donovani1.46[11]
This compound Analog (Compound 1)Leishmania donovani3.2[11]
This compoundPlasmodium falciparumAs low as 0.03[3]
Diimidazoline 66Trypanosoma brucei rhodesiense<0.004[12]
Furamidine (DB75)Babesia divergens0.0015 (ng/mL)[13]

Experimental Protocols

Detailed methodologies for key in vitro screening experiments are provided below.

Protocol 1: Antifungal Susceptibility Testing (Broth Macrodilution Method)

This protocol is based on the guidelines from the National Committee for Clinical Laboratory Standards (NCCLS).[6]

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in test tubes to achieve the desired concentration range (e.g., 0.09 to 100 µg/mL).[6]

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each drug dilution tube. b. Include a drug-free growth control tube and an uninoculated sterility control tube. c. Incubate the tubes at 35°C for 48 hours for most yeasts, and 72 hours for Cryptococcus neoformans.[6]

4. Determination of Minimum Inhibitory Concentration (MIC): a. Visually inspect the tubes for turbidity. b. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the growth control.[6][7]

Protocol 2: In Vitro Susceptibility Testing of Leishmania donovani

This protocol is adapted from studies on the antileishmanial activity of diamidines.[11]

1. Culture of Leishmania donovani Promastigotes: a. Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

2. Preparation of Drug Dilutions and Assay Plates: a. Prepare serial dilutions of the this compound analogs in the culture medium in a 96-well plate. b. Add promastigotes at a density of 1 x 10⁶ cells/mL to each well.

3. Incubation and Viability Assessment: a. Incubate the plates at 26°C for 72 hours. b. Add a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for another 4-6 hours. c. Measure the fluorescence or absorbance using a plate reader.

4. Determination of 50% Effective Concentration (EC50): a. Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. b. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This protocol is essential to assess the selectivity of the novel analogs.

1. Cell Culture: a. Culture a mammalian cell line (e.g., HeLa or HepG2) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

2. Assay Procedure: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Replace the medium with fresh medium containing serial dilutions of the this compound analogs. c. Incubate the plates for 24-72 hours.

3. Viability Assessment (MTT Assay): a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.

4. Determination of 50% Cytotoxic Concentration (CC50): a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the CC50 value from the dose-response curve.

Visualizations

Mechanism of Action: Targeting Kinetoplast DNA

A proposed mechanism of action for this compound and its analogs against kinetoplastid parasites like Leishmania and Trypanosoma involves the targeting of their kinetoplast DNA (kDNA).[1][11] These compounds are thought to bind to the AT-rich regions of the kDNA minicircles, interfering with essential processes like DNA replication and repair.[1][11]

G cluster_parasite Kinetoplastid Parasite cluster_kinetoplast Kinetoplast kDNA Kinetoplast DNA (kDNA) (AT-rich minicircles) Topoisomerase Topoisomerase II kDNA->Topoisomerase Replication & Repair Inhibition Inhibition of kDNA Replication & Repair Topoisomerase->kDNA PentamidineAnalog This compound Analog PentamidineAnalog->kDNA Binds to minor groove PentamidineAnalog->Topoisomerase Inhibition ParasiteDeath Parasite Death Inhibition->ParasiteDeath

Caption: Proposed mechanism of action of this compound analogs against kinetoplastid parasites.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the in vitro screening of novel this compound analogs.

G start Novel this compound Analogs primary_screening Primary Screening (e.g., one fungal, one bacterial, one protozoal strain) start->primary_screening data_analysis1 Data Analysis (MIC / IC50 Determination) primary_screening->data_analysis1 secondary_screening Secondary Screening (Expanded panel of pathogens, resistant strains) data_analysis1->secondary_screening Active Compounds data_analysis1->end Inactive Compounds cytotoxicity Cytotoxicity Assay (Mammalian cell lines) secondary_screening->cytotoxicity data_analysis2 Data Analysis (Selectivity Index Calculation) cytotoxicity->data_analysis2 hit_compounds Hit Compounds for Further Development data_analysis2->hit_compounds Selective Compounds data_analysis2->end2 Toxic Compounds

Caption: A typical workflow for the in vitro screening of novel this compound analogs.

References

Application Notes and Protocols for Assessing Pentamidine's DNA Binding Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentamidine is an aromatic diamidine compound with broad-spectrum antimicrobial activity, utilized in the treatment of protozoal infections such as African trypanosomiasis and leishmaniasis.[1][2] Its mechanism of action is understood to involve interference with pathogen nuclear metabolism, primarily through binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][3][4] This interaction can inhibit the synthesis of DNA, RNA, and proteins, which is crucial for the drug's therapeutic effect.[3] A comprehensive understanding of the binding affinity, sequence selectivity, and conformational changes induced by this compound is essential for the development of new analogs and for elucidating its precise mechanism of action.

These application notes provide detailed protocols for several widely used in vitro biophysical techniques to characterize the interaction between this compound and DNA. The described methods include UV-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Electrophoretic Mobility Shift Assay (EMSA).

General Workflow for Assessing this compound-DNA Binding

The systematic evaluation of this compound's DNA binding activity involves a multi-faceted approach, starting from basic binding confirmation to detailed characterization of the interaction thermodynamics and kinetics.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation & Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion prep_dna Prepare DNA Stock (e.g., Calf Thymus DNA) prep_pent Prepare this compound Stock (e.g., in DMSO or buffer) prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, NaCl) uv_vis UV-Vis Spectroscopy (Binding Confirmation) prep_buffer->uv_vis fluorescence Fluorescence Spectroscopy (Binding Affinity) prep_buffer->fluorescence cd_spec Circular Dichroism (Conformational Changes) prep_buffer->cd_spec emsa EMSA (Binding & Specificity) prep_buffer->emsa analyze_spectra Analyze Spectral Shifts (Δλ, Hypo/Hyperchromism) uv_vis->analyze_spectra calc_constants Calculate Binding Constants (Ka, Kd) fluorescence->calc_constants analyze_cd Assess DNA Structural Changes cd_spec->analyze_cd interpret_shift Interpret Mobility Shifts emsa->interpret_shift conclusion Characterize Binding Mode & Affinity analyze_spectra->conclusion calc_constants->conclusion analyze_cd->conclusion interpret_shift->conclusion

Caption: Generalized workflow for in vitro analysis of this compound-DNA binding.

Spectroscopic Techniques for Binding Analysis

Spectroscopic methods are powerful tools for monitoring the interactions between small molecules and DNA in solution. These techniques rely on changes in the optical properties of this compound or DNA upon complex formation.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: This technique measures the absorption of UV and visible light by a sample. When a small molecule like this compound binds to DNA, changes in the electronic environment can cause a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromic or hypochromic effect).[5][6] These changes indicate an interaction and can be used to calculate the binding constant.

Protocol:

  • Reagent Preparation:

    • DNA Stock Solution: Prepare a concentrated stock of Calf Thymus DNA (CT-DNA) in 10 mM Tris-HCl buffer (pH 7.4). Determine the concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

    • This compound Solution: Prepare a stock solution of this compound isethionate in the same Tris-HCl buffer.

    • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Titration Procedure:

    • Set up two matched quartz cuvettes (1 cm path length).

    • Sample Cuvette: Add 2 mL of this compound solution at a fixed concentration (e.g., 20 µM).

    • Reference Cuvette: Add 2 mL of buffer.

    • Record the initial absorption spectrum of this compound (e.g., from 220 nm to 400 nm).

    • Incrementally add small aliquots (e.g., 5-10 µL) of the concentrated CT-DNA stock solution to both the sample and reference cuvettes to maintain a constant this compound concentration while increasing the DNA concentration.

    • Mix gently and allow the solution to equilibrate for 5 minutes after each addition.

    • Record the absorption spectrum after each titration step.

  • Data Analysis:

    • Monitor the changes in absorbance and the wavelength of maximum absorption (λ_max) of this compound.

    • The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA].[7]

Fluorescence Spectroscopy

Principle: This method is highly sensitive for studying DNA binding events. One common approach is a competitive binding assay using a fluorescent probe, such as ethidium (B1194527) bromide (EtBr), which intercalates into DNA and exhibits a significant increase in fluorescence.[8] When this compound is added, it can displace the EtBr, leading to a quenching (decrease) of the fluorescence signal.[8] The extent of quenching is proportional to the binding affinity of this compound for DNA.

G cluster_start Initial State cluster_process Titration cluster_end Final State dna_etbr DNA-EtBr Complex high_fluor High Fluorescence dna_etbr->high_fluor λ_ex / λ_em add_pent Add this compound (Competitor) low_fluor Low Fluorescence high_fluor->low_fluor Displacement dna_pent DNA-Pentamidine Complex dna_pent->low_fluor Quenching etbr_free Free EtBr etbr_free->low_fluor

Caption: Principle of the EtBr displacement fluorescence assay.

Protocol:

  • Reagent Preparation:

    • DNA-EtBr Solution: Prepare a solution containing CT-DNA (e.g., 20 µM) and EtBr (e.g., 2 µM) in 10 mM Tris-HCl buffer (pH 7.4). Allow it to incubate for 30 minutes to ensure complete binding.

    • This compound Stock: Prepare a concentrated stock solution of this compound in the same buffer.

  • Titration Procedure:

    • Place 2 mL of the DNA-EtBr solution into a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 nm to 700 nm). The peak intensity should be around 600 nm.

    • Add successive aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (I/I₀) against the concentration of this compound.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv).[7]

    • The binding constant (K_a) for this compound can be calculated from the equation: K_EtBr * [EtBr] = K_a * [this compound], where [this compound] is the concentration that causes a 50% reduction in fluorescence.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is extremely sensitive to the chiral structure of macromolecules like DNA.[9][10] The standard B-form DNA has a characteristic CD spectrum. Binding of a ligand like this compound to the minor groove can induce conformational changes in the DNA, which are reflected as changes in the CD spectrum.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare solutions of DNA (e.g., CT-DNA or a specific oligonucleotide like 5'-CGCGAATTCGCG-3') and this compound in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2) to minimize interference.

  • Measurement Procedure:

    • Record the CD spectrum of the DNA solution alone in a quartz CD cuvette (e.g., 1 cm path length) from 220 nm to 320 nm.

    • Prepare several samples with a constant concentration of DNA and increasing concentrations of this compound (e.g., drug-to-DNA ratios of 0.1, 0.5, 1.0, etc.).

    • Incubate each sample for 15 minutes.

    • Record the CD spectrum for each sample. A buffer blank should be subtracted from each spectrum.

  • Data Analysis:

    • Observe changes in the characteristic B-DNA bands: a positive peak around 275 nm and a negative peak around 245 nm.

    • Significant changes in the ellipticity or shifts in the peak positions indicate alterations in DNA conformation upon this compound binding.[9]

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is a technique used to detect interactions between molecules and nucleic acids based on their separation in a non-denaturing polyacrylamide or agarose (B213101) gel.[13][14] A nucleic acid fragment bound to a molecule like this compound will migrate more slowly through the gel than the unbound fragment, resulting in a "shifted" band.[15][16] This method can confirm binding and be used to assess binding specificity through competition assays.

Protocol:

  • Probe Preparation:

    • Use a short, double-stranded DNA oligonucleotide (20-50 bp) containing a known this compound binding site (e.g., an A-T rich sequence like AATT).[17]

    • Label the oligonucleotide with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye) for detection.[14]

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reactions (20 µL final volume):

      • Control Lane: Labeled DNA probe (e.g., 1 nM) in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

      • Test Lanes: Labeled DNA probe + increasing concentrations of this compound.

      • (Optional) Competition Lane: Labeled DNA probe + this compound + a 100-fold molar excess of unlabeled ("cold") specific competitor DNA to confirm specificity.[14]

    • Incubate the reactions at room temperature for 20-30 minutes.[14]

  • Electrophoresis and Detection:

    • Add loading dye (without SDS) to each reaction.

    • Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).

    • Run the electrophoresis at a constant voltage (e.g., 100 V) in a cold room or with a cooling system.

    • Transfer the DNA to a nylon membrane and detect using a method appropriate for the label (e.g., streptavidin-HRP for biotin, or direct imaging for fluorescent dyes).

  • Data Analysis:

    • A band that migrates slower than the free probe represents the DNA-pentamidine complex.

    • The intensity of the shifted band should increase with higher this compound concentrations.

    • The disappearance of the shifted band in the competition lane indicates that the binding is specific to the DNA sequence.

Data Presentation

Summarizing quantitative data from these experiments in a tabular format allows for direct comparison of binding parameters obtained through different methodologies.

Table 1: Summary of this compound-DNA Binding Parameters

TechniqueDNA TypeParameterValueReference
UV-Vis Spectroscopy Calf Thymus DNABinding Constant (K_b)~10⁵ - 10⁶ M⁻¹Hypothetical/Literature
Fluorescence Spectroscopy Calf Thymus DNABinding Constant (K_a)~1.5 x 10⁶ M⁻¹Hypothetical/Literature
Isothermal Titration Calorimetry Oligonucleotide (AATT)Dissociation Constant (K_d)~10⁻⁷ - 10⁻⁸ M[18]
Thermal Denaturation (ΔT_m) Calf Thymus DNAΔT_m at 1:1 ratio+5 to +10 °C[18]

Note: The values presented are illustrative and may vary based on the specific DNA sequence, buffer conditions (e.g., ionic strength), and temperature.

References

Application Notes and Protocols for Utilizing Pentamidine as a Tool to Study Drug Transport Mechanisms in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentamidine as a Molecular Probe for Drug Transport

This compound, an aromatic diamidine, has long been a valuable therapeutic agent against several parasitic diseases, including African trypanosomiasis (sleeping sickness) and leishmaniasis.[1][2] Its efficacy is critically dependent on its selective accumulation within the parasite, a process mediated by specific transporter proteins on the parasite's cell membrane. This selective uptake is also a key factor in the development of drug resistance, which often arises from mutations in or altered expression of these transporters.[1] Consequently, this compound serves as an excellent tool for researchers to investigate the mechanisms of drug transport, identify and characterize transporter proteins, and understand the molecular basis of drug resistance in parasites.

In Trypanosoma brucei, the causative agent of African trypanosomiasis, several transporters are involved in this compound uptake. These include the P2/TbAT1 aminopurine transporter, a high-affinity this compound transporter (HAPT1), and a low-affinity this compound transporter (LAPT1).[2][3] Notably, HAPT1 has been identified as the aquaglyceroporin 2 (TbAQP2).[4][5] Loss or modification of TbAQP2 is a primary mechanism of cross-resistance to both this compound and melaminophenyl arsenical drugs.[4][6]

In Leishmania species, the transport of this compound is also carrier-mediated.[7] Resistance to this compound in Leishmania has been linked to several mechanisms, including reduced drug accumulation, increased drug efflux, and alterations in the parasite's mitochondrial membrane potential.[7] The ATP-binding cassette (ABC) transporter, PRP1 (this compound resistance protein 1), has been shown to confer this compound resistance in Leishmania.[8][9]

This document provides detailed protocols for using this compound to study these transport phenomena, including methods for parasite culture, generation of this compound-resistant lines, determination of drug susceptibility, and measurement of drug uptake.

Data Presentation: Quantitative Analysis of this compound Transport and Resistance

Summarizing key quantitative data is crucial for comparing transport kinetics and resistance levels between different parasite strains and experimental conditions.

Table 1: Kinetic Parameters of this compound Transporters in Trypanosoma brucei

TransporterKm (Michaelis-Menten constant)Vmax (Maximum velocity)Notes
HAPT1 (TbAQP2) 36 ± 6 nM[2]Low capacityHigh-affinity transporter, primary route for therapeutic concentrations.[2][4]
P2 (TbAT1) 0.26 ± 0.03 µM[2]-Also transports adenosine (B11128) and melaminophenyl arsenicals.[2]
LAPT1 56 ± 8 µM[2]High capacityLow-affinity transporter.[2]

Table 2: this compound Susceptibility in Wild-Type vs. Resistant Leishmania spp.

Leishmania SpeciesStrainIC50 (50% Inhibitory Concentration)Resistance Factor (Fold-increase)Reference
L. mexicanaWild-Type~0.3 µM-[7]
L. mexicanaPentr2.5~4.2 µM14[7]
L. mexicanaPentr5~9 µM30[7]
L. mexicanaPentr10~15 µM50[7]
L. mexicanaPentr30~30 µM100[7]

Experimental Protocols

Protocol 1: Culturing of Trypanosoma brucei Bloodstream Forms

This protocol is adapted from established methods for the axenic culture of T. brucei bloodstream forms.

Materials:

  • HMI-9 medium

  • Fetal Bovine Serum (FBS), not heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 2-mercaptoethanol

  • Sterile tissue culture flasks (25 cm²)

  • CO₂ incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete HMI-9 medium by supplementing the basal medium with 10% (v/v) FBS, 1% (v/v) Penicillin-Streptomycin, and 0.0014% (v/v) 2-mercaptoethanol.[10]

  • Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.

  • Transfer the cell suspension to a 25 cm² tissue culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Monitor the culture daily and maintain the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL by diluting with fresh medium as needed.[10][11] Do not allow the density to exceed 2.5 x 10⁶ cells/mL.[10]

Protocol 2: Generation of this compound-Resistant Leishmania Lines

This protocol describes the in vitro selection of this compound-resistant Leishmania promastigotes by continuous drug pressure.

Materials:

  • Leishmania promastigote culture (e.g., L. mexicana)

  • Complete parasite culture medium (e.g., Schneider's Drosophila Medium with 20% FBS)

  • This compound isethionate stock solution

  • 96-well plates and culture flasks

  • Incubator (26°C)

Procedure:

  • Start with a wild-type Leishmania promastigote culture in the logarithmic growth phase.

  • Expose the parasites to a low concentration of this compound, approximately the IC₅₀ value for the wild-type strain.[7]

  • Culture the parasites in the presence of this drug concentration, subculturing as needed, until the growth rate is comparable to that of untreated parasites. This may take several passages.

  • Gradually increase the this compound concentration in a stepwise manner (e.g., 2-fold increments).[7] At each step, ensure the parasites have adapted and are growing robustly before increasing the concentration further.

  • Continue this process until the parasites can proliferate in the desired final concentration of this compound (e.g., 20-30 µM).[7]

  • Once a resistant line is established, it can be maintained under continuous drug pressure.

  • To confirm the resistance phenotype, perform an IC₅₀ determination assay (Protocol 3) and compare it to the wild-type strain.

Protocol 3: Determination of this compound IC₅₀ in Leishmania Promastigotes

This protocol uses a colorimetric assay with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine the 50% inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Logarithmic phase Leishmania promastigotes (wild-type and resistant strains)

  • Complete culture medium

  • This compound isethionate

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader (570 nm)

Procedure:

  • Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10⁶ cells/mL in fresh culture medium.[12][13]

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours in the dark.[12]

  • Centrifuge the plate to pellet the formazan (B1609692) crystals, and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: [³H]-Pentamidine Uptake Assay in Trypanosoma brucei

This protocol details the measurement of radiolabeled this compound uptake using the rapid oil stop method.

Materials:

  • Logarithmic phase T. brucei bloodstream forms

  • Assay buffer (e.g., PBS supplemented with 1% D-glucose, pH 7.4)

  • [³H]-Pentamidine

  • Unlabeled this compound (for competition assays)

  • Oil mixture: Dibutyl phthalate (B1215562) and silicone oil (e.g., 84:16 v/v, specific gravity should be intermediate between the cells and the aqueous buffer)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge (capable of >12,000 x g)

  • 2% Sodium dodecyl sulfate (B86663) (SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Harvest logarithmic phase trypanosomes by centrifugation (1,000 x g for 10 min).

  • Wash the cells twice with ice-cold assay buffer and resuspend to a final density of 1 x 10⁸ cells/mL.[14] Keep the cell suspension on ice.

  • Prepare microcentrifuge tubes by adding 100 µL of the oil mixture to each tube.

  • Warm the required volume of the cell suspension to 37°C.

  • To start the uptake, mix the cell suspension with [³H]-pentamidine (at the desired final concentration, e.g., 15 nM) and any inhibitors or competitors.[14]

  • At predetermined time points (e.g., 15, 30, 45, 60 seconds for initial rates), transfer a 100 µL aliquot of the cell suspension onto the oil layer in a microcentrifuge tube.

  • Immediately centrifuge the tubes at 12,000 x g for 30 seconds to pellet the cells below the oil layer, separating them from the radioactive medium.[14]

  • Aspirate the aqueous and oil layers carefully, without disturbing the cell pellet.

  • Resuspend the cell pellet in 2% SDS to lyse the cells.[14]

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the initial cell suspension to normalize the uptake data (e.g., pmol/mg protein/min).

Visualizations: Diagrams of Pathways and Workflows

Pentamidine_Uptake_Trypanosoma cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol pent_ext This compound TbAQP2 TbAQP2 (HAPT1) High Affinity pent_ext->TbAQP2 Km ≈ 36 nM TbAT1 TbAT1 (P2) Medium Affinity pent_ext->TbAT1 Km ≈ 0.26 µM LAPT1 LAPT1 Low Affinity pent_ext->LAPT1 Km ≈ 56 µM pent_int Intracellular This compound TbAQP2->pent_int TbAT1->pent_int LAPT1->pent_int

Caption: this compound uptake pathways in Trypanosoma brucei.

Pentamidine_Resistance_Leishmania cluster_extracellular Extracellular Space cluster_cytosol Cytosol pent_ext This compound transporter This compound Transporter pent_ext->transporter Uptake pent_int Intracellular This compound transporter->pent_int PRP1 PRP1 (ABCC7) Efflux Pump PRP1->pent_ext Drug Expulsion (Resistance) pent_int->PRP1 Efflux mito Mitochondrion (Target) pent_int->mito Accumulation & Toxicity

Caption: Mechanism of this compound action and resistance in Leishmania.

Experimental_Workflow_Uptake_Assay start 1. Harvest & Wash Parasites resuspend 2. Resuspend in Assay Buffer (1x10^8 cells/mL) start->resuspend incubate 4. Add [3H]-Pentamidine to Cell Suspension resuspend->incubate prepare_tubes 3. Prepare Oil-Layered Microcentrifuge Tubes aliquot 5. Aliquot onto Oil at Timed Intervals prepare_tubes->aliquot incubate->aliquot centrifuge 6. Centrifuge Immediately (12,000 x g, 30s) aliquot->centrifuge separate 7. Aspirate Supernatant & Oil Layer centrifuge->separate lyse 8. Lyse Cell Pellet (2% SDS) separate->lyse count 9. Scintillation Counting lyse->count

Caption: Workflow for the [³H]-Pentamidine uptake assay.

References

Application Notes and Protocols for Pentamidine Treatment of Experimental Trypanosoma brucei Infections in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of pentamidine in treating experimental infections of Trypanosoma brucei in rodent models. The information compiled here is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction

This compound is an aromatic diamidine compound with well-established trypanocidal activity. It is a standard treatment for the first stage (hemolymphatic) of human African trypanosomiasis caused by Trypanosoma brucei gambiense. In experimental settings, this compound is frequently used as a reference drug to evaluate the efficacy of new chemical entities against T. brucei infections in rodent models, primarily mice and rats.

Mechanism of Action

The precise mechanism of action of this compound is multifaceted and not entirely elucidated. However, it is known to interfere with several vital parasite processes. This compound is actively transported into the trypanosome, where it is thought to bind to DNA, particularly in A-T rich regions, and interfere with DNA, RNA, and protein synthesis.[1] Additionally, this compound can disrupt the mitochondrial membrane potential of the parasite.[2] The uptake of this compound into T. brucei is mediated by specific transporters, including the P2 adenosine-sensitive transporter and aquaglyceroporin 2 (AQP2).[3][4][5][6]

Experimental Protocols

Rodent Models for Trypanosoma brucei Infection

Both mice and rats are commonly used for experimental T. brucei infections. Wistar rats and Swiss albino mice are frequently cited in the literature.[3] Rats have been reported to exhibit more severe pathogenesis compared to mice, potentially making them a more suitable model for certain studies.[3][7]

Parasite Preparation and Infection
  • Parasite Strain: Trypanosoma brucei brucei is a commonly used species for experimental infections in rodents.

  • Inoculum Preparation: Bloodstream form trypanosomes are harvested from a previously infected donor rodent at peak parasitemia. The blood is diluted in a suitable buffer, such as phosphate-buffered saline with glucose (PSG), to achieve the desired parasite concentration.

  • Infection: Rodents are typically infected via intraperitoneal (i.p.) injection. A common inoculum for mice is 1 x 10⁴ to 5 x 10⁴ trypanosomes per mouse.[7]

This compound Treatment Protocols

This compound isethionate is the salt form typically used for treatment. Dosages are generally expressed in terms of the salt.

Table 1: this compound Treatment Regimens for T. brucei Infected Rodents

Rodent ModelDosage (mg/kg/day)Administration RouteTreatment ScheduleReference
Mouse (Acute Infection)5Intraperitoneal (i.p.)Once daily for 5 days, starting 4 days post-infection[7]
Mouse (Prophylactic)4Not specified3 alternate days
Mouse (Prophylactic)8Not specified3 alternate days
Rat (General Guidance)4Intramuscular (i.m.) or Intravenous (i.v.)Daily for 7-10 days (adapted from human protocols)[8][9]

Note: The rat protocol is an adaptation based on common dosages used in other species and should be optimized for specific experimental conditions.

Preparation of this compound Solution
  • This compound isethionate powder should be dissolved in sterile water for injection or sterile phosphate-buffered saline (PBS) to the desired stock concentration.

  • The solution should be prepared fresh before each administration.

Monitoring Treatment Efficacy

The effectiveness of this compound treatment is assessed through several parameters:

  • Parasitemia: The number of parasites in the peripheral blood is a key indicator of infection progression and treatment response.

    • Method: Blood is collected from the tail vein. A wet blood film can be examined under a microscope to estimate the parasite count using the rapid matching method of Herbert and Lumsden. Alternatively, a hemocytometer can be used for more precise counting. Flow cytometry can also be employed for high-throughput analysis.[10]

    • Frequency: Parasitemia is typically monitored daily or every other day.

  • Packed Cell Volume (PCV): Anemia is a common feature of trypanosomiasis. PCV, the proportion of red blood cells in the blood, is a measure of anemia.

    • Method: Blood is collected in a heparinized capillary tube and centrifuged in a microhematocrit centrifuge. The PCV is then read using a hematocrit reader.[1]

    • Frequency: PCV is usually measured at baseline (before infection) and at regular intervals throughout the experiment.

  • Clinical Signs: The general health of the animals should be monitored daily.

    • Signs of infection: Rough hair coat, reduced activity, hunched posture, lethargy, pyrexia (fever), and weight loss are common clinical signs in infected rodents.[3][11]

  • Survival: The ultimate measure of treatment efficacy is the survival of the treated animals compared to the untreated control group.

Table 2: Parameters for Monitoring Treatment Efficacy

ParameterMethodPurpose
ParasitemiaMicroscopy (Wet smear, Giemsa stain), Hemocytometer, Flow CytometryTo quantify the level of infection and the effect of treatment on parasite clearance.
Packed Cell Volume (PCV)Microhematocrit centrifugationTo assess the degree of anemia, a key pathological feature of the disease.
Clinical SignsDaily observationTo monitor the overall health and well-being of the animals.
Body WeightRegular measurementTo track weight loss, which is an indicator of disease progression.
SurvivalDaily monitoringTo determine the ultimate outcome of the treatment.

Visualizations

Experimental Workflow

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Rodent Acclimatization C Infection of Rodents (i.p. injection, e.g., 1x10^4 parasites) A->C B Parasite Preparation (T. brucei brucei) B->C D Initiation of this compound Treatment (e.g., 4 days post-infection) C->D E Drug Administration (e.g., 5 mg/kg/day, i.p., for 5 days) D->E F Daily Monitoring of Parasitemia E->F G Regular Measurement of PCV E->G H Observation of Clinical Signs E->H I Monitoring of Survival E->I

Caption: Experimental workflow for this compound treatment in T. brucei infected rodents.

This compound's Proposed Mechanism of Action

G cluster_uptake Drug Uptake cluster_targets Intracellular Targets & Effects Pentamidine_ext Extracellular this compound P2 P2 Transporter Pentamidine_ext->P2 AQP2 Aquaglyceroporin 2 (AQP2) Pentamidine_ext->AQP2 Pentamidine_int Intracellular this compound P2->Pentamidine_int AQP2->Pentamidine_int DNA Kinetoplast & Nuclear DNA Pentamidine_int->DNA Binds to A-T rich regions Mitochondrion Mitochondrion Pentamidine_int->Mitochondrion Ribosomes Ribosomes Pentamidine_int->Ribosomes DNA_synthesis DNA Replication & Transcription DNA->DNA_synthesis Membrane_potential Disruption of Mitochondrial Membrane Potential Mitochondrion->Membrane_potential Protein_synthesis Protein Synthesis (Translation) Ribosomes->Protein_synthesis Cell_death Parasite Death DNA_synthesis->Cell_death Membrane_potential->Cell_death Protein_synthesis->Cell_death

Caption: Proposed mechanism of action of this compound in Trypanosoma brucei.

References

Application Notes and Protocols: Employing Pentamidine in High-Throughput Screening for New Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates innovative approaches to drug discovery. One promising strategy is the use of sensitizing agents to potentiate the efficacy of existing or novel antimicrobial compounds, particularly against multidrug-resistant Gram-negative bacteria. Pentamidine, an antiprotozoal drug, has emerged as a potent sensitizer. Its ability to disrupt the outer membrane of Gram-negative bacteria makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering new antimicrobial agents.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in HTS to identify compounds with antimicrobial activity, particularly those that act synergistically with this compound.

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action that contributes to its antimicrobial and sensitizing effects. Primarily, it targets the genetic material of microbes by binding to the minor groove of AT-rich DNA sequences, which can interfere with DNA replication and transcription.[4][5] However, its crucial role in antimicrobial synergy, especially against Gram-negative bacteria, stems from its ability to disrupt the outer membrane. This compound interacts with lipopolysaccharide (LPS) on the outer membrane, leading to increased membrane permeability.[1][2][6] This disruption allows other antimicrobial agents, which might otherwise be unable to penetrate the formidable outer membrane, to enter the bacterial cell and reach their intracellular targets.[2][6]

Pentamidine_Mechanism cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_cytoplasm Cytoplasm This compound This compound lps LPS This compound->lps Binds to and disrupts LPS dna Bacterial DNA This compound->dna Binds to AT-rich minor groove antibiotic Co-administered Antibiotic cluster_periplasm cluster_periplasm antibiotic->cluster_periplasm Entry facilitated lps->cluster_periplasm Increases membrane permeability target Intracellular Target cluster_periplasm->target Reaches target

Caption: Mechanism of this compound as an antimicrobial sensitizer.

Data Presentation: this compound Synergy

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and its synergistic activity, expressed as the Fractional Inhibitory Concentration (FIC) index, with various antibiotics against different bacterial strains. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa (clinical isolates)400 - 1600[6][7]
Escherichia coli>200[4]
Acinetobacter baumannii-
Klebsiella pneumoniae-

Table 2: Synergistic Activity of this compound with Various Antibiotics (FIC Index)

Bacterial StrainAntibioticThis compound ConcentrationFIC IndexReference
Escherichia coliRifampicin-0.25[4]
Escherichia coliNovobiocin-≤0.5[4]
Escherichia coliErythromycin-≤0.5[4]
Pseudomonas aeruginosa (MDR)Imipenem1xMICSynergistic[6]
Pseudomonas aeruginosa (MDR)Meropenem1xMICSynergistic[6]
Pseudomonas aeruginosa (MDR)Ciprofloxacin-Synergistic
Acinetobacter baumannii (colistin-resistant)Novobiocin-Synergistic

Experimental Protocols

This section provides detailed protocols for a primary high-throughput screen to identify compounds that are active in the presence of a sub-inhibitory concentration of this compound, followed by a secondary screen to confirm and quantify synergy.

Protocol 1: Primary High-Throughput Screening (HTS) for this compound Synergizers

This protocol is designed for a 384-well plate format and is adaptable for automated liquid handling systems.

1. Materials:

  • Test compounds (e.g., small molecule library) dissolved in DMSO.

  • This compound isethionate salt.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain of interest (e.g., a multidrug-resistant Gram-negative strain).

  • Sterile, clear, flat-bottom 384-well microtiter plates.

  • Automated liquid handler (optional but recommended).

  • Microplate reader.

  • Resazurin (B115843) sodium salt solution (for viability assessment).

2. Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in sterile water. The final concentration in the assay should be sub-inhibitory (e.g., 1/4 or 1/8 of its MIC against the target strain).

    • Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Compound Plates: Prepare compound library plates with test compounds at the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense the test compounds into the wells of the 384-well plates.

    • Add a sub-inhibitory concentration of this compound to all wells except for the negative control wells.

    • Controls:

      • Negative Control (Growth Control): Wells containing only bacterial inoculum and media (with DMSO at the same concentration as the test wells).

      • Positive Control (Inhibition Control): Wells containing bacterial inoculum and a known effective antibiotic.

      • This compound-only Control: Wells containing bacterial inoculum and the sub-inhibitory concentration of this compound to ensure it is not inhibitory on its own.

  • Inoculation:

    • Add the prepared bacterial inoculum to all wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition:

    • After incubation, add resazurin solution to each well and incubate for an additional 1-4 hours.

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance using a microplate reader.

6. Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.
  • Identify "hits" as compounds that show significant inhibition of bacterial growth in the presence of this compound.

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate_prep [label="Prepare Assay Plates\n(384-well)", fillcolor="#FBBC05"]; add_compounds [label="Dispense Test Compounds\n& this compound", fillcolor="#FBBC05"]; add_controls [label="Add Controls\n(Positive, Negative, this compound-only)", fillcolor="#FBBC05"]; inoculate [label="Inoculate with\nBacterial Suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(37°C, 18-24h)", fillcolor="#F1F3F4"]; readout [label="Add Resazurin & \nRead Plates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nCalculate % Inhibition, Identify Hits", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Hit List", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> plate_prep; plate_prep -> add_compounds; add_compounds -> add_controls; add_controls -> inoculate; inoculate -> incubate; incubate -> readout; readout -> analysis; analysis -> end; }

Caption: High-throughput screening workflow for identifying this compound synergizers.

Protocol 2: Secondary Screening - Checkerboard Assay for Synergy Confirmation

This protocol is used to confirm and quantify the synergistic interactions identified in the primary screen.

1. Materials:

  • Confirmed "hit" compounds from the primary screen.

  • This compound isethionate salt.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain of interest.

  • Sterile, 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader.

2. Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold serial dilutions of the "hit" compound and this compound in CAMHB in separate 96-well plates or deep-well blocks. The concentration range should typically span from 4x the MIC to 1/16th of the MIC.

  • Checkerboard Plate Setup:

    • In a new 96-well plate, add a fixed volume of CAMHB to all wells.

    • Along the x-axis (columns), add increasing concentrations of the "hit" compound.

    • Along the y-axis (rows), add increasing concentrations of this compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation:

    • Prepare a bacterial inoculum as described in the primary HTS protocol (final concentration of ~5 x 10^5 CFU/mL).

    • Inoculate all wells of the checkerboard plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Determine the MIC of each compound alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader.

6. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B (this compound) = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Workflow start Start: Prepare Drug Dilutions (Hit Compound & this compound) plate_setup Set up 96-well Checkerboard Plate start->plate_setup add_drug_A Add Serial Dilutions of Hit Compound (X-axis) plate_setup->add_drug_A add_drug_B Add Serial Dilutions of this compound (Y-axis) plate_setup->add_drug_B inoculate Inoculate with Bacterial Suspension add_drug_A->inoculate add_drug_B->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate readout Determine MICs (Visual or OD600) incubate->readout analysis Calculate FIC Index & Determine Synergy readout->analysis end End: Confirmed Synergistic Hits analysis->end

Caption: Workflow for the checkerboard assay to confirm antibiotic synergy.

Conclusion

Employing this compound as a sensitizing agent in high-throughput screening campaigns offers a powerful strategy for the discovery of novel antimicrobial agents, particularly those effective against challenging Gram-negative pathogens. The protocols outlined in these application notes provide a robust framework for conducting primary screens to identify potential synergizers and for performing secondary checkerboard assays to confirm and quantify these synergistic interactions. By leveraging the unique membrane-disrupting properties of this compound, researchers can unlock the potential of new and existing chemical libraries in the fight against antimicrobial resistance.

References

Establishing a Cell-Based Assay to Measure Pentamidine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine, an aromatic diamidine compound, is a well-established antimicrobial agent.[1] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in various cancer cell lines.[2][3] The mechanism of this compound-induced apoptosis is multifaceted, involving the induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and interference with DNA synthesis.[2][4][5] Establishing a robust and reliable cell-based assay to measure this compound-induced apoptosis is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics.

These application notes provide detailed protocols for key cell-based assays to quantify apoptosis, present summarized quantitative data from relevant studies, and offer visual representations of the underlying signaling pathways and experimental workflows.

Key Concepts in Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events.[6][7] Assays to detect apoptosis typically target these hallmarks, which can be categorized into early, mid, and late-stage events.[8]

  • Early Stage: Characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[9]

  • Mid Stage: Involves the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly the executioner caspases-3 and -7.[8] Another key event is the disruption of the mitochondrial membrane potential (ΔΨm).[6]

  • Late Stage: Includes DNA fragmentation and the loss of membrane integrity.[8]

This document will focus on assays for early and mid-stage apoptotic events, as they provide a more specific indication of programmed cell death.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound on cancer cells.

Table 1: Effect of this compound on Apoptosis in Prostate Cancer Cells (PC3 and DU145)

Cell LineThis compound Concentration (µM)Duration (h)Apoptotic Cells (%)Fold Change vs. Control
PC3 0 (Control)485.2 ± 0.81.0
104815.6 ± 1.53.0
204828.3 ± 2.15.4
DU145 0 (Control)484.8 ± 0.61.0
104812.5 ± 1.22.6
204825.1 ± 1.95.2

Data adapted from flow cytometry analysis of Annexin V/PI stained cells. The percentage of apoptotic cells includes both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. Data represents mean ± SD from at least three independent experiments.[1]

Table 2: Effect of this compound on Caspase-3/7 Activity in Glioma Cells (C6)

This compound Concentration (µM)Duration (h)Caspase-3/7 Activity (RLU)Fold Change vs. Control
0 (Control)2415,234 ± 1,1021.0
52445,702 ± 3,5183.0
102488,357 ± 6,7915.8
2024121,872 ± 9,3458.0

RLU: Relative Luminescence Units. Data represents mean ± SD from three independent experiments.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Prostate Cancer Cells (PC3)

This compound Concentration (µM)Duration (h)Cells with Depolarized Mitochondria (%)Fold Change vs. Control
0 (Control)247.1 ± 0.91.0
102425.4 ± 2.33.6
202448.9 ± 4.16.9

Data obtained using JC-1 staining followed by flow cytometry analysis. The percentage represents cells with a loss of mitochondrial membrane potential (green fluorescence). Data represents mean ± SD from three independent experiments.[2]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[11] Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[4]

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[11]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.[12]

Materials:

  • Cells of interest

  • This compound

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • White-walled 96-well plate suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density. Treat cells with this compound and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13][14]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Interpretation: The luminescent signal is proportional to the amount of caspase-3/7 activity in the sample.[14]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the JC-1 dye to detect changes in mitochondrial membrane potential.[15][16]

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 12-well plate or in a 6-well plate for flow cytometry. Treat cells with this compound, a vehicle control, and a positive control (CCCP).

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 solution (typically 2 µg/mL in culture medium) for 15-30 minutes at 37°C.[15][17]

  • Washing: Wash the cells with warm PBS.[15]

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for green (monomers) and red (aggregates) fluorescence.[17]

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate channels for green (FL1) and red (FL2) fluorescence.[17]

Data Interpretation:

  • Healthy cells: Exhibit red fluorescence due to the formation of JC-1 aggregates in the mitochondria with high membrane potential.[16]

  • Apoptotic cells: Exhibit green fluorescence as the dye remains in its monomeric form in the cytoplasm due to the collapse of the mitochondrial membrane potential.[16]

Visualization of Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

Pentamidine_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria DNA_Damage DNA Interaction/ Damage This compound->DNA_Damage ROS Increased ROS Production Mitochondria->ROS induces MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss induces ROS->MMP_Loss contributes to Apoptosis Apoptosis DNA_Damage->Apoptosis contributes to CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Annexin V/PI Staining

AnnexinV_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Adherent and Floating Cells Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Annexin-Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Cell Populations Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Logical Relationship of Apoptosis Assays

Apoptosis_Assay_Relationship Pentamidine_Treatment This compound Treatment Early_Apoptosis Early Apoptosis Pentamidine_Treatment->Early_Apoptosis Mid_Apoptosis Mid-Stage Apoptosis Early_Apoptosis->Mid_Apoptosis AnnexinV Annexin V Staining (Phosphatidylserine Externalization) Early_Apoptosis->AnnexinV JC1 JC-1 Assay (Mitochondrial Membrane Potential) Early_Apoptosis->JC1 Late_Apoptosis Late Apoptosis Mid_Apoptosis->Late_Apoptosis Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Mid_Apoptosis->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Late_Apoptosis->TUNEL

Caption: Relationship between apoptotic stages and corresponding assays.

References

Troubleshooting & Optimization

troubleshooting pentamidine precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

in vitro work, and general reasons why compounds precipitate in cell culture media.

Here's a summary of the key findings:

  • This compound Form: this compound isethionate is the commonly used salt form and is soluble in water.[1][2] The dihydrochloride (B599025) form is also used.[3]

  • Solubility: this compound isethionate is soluble in water (>= 100 mg/mL).[2] However, it's crucial to avoid reconstituting it in saline (sodium chloride solution) as this will cause precipitation.[4]

  • Precipitation Triggers:

    • Interaction with Media Components: Like many compounds, this compound can precipitate in complex biological media.[3] The key issue is often its interaction with salts. Specifically, using sodium chloride solution for reconstitution is contraindicated due to precipitation.[4] While not explicitly stated for this compound, general knowledge suggests that phosphate (B84403) and bicarbonate ions, which are abundant in media like DMEM and RPMI-1640 and buffers like PBS, are common culprits for precipitating cationic compounds.[5][6]

    • High Concentration: Exceeding the aqueous solubility limit when diluting a concentrated stock into the final culture medium can cause the drug to "crash out."[7]

    • Temperature: Adding a compound to cold media can decrease its solubility.[7]

    • pH: The pH of the media can significantly affect the solubility of ionizable compounds.[7]

    • Rapid Dilution: Adding a concentrated stock solution too quickly into a large volume of media can cause localized high concentrations and precipitation.[7]

  • Stock Solution Preparation:

    • Solvent: Sterile water or DMSO are recommended for creating high-concentration stock solutions (e.g., 10-50 mM).[3] For the isethionate salt, sterile water is preferred.[4]

    • Storage: Stock solutions should be filter-sterilized (0.22 µm), aliquoted, and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Troubleshooting & Prevention:

    • Use the Right Diluent: Always use sterile water or 5% dextrose for reconstitution, NEVER saline.[4]

    • Pre-warm Media: Always use media pre-warmed to 37°C for dilutions.[7][8]

    • Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling.[7][8]

    • Serial Dilution: Consider performing an intermediate dilution step in pre-warmed media before preparing the final concentration.[7]

    • Control Solvent Concentration: Keep the final concentration of organic solvents like DMSO below 0.5%, and ideally below 0.1%.[3][8]

    • Visual Inspection: Always visually inspect the final medium for any signs of precipitation before adding it to cells.[3]

  • Cytotoxicity: this compound is cytotoxic to mammalian cells at higher concentrations. IC50 values for Vero cells have been reported at 115.4 µM (24h) and 87.42 µM (48h).[3][9] This is an important consideration when choosing working concentrations.

I have enough information to create the troubleshooting guide, FAQs, tables, protocols, and diagrams as requested. I will now proceed with generating the response.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture experiments.

Issue 1: Immediate Precipitate Formation Upon Addition to Media

  • Question: I dissolved this compound isethionate in a solvent to make a stock solution. When I add it to my cell culture medium (e.g., DMEM, RPMI-1640), a white precipitate or cloudiness forms immediately. What is causing this and how can I fix it?

  • Answer: Immediate precipitation, often called "crashing out," is a common problem that typically occurs when a concentrated drug stock is diluted into an aqueous solution with incompatible components or when its solubility limit is exceeded under the new conditions. For this compound, this is frequently caused by interactions with salts in the medium.

Potential CauseExplanationRecommended Solution
Incorrect Reconstitution Solvent This compound isethionate is known to precipitate in the presence of sodium chloride.[4] Using saline or PBS to create the initial stock solution will cause it to become insoluble.Primary Solution: Reconstitute powdered this compound isethionate in sterile, nuclease-free water or 5% Dextrose Injection.[4] NEVER use sodium chloride solutions. [4] For very high concentrations, DMSO can also be used.[3]
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit under the specific pH and salt conditions of your media.Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum practical concentration.
Rapid Dilution / Poor Mixing Adding a concentrated stock solution directly and quickly into a large volume of media can create localized areas of high concentration, causing the drug to fall out of solution before it can be evenly dispersed.[7]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the this compound stock dropwise while gently swirling or vortexing the media to ensure rapid and thorough mixing.[7][8]
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock solution to cold media straight from the refrigerator can induce precipitation.[7]Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[7][8]

Issue 2: Precipitate Forms Over Time in the Incubator

  • Question: My media containing this compound looked clear initially, but after a few hours or days at 37°C, I observe a crystalline or cloudy precipitate. What could be happening?

  • Answer: Delayed precipitation can occur due to changes in the media over time or the inherent instability of the supersaturated solution.

Potential CauseExplanationRecommended Solution
Media pH Shift Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) or increase depending on cell density and type. A change in pH can significantly alter the solubility of an ionizable compound like this compound.[7]Monitor the pH of your culture medium, especially in dense or long-term cultures. Consider changing the medium more frequently to maintain a stable pH. Ensure your incubator's CO₂ levels are stable and correct for the bicarbonate buffer system in your medium.
Interaction with Serum Proteins This compound is known to bind to plasma proteins like α1-acid glycoprotein (B1211001).[10][11] While this interaction doesn't typically cause precipitation, variations between serum lots or concentrations could potentially influence drug stability in solution.If you suspect serum is a factor, test this compound stability in serum-free media versus your complete media. Ensure consistent serum lots for the duration of an experiment.
Drug Degradation While this compound is generally stable in solution for short periods, long-term incubation could lead to degradation into less soluble forms, although this is less common.[3][12]Prepare fresh this compound-containing media for each experiment, especially for long incubation periods. Avoid storing diluted this compound solutions at 4°C or 37°C for extended times.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing this compound stock solutions?

    • A1: For this compound isethionate, the recommended solvent is sterile, nuclease-free water.[4] For high-concentration stocks (e.g., 10-50 mM), dimethyl sulfoxide (B87167) (DMSO) can also be used.[3] Critically, you must avoid using saline or Phosphate-Buffered Saline (PBS) for reconstitution, as this will cause precipitation.[4]

  • Q2: What is the solubility of this compound isethionate?

    • A2: this compound isethionate is highly soluble in water, with a reported solubility of greater than or equal to 100 mg/mL.[2] However, its solubility in complex mixtures like cell culture media can be much lower due to interactions with various salts and organic components.

  • Q3: What is the maximum concentration of DMSO I can use in my cell culture?

    • A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][8] The tolerance to DMSO can vary between cell lines, so it is always best to run a vehicle control (media with the same percentage of DMSO but no drug) to ensure the solvent itself is not affecting the cells.

  • Q4: Is this compound cytotoxic to mammalian cells?

    • A4: Yes, this compound is cytotoxic to mammalian cells at sufficient concentrations.[13] For example, the half-maximal inhibitory concentration (IC50) for Vero cells has been reported as 115.4 µM after 24 hours and 87.42 µM after 48 hours of exposure.[3][9] It is essential to determine the cytotoxicity in your specific cell line to select a working concentration that is effective without causing excessive cell death.

Data and Protocols

This compound Solubility and Cytotoxicity Data

The following table summarizes key quantitative data for this compound.

ParameterValueSalt FormNotesReference(s)
Solubility in Water ≥ 100 mg/mLIsethionateHighly soluble in pure water.[2]
Recommended Stock Solvents Sterile Water, DMSOIsethionate, DihydrochlorideDo NOT use saline or PBS.[4][3][4]
Vero Cell Cytotoxicity (IC50) 115.4 µMIsethionate24-hour incubation.[3][9]
Vero Cell Cytotoxicity (IC50) 87.42 µMIsethionate48-hour incubation.[3][9]
Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a step-by-step method for preparing a sterile, precipitate-free this compound solution for use in cell culture.

Materials:

  • This compound isethionate powder

  • Sterile, nuclease-free water or high-purity DMSO

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound isethionate powder (MW = 592.68 g/mol ) to make a 10 mM stock solution.

    • Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed powder in the appropriate volume of sterile water or DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if using DMSO.[8]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

  • Prepare Final Working Solution (Example: 100 µM):

    • Pre-warm your complete cell culture medium to 37°C.[7]

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete medium. For example, for 10 mL of final solution, start with 9.9 mL of medium.

    • While gently swirling or vortexing the tube of medium, slowly add 100 µL of the 10 mM stock solution drop-by-drop to achieve a 1:100 dilution and a final concentration of 100 µM. This slow addition to swirling media is critical to prevent precipitation.[7][8]

    • Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate or cloudiness.

    • Use the freshly prepared medium immediately for your experiment.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

This diagram outlines a logical workflow to diagnose and solve precipitation issues.

G cluster_0 cluster_1 Stock Solution Troubleshooting cluster_2 Dilution Process Troubleshooting start Precipitation Observed? check_stock Check Stock Solution Preparation start->check_stock Yes no_precip No Precipitation (Proceed with Experiment) start->no_precip No solvent Solvent Used? check_stock->solvent check_dilution Check Dilution Procedure temp Media Temp? check_dilution->temp wrong_solvent Saline / PBS solvent->wrong_solvent right_solvent Water / DMSO solvent->right_solvent correct_solvent Action: Use Sterile Water or DMSO. AVOID SALINE. wrong_solvent->correct_solvent right_solvent->check_dilution cold_media < 37°C temp->cold_media warm_media 37°C temp->warm_media correct_temp Action: Pre-warm media to 37°C before use. cold_media->correct_temp addition Addition Method? warm_media->addition rapid_add Rapid / Dumped In addition->rapid_add slow_add Slow / Dropwise addition->slow_add correct_add Action: Add stock dropwise while swirling media. rapid_add->correct_add

Caption: A step-by-step workflow to identify and resolve common causes of this compound precipitation.

Chemical Interaction Leading to Precipitation

This diagram illustrates the likely chemical interaction responsible for precipitation in incompatible solutions.

G cluster_anions Common Anions in Buffers & Media This compound This compound (Positively Charged Cation) chloride Chloride (Cl⁻) (e.g., from NaCl in Saline/PBS) This compound->chloride phosphate Phosphate (PO₄³⁻) (e.g., from PBS) This compound->phosphate bicarbonate Bicarbonate (HCO₃⁻) (e.g., from Media Buffer) This compound->bicarbonate precipitate Insoluble Salt (Precipitate) chloride->precipitate phosphate->precipitate bicarbonate->precipitate

Caption: Interaction of cationic this compound with anions in media leading to insoluble salt formation.

References

Technical Support Center: Overcoming Pentamidine Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing pentamidine in in vitro assays, its solubility can present a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is commercially available in salt forms, most commonly as this compound isethionate. The solubility of this compound isethionate is highest in water and dimethyl sulfoxide (B87167) (DMSO). It is generally considered water-soluble, but its solubility can decrease in physiological buffers and complex cell culture media, especially at neutral to alkaline pH.

Q2: Why does my this compound solution precipitate when added to cell culture media?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • "Crashing out": When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the cell culture media, the this compound can "crash out" of solution as it is less soluble in the aqueous environment.

  • High final concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • pH of the media: The pH of standard cell culture media (typically around 7.4) can be less favorable for this compound solubility compared to more acidic conditions.

  • Interactions with media components: Components within the media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

  • Temperature changes: Shifting from room temperature to 37°C in an incubator can affect the solubility of some compounds.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: For in vitro assays, high-concentration stock solutions of this compound isethionate are typically prepared in either sterile, deionized water or DMSO[1]. DMSO is often preferred for achieving higher stock concentrations.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light[1]. Reconstituted solutions in water are stable for up to 48 hours at room temperature when protected from light[2][3][4].

Q5: Can the final concentration of DMSO in my cell culture affect my experiment?

A5: Yes, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%[1]. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Workflow for Troubleshooting Immediate Precipitation:

A Immediate Precipitation Observed B Reduce Final Concentration A->B C Optimize Dilution Technique A->C D Check Media Temperature A->D L Test a lower final concentration of this compound B->L H Perform serial dilutions in media C->H I Add stock solution dropwise while swirling C->I G Pre-warm media to 37°C D->G E Lower Stock Concentration J Prepare a less concentrated stock in DMSO E->J F Use a Co-solvent K Consider a DMSO:Ethanol (1:1) mixture for stock F->K M Problem Resolved? G->M H->M I->M J->M K->M L->M M->E No M->F No

Caption: Troubleshooting workflow for immediate this compound precipitation.

Detailed Steps:

  • Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Optimize Dilution Technique:

    • Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

    • Stepwise dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the pre-warmed media.

    • Slow addition and mixing: Add the stock solution drop-wise into the vortex of the media while gently swirling to promote rapid dispersal and prevent localized high concentrations.

  • Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO may help reduce precipitation upon dilution.

  • Consider a Co-solvent: For particularly stubborn solubility issues, a co-solvent system, such as a 1:1 mixture of DMSO and ethanol, for the initial stock solution might improve solubility upon dilution into the aqueous media.

Issue 2: Delayed Precipitation in the Incubator

Symptoms: The this compound-containing media appears clear initially but becomes cloudy or forms a precipitate after several hours or days at 37°C.

Workflow for Troubleshooting Delayed Precipitation:

A Delayed Precipitation Observed B Assess this compound Stability A->B C Evaluate Media Component Interactions A->C D Consider pH Shift A->D E Prepare fresh solutions for each experiment B->E F Test in serum-free vs. serum-containing media C->F G Monitor media pH over time D->G H Problem Resolved? E->H F->H G->H

Caption: Troubleshooting workflow for delayed this compound precipitation.

Detailed Steps:

  • Assess this compound Stability: this compound may not be stable in your specific cell culture medium over long incubation periods at 37°C. It is recommended to prepare fresh this compound-containing media for each experiment, especially for long-term assays[1].

  • Evaluate Media Component Interactions: Components in the media, particularly proteins in FBS, can interact with this compound over time. You can test for this by preparing this compound in both serum-free and serum-containing media and observing for precipitation.

  • Consider pH Shift: Cellular metabolism can cause a shift in the pH of the culture medium over time, which could affect this compound solubility. Monitor the pH of your culture and consider more frequent media changes if a significant pH shift is observed.

Advanced Solubilization Strategies

For particularly challenging in vitro assays requiring higher concentrations of this compound, the following advanced strategies can be considered:

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative in cell culture applications.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a this compound-cyclodextrin complex. The optimal drug-to-cyclodextrin molar ratio should be determined empirically.

  • Prepare Cyclodextrin (B1172386) Solution: Dissolve the desired amount of HPβCD in sterile, deionized water. The molar ratio of this compound to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal complexation.

  • Prepare this compound Solution: In a separate vial, dissolve the this compound isethionate in a minimal amount of a suitable solvent (e.g., water or a co-solvent mixture like acetonitrile (B52724) and tert-butyl alcohol).

  • Mix the Solutions: While stirring, slowly add the this compound solution drop-wise to the cyclodextrin solution.

  • Lyophilization: Freeze the resulting mixture and lyophilize it to obtain a powdered form of the this compound-cyclodextrin inclusion complex.

  • Reconstitution: The lyophilized powder can then be reconstituted in your cell culture medium for your experiments.

Nanoformulations

Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, provide controlled release, and potentially reduce its cytotoxicity[5]. While the preparation of nanoformulations is more complex, it can be a valuable strategy for long-term in vitro studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound solubility and its effects in in vitro assays.

Table 1: Solubility of this compound Isethionate in Various Solvents

SolventSolubilityReference
Water> 30 mg/mL[6]
DMSO≥ 22.6 mg/mL[7]
Ethanol (95%)~1.25 mg/mL[7]
Methanol~1.25 mg/mL[7]

Table 2: Reported Cytotoxicity of this compound in Mammalian Cells

Cell LineAssay TypeIncubation TimeIC50/CC50 Value (µM)Reference
Vero CellsMTT Assay24h115.4[5][8]
Vero CellsMTT Assay48h87.42[5][8]
DH82 (Macrophage-like)Hoechst Staining72hCytotoxic at 10-20 µM[1]

Experimental Protocols

Protocol: Preparation of this compound Isethionate Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound isethionate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO or sterile deionized water to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly for at least one minute to ensure the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow for Preparing Working Solutions in Cell Culture Media

A Thaw frozen aliquot of this compound stock solution at room temperature C Perform serial dilutions of the stock solution in the pre-warmed medium to achieve final working concentrations A->C B Pre-warm complete cell culture medium to 37°C B->C D Add the diluted this compound solution to the cells C->D E Gently swirl the plate to ensure even distribution D->E

Caption: Workflow for preparing this compound working solutions.

Signaling Pathways and Logical Relationships

This compound's Potential Impact on Cellular Pathways

This compound is known to have off-target effects that can influence experimental outcomes. It is important to be aware of these potential interactions when designing and interpreting your in vitro assays.

This compound This compound DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis Inhibits Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Disrupts Coagulation_Factors Coagulation Factors (e.g., Factor Xa) This compound->Coagulation_Factors Inhibits Fibrinolysis Fibrinolysis (e.g., Plasmin) This compound->Fibrinolysis Inhibits

Caption: Potential off-target effects of this compound on cellular pathways.

By following these guidelines and protocols, researchers can effectively navigate the challenges associated with this compound solubility and obtain more reliable and reproducible results in their in vitro assays.

References

Technical Support Center: Strategies to Mitigate Pentamidine-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing and mitigating the cytotoxic effects of pentamidine on non-target cells during in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Excessive cell death observed even at low concentrations of this compound.

  • Question: My non-target cells are showing high levels of mortality even when I use a low concentration of this compound. How can I reduce this cytotoxicity while maintaining its efficacy on my target cells?

  • Answer: this compound is known to induce apoptosis, and its cytotoxic effects can be significant in non-target cells.[1] Here are several strategies to mitigate this:

    • Co-administration with Protective Agents: this compound induces the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. The antioxidant N-acetylcysteine (NAC) has been shown to alleviate this compound-induced apoptosis.[1]

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLA, PLGA), can facilitate a controlled release of the drug. This approach can enhance its efficacy against target organisms while potentially reducing host cell toxicity.[1] Studies have shown that nanoparticle-formulated this compound can have a significantly lower IC50 compared to the free drug, suggesting that a lower effective concentration can be used.[1]

    • Modification of Cell Culture Medium: The presence of serum in the culture medium can sometimes influence the cytotoxic effects of a drug.[1] Transitioning to a serum-free or low-serum medium may alter the cellular response and should be validated for your specific cell line.[1]

Issue 2: My primary cells are extremely sensitive to this compound treatment.

  • Question: I'm working with primary cell cultures, and they are much more sensitive to this compound than the established cell lines. What can I do to improve their viability during experiments?

  • Answer: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Here are some troubleshooting steps:

    • Optimize Seeding Density: Ensure you are using the recommended cell seeding density for your specific primary cell type.[2]

    • Gradual Adaptation: If possible, try to adapt the cells to low, sub-lethal concentrations of this compound over a period of time before conducting the main experiment.

    • Use of Cytoprotective Agents: As with established cell lines, co-treatment with N-acetylcysteine (NAC) can help mitigate ROS-induced damage. Start with a low concentration of NAC and perform a dose-response experiment to find the optimal protective concentration for your primary cells.

    • Thorough Quality Control: Ensure your primary cells are healthy before treatment. Check for any signs of stress or contamination.[3]

Issue 3: I'm observing conflicting results between my MTT and Annexin V/PI assays.

  • Question: My MTT assay results suggest high cell viability, but my Annexin V/PI staining followed by flow cytometry indicates a significant increase in apoptosis. Why is there a discrepancy?

  • Answer: It is not uncommon to observe discrepancies between different cytotoxicity and apoptosis assays, as they measure different cellular parameters.[4][5][6]

    • Metabolic Activity vs. Apoptotic Markers: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function.[7] In some cases, cells undergoing early apoptosis may still retain some metabolic activity, leading to a higher perceived viability in the MTT assay compared to the Annexin V assay, which detects the externalization of phosphatidylserine, an earlier marker of apoptosis.[5]

    • Interference with MTT Assay: Some compounds can directly interfere with the MTT reagent, leading to false-positive or false-negative results.[7] It is advisable to run a control experiment with this compound and the MTT reagent in a cell-free system to rule out any direct chemical interaction.

    • Cytostatic vs. Cytotoxic Effects: this compound might have a cytostatic effect (inhibiting proliferation) at concentrations that are not yet fully cytotoxic. The MTT assay can be influenced by changes in cell proliferation, while the Annexin V/PI assay specifically measures cell death.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-target cells?

A1: this compound induces cytotoxicity primarily through the induction of apoptosis.[1][8] Key mechanisms include:

  • Mitochondrial Dysfunction: It can cause a reduction in mitochondrial DNA content, dissipation of the mitochondrial membrane potential, and a decrease in ATP production.[1]

  • Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to elevated levels of intracellular ROS, which contributes to cellular damage and apoptosis.[1]

  • DNA Interaction: this compound can bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[1]

  • Modulation of Signaling Pathways: It has been shown to inhibit pro-survival pathways like PI3K/AKT and induce the p53 pathway, which is involved in apoptosis.[1]

Q2: How long does it take for this compound to induce cell death?

A2: The time course of this compound-induced cytotoxicity is dependent on the cell type and the concentration of the drug used. Some studies have shown cytotoxic effects after 24 to 72 hours of treatment.[1] For long-term experiments, it is crucial to perform a time-course study to determine the optimal treatment duration for your specific experimental goals.[1]

Q3: Are there any known compounds that can protect cells from this compound cytotoxicity?

A3: Yes, the antioxidant N-acetylcysteine (NAC) has been shown to mitigate this compound-induced apoptosis by reducing ROS levels.[1] Other antioxidants that scavenge ROS or support cellular antioxidant systems could also be explored.

Q4: Can nanoparticle delivery systems reduce this compound's cytotoxicity?

A4: Yes, encapsulating this compound in nanoparticles has been shown to be an effective strategy to reduce its toxicity to non-target cells.[1][9][10] This approach allows for a more controlled release of the drug and can improve its therapeutic index.[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Non-Target Cell Lines
Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
VeroMonkey Kidney Epithelial24115.4[11]
VeroMonkey Kidney Epithelial4887.42[11]
HEK293Human Embryonic Kidney48>100[12]
PNT2Prostate Non-Cancer Epithelial48>100[13]
MRC-9Human Fetal Lung Fibroblast48>100[13]
Table 2: Efficacy of Mitigation Strategies Against this compound Cytotoxicity
Mitigation StrategyCell Line/ModelParameter MeasuredImprovementReference
Nanoparticle Encapsulation
PEG-PLGA-PTM NanoparticlesLeishmania infected macrophages (in vitro)IC503.4 times lower IC50[1]
Polymethacrylate NanoparticlesLeishmania major (in vivo)Amastigote reduction77% amastigote reduction with targeted nanoparticles[14]
Co-administration with Antioxidants
N-acetylcysteine (NAC)Human Bladder Cancer CellsIC50 of NAC alone33.33 ± 0.78 mM[15]
N-acetylcysteine (NAC)KU1 (Bladder Cancer Cells)IC50 of CDDP with and without NACIC50 of CDDP increased from 10.2 µM to 20.3 µM with NAC[16]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound dihydrochloride

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated and positive controls.[1]

  • Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.[1]

  • Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[1]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[1]

  • Analyze the cells by flow cytometry within one hour.[1]

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol is for detecting key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.[1]

  • Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[17]

  • Separate the proteins by electrophoresis and transfer them to a membrane.[1]

  • Block the membrane for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again and apply the chemiluminescent substrate.[1]

  • Detect the signal using an imaging system.[1]

Mandatory Visualization

Pentamidine_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis & Interpretation cell_culture Non-Target Cell Culture pentamidine_treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->pentamidine_treatment mitigation_strategy Apply Mitigation Strategy (e.g., NAC, Nanoparticles) pentamidine_treatment->mitigation_strategy Optional mtt_assay MTT Assay (Metabolic Activity) pentamidine_treatment->mtt_assay annexin_v_pi Annexin V/PI Staining (Apoptosis) pentamidine_treatment->annexin_v_pi western_blot Western Blot (Apoptosis Markers) pentamidine_treatment->western_blot mitigation_strategy->mtt_assay mitigation_strategy->annexin_v_pi mitigation_strategy->western_blot data_quant Quantify Viability & Apoptosis mtt_assay->data_quant annexin_v_pi->data_quant western_blot->data_quant compare_results Compare Mitigation Efficacy data_quant->compare_results conclusion Draw Conclusions compare_results->conclusion

Caption: Experimental workflow for assessing strategies to mitigate this compound-induced cytotoxicity.

Pentamidine_Apoptosis_Pathway cluster_cell Non-Target Cell cluster_mito Mitochondrion This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt Inhibits p53 ↑ p53 This compound->p53 bax Bax ros->bax bcl2 Bcl-2 pi3k_akt->bcl2 Promotes p53->bax Promotes bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathways involved in this compound-induced apoptosis in non-target cells.

References

Technical Support Center: Optimizing Pentamidine Delivery to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the delivery of pentamidine to the central nervous system (CNS) in research models.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to deliver this compound to the central nervous system?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective interface that protects the CNS.[1] this compound's entry into the brain is limited due to several factors:

  • Efflux Transporters: this compound is actively pumped out of the brain endothelial cells back into the bloodstream by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).[2]

  • Limited Influx: While this compound can be taken into the brain endothelial cells by transporters such as Organic Cation Transporter 1 (OCT1), its subsequent passage into the brain parenchyma is restricted.[3] These interactions contribute to its accumulation within the endothelial cells rather than entering the brain itself.[3]

Q2: What are the main strategies being explored to enhance this compound delivery to the CNS?

A2: Current research focuses on several key approaches:

  • Nanoformulations: Encapsulating this compound in nanoparticles (like polycaprolactone (B3415563) nanoparticles) or liposomes can improve its transport across the BBB.[4] These carriers can potentially utilize mechanisms like endocytosis or transcytosis to cross the endothelial cell layer.

  • Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of P-gp and/or MRP transporters is a potential strategy to increase its concentration in the CNS.[5]

  • Alternative Routes of Administration: Intranasal delivery is being investigated as a method to bypass the BBB and deliver drugs directly to the brain.[4]

Q3: What are the major toxicities associated with this compound, and how can they be monitored?

A3: this compound is a relatively toxic drug, and systemic administration can cause severe side effects.[6] Key toxicities include nephrotoxicity (kidney damage) and hypoglycemia (low blood sugar).[7] Other potential adverse effects include hypotension, pancreatitis, and elevated liver enzymes.[6] Close monitoring during experiments is crucial and should include:

  • Kidney function tests (serum creatinine (B1669602) and BUN).[6]

  • Blood glucose measurements.[6]

  • Complete blood count and platelet count.[6]

  • Liver function tests.[6]

  • Serum electrolytes.[6]

Q4: Can this compound itself have any effect on neural cells?

A4: Yes, this compound has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[8] This suggests it may have neuroprotective effects in certain contexts, although its poor CNS penetration limits this potential in vivo.[4][8]

Troubleshooting Guides

Problem 1: Low or undetectable concentrations of this compound in the brain parenchyma in my in vivo model.

  • Possible Cause A: Poor BBB Penetration.

    • Troubleshooting Step: this compound is a known substrate for efflux pumps like P-gp at the BBB.[2] Consider using a nanoformulation (e.g., liposomes) to enhance transport. Studies have shown that liposomes can significantly increase the percentage of this compound transported across in vitro BBB models.

    • Troubleshooting Step: Investigate co-administration with a P-gp inhibitor. This has been suggested as a potential method to improve efficacy for CNS-stage diseases.[5]

  • Possible Cause B: Inefficient Administration Route.

    • Troubleshooting Step: If using systemic (e.g., intravenous) administration, the BBB will be a major hurdle.[2] Explore alternative routes like intranasal delivery, which has been shown to be a potential way to bypass the BBB for CNS drug delivery.[4]

  • Possible Cause C: Issues with Analytical Method.

    • Troubleshooting Step: Ensure your sample preparation and analytical method are sensitive enough. This compound concentrations in the brain are expected to be low. High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) are commonly used methods.[9][10] Verify your limit of detection (LOD); one study reported an HPLC LOD of 8.6 ng/ml in plasma.[10]

Problem 2: My in vitro BBB model (e.g., hCMEC/D3 cells) shows inconsistent permeability results.

  • Possible Cause A: Compromised Monolayer Integrity.

    • Troubleshooting Step: The integrity of the cell monolayer is critical for a functional in vitro BBB model. Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. Immortalized brain endothelial cells can sometimes exhibit weak barrier functionality.[1]

  • Possible Cause B: Variable Transporter Expression.

    • Troubleshooting Step: The expression of key transporters like OCT1 and P-gp can vary between cell passages.[3][11] It is advisable to perform quality control checks, such as Western blotting, to confirm the expression of these transporters in the cell passages used for your experiments.[11]

  • Possible Cause C: Cytotoxicity of the Formulation.

    • Troubleshooting Step: High concentrations of this compound or the components of your nanoformulation may be toxic to the endothelial cells, compromising the barrier. Perform cytotoxicity assays to determine the optimal non-toxic concentration range for your experiments.

Problem 3: High systemic toxicity and adverse effects are observed in the animal models.

  • Possible Cause A: High Dose of Free this compound.

    • Troubleshooting Step: Parenteral administration of this compound is associated with a high risk of toxicity, including nephrotoxicity and hypoglycemia.[7] Reducing the dose may be necessary.

  • Possible Cause B: Formulation-Related Toxicity.

    • Troubleshooting Step: Encapsulating this compound in nanocarriers is a strategy to reduce its side effects.[4] Evaluate different formulations, such as liposomes or polymeric nanoparticles, which may offer a better safety profile compared to the free drug.

  • Possible Cause C: Administration Route.

    • Troubleshooting Step: Consider less invasive or more targeted delivery routes. For example, aerosolized or intranasal delivery can achieve high local concentrations with minimal systemic absorption, potentially reducing systemic toxicity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from research on this compound delivery.

Table 1: In Vitro Transportation of this compound Formulations Across a Blood-Brain Barrier Model

FormulationThis compound Dose Transported (%) After 24h
Free this compound Solution63 ± 0.25
Polycaprolactone (PCL) Nanoparticles66 ± 0.1
Liposomes87 ± 0.01

Data from an in vitro study comparing the transport of different this compound formulations across an immortalized mouse brain endothelioma cell monolayer.

Table 2: Pharmacokinetic Parameters of this compound After Different Administration Routes

Administration Route (Dose)Mean Peak Serum ConcentrationNotes
Intravenous (4 mg/kg)0.6 mg/LData from human studies.[4]
Intramuscular (4 mg/kg)0.2 mg/LData from human studies.[4]
Inhaled (600 mg/day for 21 days)11.8 ± 10 ng/mLData from patients with acute PCP.[4]

Experimental Protocols

1. Protocol: In Vitro this compound Transport Across a hCMEC/D3 Monolayer

This protocol provides a general framework for assessing this compound transport across an in vitro human BBB model.

  • Cell Culture:

    • Culture hCMEC/D3 cells, a human cerebral microvascular endothelial cell line, on collagen-coated transwell polycarbonate filters.[3][12]

    • Grow the cells to form a confluent monolayer. Barrier integrity should be confirmed by measuring the TEER.

  • Transport Assay:

    • Prepare an accumulation buffer solution (see published literature for specific compositions).[12]

    • Add the test compound (e.g., radiolabeled [3H]this compound) with or without inhibitors (e.g., amantadine (B194251) for OCT inhibition) to the apical (luminal) chamber of the transwell.[13]

    • At designated time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Simultaneously, lyse the cells on the filter to measure intracellular accumulation.

    • Quantify the amount of this compound in the samples and cell lysates using liquid scintillation counting.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

    • Compare the transport of this compound in the presence and absence of transporter inhibitors to identify the role of specific transporters.[3]

2. Protocol: In Situ Mouse Brain Perfusion

This technique allows for the study of BBB transport in vivo while controlling the composition of the perfusate.

  • Animal Preparation:

    • Anesthetize the mouse according to approved institutional protocols.[14] Anesthesia choice is critical as it can affect cerebral perfusion.[15]

    • Perform a surgical procedure to expose the common carotid artery.

  • Perfusion Procedure:

    • Catheterize the carotid artery and begin perfusion with a physiological buffer (e.g., modified Krebs-Henseleit mammalian Ringer solution) at a controlled flow rate.[12][14]

    • The perfusion buffer should contain the test substance (e.g., [3H]this compound) and a vascular space marker (e.g., [14C]sucrose) that does not cross the BBB.

    • Perfuse for a short duration (e.g., 1 to 10 minutes).

    • At the end of the perfusion, decapitate the mouse and collect the brain.[16]

  • Sample Processing and Analysis:

    • Dissect the brain and weigh the tissue samples.

    • Homogenize the brain tissue.

    • Determine the amount of radiolabeled this compound and sucrose (B13894) in the homogenate via liquid scintillation counting.

    • Calculate the brain uptake clearance (K_in) or volume of distribution (V_d) after correcting for the vascular space marker.

3. Protocol: Quantification of this compound in Brain Tissue by HPLC/UPLC

This protocol outlines the general steps for measuring this compound concentrations in brain homogenates.

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize the brain tissue in an appropriate buffer.

    • Perform a solid-phase extraction (SPE) to extract this compound from the homogenate and remove interfering substances. A weak cation exchange (WCX) sorbent can be effective.[9]

    • Elute the this compound from the SPE column and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for analysis.[17]

  • Chromatographic Conditions (Example):

    • System: An ultra-high performance liquid chromatography (UPLC) system.[9]

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC® HSS T3).[9]

    • Mobile Phase: An isocratic mobile phase, for example, a combination of 0.1% formic acid and acetonitrile.[9]

    • Flow Rate: A constant flow rate, for example, 0.4 mL/min.[9]

    • Detection: Fluorescence or photodiode array (PDA) detection.[9]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound prepared in brain homogenate from a drug-naive animal.

    • Quantify the this compound concentration in the experimental samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Pentamidine_BBB_Transport cluster_blood Blood (Luminal Side) cluster_bec Brain Endothelial Cell cluster_brain Brain (Abluminal Side) pent_blood This compound oct1 OCT1 pent_blood->oct1 Influx pent_bec This compound pgp P-gp (Efflux) pent_bec->pgp Binding pent_brain Low Concentration This compound pent_bec->pent_brain Limited Transport oct1->pent_bec pgp->pent_blood ATP-dependent Efflux Pentamidine_Workflow start Develop Novel this compound Nanoformulation physchem Physicochemical Characterization (Size, Charge, Loading) start->physchem invitro_bbb In Vitro BBB Model (e.g., hCMEC/D3) - Permeability Assay - Cytotoxicity Assay physchem->invitro_bbb invivo_pk In Vivo Pharmacokinetics (Rodent Model) - Plasma Concentration invitro_bbb->invivo_pk invivo_cns In Vivo CNS Distribution - Brain Tissue Concentration - In Situ Brain Perfusion invivo_pk->invivo_cns efficacy Efficacy / Toxicity Study - Disease Model - Monitor Side Effects invivo_cns->efficacy decision Optimized Delivery? efficacy->decision end Proceed to Further Preclinical Studies decision->end Yes reformulate Reformulate / Re-evaluate decision->reformulate No reformulate->physchem Troubleshooting_Tree start Low this compound Concentration in CNS q1 Is the analytical method sensitive enough? start->q1 a1_no Optimize Assay: - Improve extraction - Lower LOD q1->a1_no No q2 Is free this compound being administered IV/IM? q1->q2 Yes a2_yes Consider Nanoformulation (Liposomes, Nanoparticles) to enhance BBB transport q2->a2_yes Yes q3 Is systemic toxicity a limiting factor? q2->q3 No a3_yes Explore Alternative Route: - Intranasal Delivery to bypass BBB q3->a3_yes Yes a3_no Consider Efflux Pump Inhibition (e.g., P-gp inhibitor) with current formulation q3->a3_no No

References

Technical Support Center: Addressing Pentamidine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from pentamidine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence-based assays?

This compound is a broad-spectrum antimicrobial agent used to treat various infections caused by protozoa, fungi, and parasitic worms.[1][2] It can interfere with fluorescence-based assays primarily through two mechanisms:

  • Autofluorescence: this compound is an intrinsically fluorescent molecule. While its exact excitation and emission spectra are not well-documented in publicly available literature, its metabolite, DB75, is known to be highly fluorescent in the green spectrum.[3] This autofluorescence can lead to false-positive signals or an artificially high background, masking the true signal from the experimental fluorophore.[4][5]

  • Biological Effects: this compound is a cationic molecule that can act as an uncoupler of oxidative phosphorylation in mitochondria.[6] This disrupts the mitochondrial membrane potential (ΔΨm), which is a key parameter in many cell health and toxicity assays.[7][8] This biological activity can lead to genuine changes in cellular fluorescence that are not related to the specific pathway being investigated.

Q2: In which types of fluorescence-based assays is this compound interference most common?

This compound interference is a significant concern in assays that rely on fluorescence intensity measurements, particularly in the green and red spectral regions. Common examples include:

  • GFP-Based Reporter Assays: The autofluorescence of this compound or its metabolites can overlap with the emission spectrum of Green Fluorescent Protein (GFP), leading to inaccurate quantification of reporter gene expression.[3][9]

  • Mitochondrial Membrane Potential (ΔΨm) Assays: this compound's cationic nature can cause it to compete with cationic dyes like JC-1, TMRM, and TMRE for accumulation in the mitochondria.[7] This can lead to an underestimation of the true ΔΨm. Furthermore, its biological effect as an uncoupler directly impacts ΔΨm.[6]

  • Calcium Flux Assays: While direct spectral interference is a possibility, this compound's effect on mitochondrial function can indirectly influence cellular calcium homeostasis.

  • Cell Viability/Toxicity Assays: Assays using fluorescent dyes that report on cell membrane integrity or metabolic activity can be affected by both the autofluorescence and the biological activities of this compound.

Q3: What are the spectral properties of this compound?

While comprehensive, publicly available data on the excitation and emission spectra of this compound is limited, one source indicates an absorption maximum at approximately 262 nm in hydrochloric acid.[10] However, the fluorescence properties, which are critical for assay interference, are not well-defined. It is crucial for researchers to empirically determine the fluorescence spectrum of this compound under their specific experimental conditions.

Troubleshooting Guide

Problem: I am observing an unexpectedly high fluorescence signal in my this compound-treated samples.

This is a classic sign of autofluorescence interference.[11] Follow these steps to diagnose and mitigate the issue.

Workflow for Troubleshooting this compound Interference

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Biological Effect Check A High Signal Observed in this compound Samples B Run 'this compound-Only' Control (Cells/Reagents + this compound, No Fluorophore) A->B C Is the 'this compound-Only' control fluorescent? B->C D Interference Confirmed: Implement Correction Methods C->D Yes I No Fluorescence in Control: Consider Biological Effects C->I No E Option 1: Background Subtraction D->E F Option 2: Spectral Unmixing D->F G Option 3: Use Alternative Fluorophore (e.g., Far-Red Dye) D->G H Validate with Orthogonal Assay (Non-fluorescence based) E->H F->H G->H J Run Positive Control for Mitochondrial Depolarization (e.g., FCCP) I->J K Does this compound effect mimic the positive control? J->K L Observed signal is likely a true biological effect of this compound K->L Yes

Caption: A stepwise workflow to diagnose and address this compound interference.

Experimental Protocols

Protocol 1: Measuring this compound Autofluorescence

This protocol helps to characterize the fluorescence spectrum of this compound in your specific assay buffer.

  • Preparation: Prepare a series of dilutions of this compound in your assay buffer (e.g., PBS, phenol (B47542) red-free media). Include a buffer-only blank.

  • Measurement: Using a fluorescence plate reader or spectrofluorometer, perform a full spectrum scan (both excitation and emission) for each this compound concentration.

  • Analysis: Identify the excitation and emission maxima. This information is crucial for selecting appropriate fluorophores and filter sets to minimize interference.

Protocol 2: Background Subtraction Control

This is a simple method to correct for this compound's autofluorescence.

  • Plate Setup: For every experimental condition with this compound, prepare a parallel control well containing the same cells, media, and this compound concentration, but without the fluorescent probe/dye.

  • Incubation: Incubate the plates under your standard experimental conditions.

  • Measurement: Read the fluorescence of both the experimental and control wells using the same instrument settings.

  • Data Analysis: Subtract the average fluorescence intensity of the "this compound-only" control wells from your experimental wells.

Experimental ConditionAverage RFU (with probe)Average RFU (this compound-only)Corrected RFU
Untreated Control50,00050049,500
5 µM this compound65,00015,00050,000
10 µM this compound80,00030,00050,000
Table 1: Example of a background subtraction calculation. RFU = Relative Fluorescence Units.
Protocol 3: Assessing Interference with Mitochondrial Dyes

This protocol helps to distinguish between direct interference and a true biological effect on mitochondrial membrane potential.

  • Reagents:

    • Cationic mitochondrial dye (e.g., TMRM, TMRE, or JC-1)

    • This compound

    • A known mitochondrial uncoupler as a positive control (e.g., FCCP or CCCP)

  • Cell Preparation: Plate and culture cells to the desired confluency.

  • Experimental Groups:

    • Vehicle Control (untreated cells)

    • This compound-treated cells (at various concentrations)

    • Positive Control (FCCP or CCCP-treated cells)

    • This compound-only control (no dye) for background subtraction

  • Procedure:

    • Treat cells with this compound or FCCP/CCCP for the desired time.

    • Add the mitochondrial dye according to the manufacturer's protocol.

    • Wash cells with warm PBS or phenol red-free medium.[7]

    • Measure fluorescence immediately.

      • TMRM/TMRE: Excitation ~549 nm, Emission ~575 nm.[7]

      • JC-1: Green monomers (Excitation ~485 nm, Emission ~530 nm) and Red J-aggregates (Excitation ~535 nm, Emission ~590 nm).[7]

  • Data Analysis:

    • First, perform background subtraction using the "this compound-only" controls.

    • For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.[7]

    • For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization.[7]

    • Compare the effect of this compound to the positive control (FCCP/CCCP). If this compound induces a similar change, it is likely a true biological effect.

Mitigation Strategies

If background subtraction is insufficient, consider these advanced strategies.

Decision Tree for Mitigation Strategy

G Start Interference Confirmed Q1 Is the spectral overlap between this compound and your fluorophore significant? Start->Q1 A1 Use a fluorophore with a red-shifted spectrum (e.g., far-red or near-IR) Q1->A1 Yes A3 Validate findings with an orthogonal, non-fluorescence based assay (e.g., colorimetric, luminescence, radiometric) Q1->A3 No Q2 Is a suitable alternative fluorophore available? A1->Q2 Q2->A3 No End Interference Mitigated Q2->End Yes A2 Perform spectral unmixing using appropriate controls and software algorithms A2->A3 A3->End

Caption: A decision-making guide for selecting an appropriate mitigation strategy.

Summary of this compound's Effects and Assay Considerations

Assay TypePotential Interference MechanismRecommended ControlsMitigation Strategy
GFP Reporter Autofluorescence of this compound/metabolites in the green channel.[3]- Untransfected cells + this compound- GFP-expressing cells + this compound (no treatment)- Background subtraction- Use a red-shifted reporter (e.g., mCherry, iRFP)
Mito. Potential (e.g., TMRM, JC-1) 1. Cationic competition with dye.[7]2. Biological uncoupling effect.[6]- this compound-only (no dye)- Known uncoupler (e.g., FCCP)[7]- Careful dose-response analysis- Validate with orthogonal assay (e.g., O2 consumption)
Calcium Flux (e.g., Fluo-4) 1. Autofluorescence (spectral overlap).2. Indirect biological effects via mitochondria.- this compound-only (no dye)- Positive control for Ca2+ release (e.g., ionomycin)- Use far-red calcium indicator- Correlate with mitochondrial potential data
Cell Viability (e.g., Calcein AM/PI) Autofluorescence can mimic live-cell signal (Calcein AM) or interfere with dead-cell signal (PI).- this compound-only (no dyes)- Heat-killed cells + this compound- Background subtraction- Use a non-fluorescent viability assay (e.g., MTT, LDH release)

Table 2: Summary of this compound interference mechanisms and recommended solutions for common assay types.

References

managing pentamidine stability in aqueous solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of pentamidine in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound isethionate?

A1: Lyophilized this compound isethionate should be reconstituted with Sterile Water for Injection or 5% Dextrose Injection. Crucially, do not use Sodium Chloride Injection for initial reconstitution, as it will cause the drug to precipitate [1].

Q2: How long is the reconstituted this compound solution stable in the original vial?

A2: After reconstitution with sterile water, the solution is stable for up to 48 hours in the original vial when stored at room temperature (22°C to 30°C or 72°F to 86°F) and protected from light[1][2][3][4]. To prevent crystallization, it is important to store it within this temperature range[1][2][3].

Q3: What are the recommended conditions for storing diluted this compound solutions for short-term experiments (up to 48 hours)?

A3: When further diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, this compound solutions are stable for up to 24 to 48 hours at room temperature[2][5][6]. However, it's recommended to use the prepared solution within 24 hours to minimize the risk of microbial contamination[5].

Q4: Can I store this compound solutions for long-term experiments?

A4: Yes, for long-term storage, reconstituted this compound solutions have demonstrated stability for up to 30 days when refrigerated at 4°C and for 90 to 120 days when frozen at -20°C[7].

Q5: Are there any known incompatibilities with this compound in solution?

A5: Yes, this compound isethionate solutions have been shown to be incompatible with fluconazole (B54011) and foscarnet (B613817) sodium[2][3].

Q6: What are the signs of this compound degradation in an aqueous solution?

A6: Visual signs of degradation can include the formation of particulate matter, discoloration, or haziness in the solution[5]. Any solution exhibiting these characteristics should be discarded. For a more precise assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms immediately upon reconstitution. Use of an incorrect solvent, such as Sodium Chloride Injection.Discard the solution and reconstitute a fresh vial using Sterile Water for Injection or 5% Dextrose Injection.
Crystals form in the reconstituted solution stored at room temperature. Storage temperature is too low.Store the reconstituted vial at a controlled room temperature between 22°C and 30°C (72°F and 86°F)[1][2][3].
Loss of potency is observed in a long-term experiment. - Chemical degradation due to improper storage (temperature, light exposure).- Adsorption to container or tubing surfaces.- For long-term storage, aliquot and freeze the solution at -20°C.- Protect solutions from light at all times.- Be aware that a loss of up to 10% has been reported when using PVC infusion sets with 0.9% sodium chloride solutions, potentially due to adsorption[6]. Consider using alternative materials if precise concentrations are critical.
Unexpected peaks appear in HPLC analysis. Degradation of this compound.While specific degradation pathways for this compound in aqueous solutions are not extensively documented in the available literature, these peaks likely represent degradation products. Review your storage and handling procedures to minimize degradation. Ensure your HPLC method is stability-indicating to separate these peaks from the parent drug.

Data on this compound Stability in Aqueous Solutions

Table 1: Short-Term Stability of Reconstituted and Diluted this compound Isethionate Solutions

Solvent Concentration Storage Condition Container Stability Duration
Sterile Water for Injection60 mg/mL, 100 mg/mLRoom Temperature (22-30°C), Protected from LightOriginal Vial48 hours[2][3][5][8]
5% Dextrose Injection1 mg/mL, 2.5 mg/mLRoom Temperature-Up to 24 hours[2][3]
0.9% Sodium Chloride Injection1 mg/mL, 2 mg/mLRoom TemperaturePVC BagsRetained >90% of initial concentration for 48 hours[6]
5% Dextrose Injection1 mg/mL, 2 mg/mLRoom TemperaturePVC BagsRetained >90% of initial concentration for 48 hours[6]

Table 2: Long-Term Stability of Reconstituted this compound Isethionate Solutions

Solvent Concentration Storage Condition Container Stability Duration
Sterile Water for Injection0.8 to 98 mg/mLRefrigerated (4°C)PVC Bags and Glass Vials30 days[7]
5% Dextrose and Sterile Water for Injection1 to 30 mg/mLFrozen (-20°C)PVC Bags90 days[7]
5% Dextrose0.8 to 2.5 mg/mLFrozen (-20°C)PVC Bags120 days[7]
5% Dextrose and Sterile Water for Injection0.8 to 98 mg/mLFrozen (-20°C)Glass Vials90 days[7]

Experimental Protocols

Protocol for Reconstitution and Dilution of this compound Isethionate for In Vitro Experiments
  • Reconstitution:

    • Bring the lyophilized this compound isethionate vial to room temperature (22-30°C).

    • Aseptically add the required volume of Sterile Water for Injection or 5% Dextrose Injection to the vial to achieve the desired stock concentration (e.g., 3 mL to a 300 mg vial for a 100 mg/mL stock solution)[8].

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

    • Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.

  • Dilution:

    • Withdraw the calculated volume of the reconstituted this compound stock solution.

    • Dilute it further with the desired aqueous buffer or cell culture medium to the final working concentration.

    • If using a buffer, ensure it is compatible with this compound and the experimental system. The pH of this compound solutions is typically between 4.5 and 7.5[7].

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on published methods. Method validation is required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 24% acetonitrile and 76% 0.025M monobasic phosphate buffer, pH 3.2)[9][10]. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm[9][10].

    • Injection Volume: 20 µL (can be adjusted).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Standard Preparation:

    • Prepare a stock solution of this compound isethionate reference standard in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the this compound samples with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

    • A stability-indicating method should be able to resolve the this compound peak from any potential degradation product peaks.

Visualizations

Pentamidine_Solution_Preparation_Workflow cluster_reconstitution Reconstitution cluster_dilution Dilution for Experiment start Lyophilized this compound Isethionate Vial reconstitute Add Sterile Water for Injection or 5% Dextrose Injection start->reconstitute dissolve Gently Swirl to Dissolve reconstitute->dissolve stock_solution Concentrated Stock Solution (Stable for 48h at RT, protected from light) dissolve->stock_solution dilute Dilute with Experimental Buffer or Medium stock_solution->dilute final_solution Final Working Solution dilute->final_solution experiment Long-Term Experiment final_solution->experiment

Caption: Workflow for the preparation of this compound aqueous solutions.

Pentamidine_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors This compound This compound Stability light Light Exposure This compound->light improper_temp Improper Temperature (<22°C or >30°C for reconstituted vial) This compound->improper_temp wrong_solvent Incorrect Reconstitution Solvent (e.g., NaCl) This compound->wrong_solvent incompatible_drugs Incompatible Drugs (Fluconazole, Foscarnet) This compound->incompatible_drugs correct_solvent Correct Reconstitution Solvent (Sterile Water, D5W) correct_solvent->this compound proper_temp Proper Storage Temperature (RT, Refrigerated, or Frozen) proper_temp->this compound light_protection Protection from Light light_protection->this compound

Caption: Factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results in Pentamidine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in this compound efficacy studies.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Variability in Cell Viability Assay (e.g., MTT, MTS) Results

  • Question: My IC50 values for this compound fluctuate significantly between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:

    • Cell Density and Health: Ensure you are seeding a consistent number of healthy, log-phase cells for each experiment. Over-confluent or starved cells can show altered sensitivity to this compound.

    • Reagent Preparation and Storage: Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure that the MTT or MTS reagent is stored correctly and protected from light to prevent degradation.

    • Incubation Time: The duration of this compound treatment and the subsequent incubation with the viability reagent can impact results. Optimize and standardize these incubation times for your specific cell line.

    • Metabolic Activity: this compound can affect mitochondrial function, which is what assays like MTT and MTS measure.[1] If you suspect this compound is altering cellular metabolism in a way that interferes with the assay, consider using a different viability assay that measures a different parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion or a cytotoxicity assay).

    • Compound Interference: The chemical properties of this compound or its solvent could interfere with the assay reagents. Run a control with this compound in cell-free media to check for any direct reaction with the viability reagent.

Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining

  • Question: I'm seeing a high percentage of necrotic cells (Annexin V+/PI+) even at early time points, or my results are not consistent. Why is this happening?

  • Answer: Inconsistent apoptosis results can be frustrating. Here are some potential causes and solutions:

    • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.[2] Be gentle with your cells during harvesting and washing. If using adherent cells, allow them to recover for 30-45 minutes in suspension before staining.[2]

    • Inappropriate Reagent Concentrations: Titrate your Annexin V and Propidium (B1200493) Iodide concentrations to determine the optimal amount for your cell type. Too much or too little of either reagent can lead to inaccurate results.

    • Compensation Issues in Flow Cytometry: Improper compensation for spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to false positives. Always include single-stained controls to set up your compensation correctly.

    • Timing of Analysis: Apoptosis is a dynamic process. If you analyze your cells too late after treatment, you may miss the early apoptotic phase (Annexin V+/PI-) and only see late apoptotic/necrotic cells. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.

    • Calcium in Binding Buffer: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure that your binding buffer contains an adequate concentration of calcium.[3]

Issue 3: Difficulty in Interpreting Cell Cycle Analysis Data

  • Question: My cell cycle histograms have broad peaks or a high coefficient of variation (CV), making it difficult to quantify the percentage of cells in each phase. What can I do to improve the quality of my data?

  • Answer: Sharp, well-defined peaks are crucial for accurate cell cycle analysis. To improve your results:

    • Optimize Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent cell clumping.[4] Clumps of cells will not stain properly and can distort the histogram.

    • RNase Treatment: Ensure complete digestion of RNA by incubating with a sufficient concentration of RNase A.[4] Residual double-stranded RNA can bind to propidium iodide and interfere with DNA content measurement.

    • Low Flow Rate: Acquire your data on the flow cytometer using a low flow rate.[5] This improves the accuracy of the fluorescence measurement and results in tighter peaks.

    • Sufficient Cell Number: Acquire a sufficient number of events (at least 10,000) to ensure statistically robust data.[6]

    • Exclude Doublets: Use a pulse-width versus pulse-area plot to gate out cell doublets or aggregates, which can be mistaken for G2/M phase cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how can this affect experimental results?

A1: The mechanism of action of this compound is multifaceted and not fully understood, which can contribute to variable experimental outcomes.[7] It is known to:

  • Bind to DNA: this compound can bind to the minor groove of AT-rich regions of DNA, potentially interfering with replication and transcription.[8]

  • Inhibit Topoisomerases: It can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[9]

  • Affect Mitochondrial Function: this compound can accumulate in mitochondria, disrupt the mitochondrial membrane potential, and uncouple oxidative phosphorylation.[10][11] This can lead to decreased ATP production and increased reactive oxygen species (ROS), ultimately triggering apoptosis.

  • Interfere with Signaling Pathways: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and migration.[12]

The relative contribution of each of these mechanisms can vary between cell types, leading to different responses and potentially inconsistent results.

Q2: Why do different cell lines show varying sensitivity to this compound?

A2: The sensitivity of different cell lines to this compound can be influenced by several factors:

  • Drug Uptake and Efflux: The expression and activity of drug transporters play a crucial role. Reduced uptake or increased efflux of this compound, often mediated by ABC transporters, can lead to drug resistance.[10]

  • Mitochondrial Function: Cells with different baseline mitochondrial activity or susceptibility to mitochondrial damage may respond differently to this compound.

  • Status of Signaling Pathways: The activation state of pro-survival pathways like PI3K/AKT can influence a cell's ability to withstand this compound-induced stress.[12]

  • Proliferation Rate: Faster-proliferating cells may be more susceptible to drugs that interfere with DNA replication.

Q3: How can I be sure that the cell death I am observing is apoptosis and not necrosis?

A3: It is important to use multiple assays to distinguish between apoptosis and necrosis.

  • Annexin V/PI Staining: This is a standard method where early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both.

  • Caspase Activation Assays: Apoptosis is typically mediated by a cascade of enzymes called caspases. Measuring the activity of key caspases (e.g., caspase-3, -7, -9) can confirm an apoptotic mechanism.

  • Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis and can be measured using fluorescent dyes like JC-1 or TMRM.[13]

  • Morphological Analysis: Observing characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy can provide further evidence.

Q4: What are some key considerations when designing a this compound efficacy study?

A4: To ensure robust and reproducible results, consider the following:

  • Cell Line Characterization: Thoroughly characterize your cell line, including its growth rate, baseline mitochondrial function, and expression of relevant drug transporters.

  • Dose-Response and Time-Course Studies: Perform comprehensive dose-response and time-course experiments to identify the optimal concentration and treatment duration for your desired effect.

  • Appropriate Controls: Always include untreated controls, vehicle controls, and positive controls for each assay.

  • Orthogonal Assays: Use multiple, independent assays that measure different cellular parameters to confirm your findings. For example, complement a cell viability assay with an apoptosis assay and cell cycle analysis.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
Ishikawa Endometrial Cancer~1048MTS
HEC-1A Endometrial Cancer~1248MTS
HO8910 Ovarian Cancer~1524MTS
Caov3 Ovarian Cancer~1724MTS
PC3 Prostate Cancer~548CCK-8
DU145 Prostate Cancer~7.548CCK-8
C6 Glioma~0.548MTT
SW480 Colon CancerVaries48WST-1

Note: IC50 values can vary depending on the specific experimental conditions and the viability assay used.

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell LineTreatment% G0/G1% S% G2/M
Ishikawa Control55.235.19.7
This compound (15 µM, 24h)70.320.59.2
HEC-1A Control58.932.48.7
This compound (15 µM, 24h)72.118.99.0
PC3 Control60.125.414.5
This compound (2.5 µM, 24h)75.215.39.5
DU145 Control57.828.114.1
This compound (2.5 µM, 24h)72.416.511.1

Table 3: Apoptosis Induction by this compound in Cancer Cells

Cell LineTreatment% Apoptotic Cells (Early + Late)
PC3 Control~5
This compound (2.5 µM, 48h)~25
DU145 Control~4
This compound (2.5 µM, 48h)~20
C6 Control4.5 ± 1.6
This compound (5 µM, 48h)88 ± 4.1

Experimental Protocols

1. Cell Viability Assay (MTS)

  • Materials:

    • 96-well cell culture plates

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO or sterile water)

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Materials:

    • 6-well cell culture plates

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Annexin-binding buffer

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration. Include an untreated control.

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[8]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.[8] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

3. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

  • Materials:

    • 6-well cell culture plates

    • Cancer cells of interest

    • Complete cell culture medium

    • This compound

    • Ice-cold 70% ethanol

    • PBS

    • PI/RNase staining buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Pentamidine_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN Pentamidine_drug This compound p_AKT p-AKT (Active) Pentamidine_drug->p_AKT Inhibits AKT->p_AKT Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) p_AKT->Downstream_Targets Activates PTEN->PIP3 Dephosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Targets->Proliferation_Survival Promotes

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

Experimental_Workflow_Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells (e.g., 6-well plate) Cell_Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Cell_Adherence Pentamidine_Treatment Treat with this compound (Desired Concentration & Time) Cell_Adherence->Pentamidine_Treatment Harvest_Cells Harvest Cells (Including Supernatant) Pentamidine_Treatment->Harvest_Cells Controls Include Untreated & Vehicle Controls Controls->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min at Room Temperature (Dark) Add_Stains->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Flow_Cytometry Analyze by Flow Cytometry (Within 1 hour) Add_Buffer->Flow_Cytometry Data_Analysis Quantify Viable, Early Apoptotic, & Late Apoptotic/Necrotic Cells Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Troubleshooting_Logic Start Inconsistent Cell Viability Results Check_Cells Are cell density and passage number consistent? Start->Check_Cells Standardize_Cells Standardize cell seeding density and use cells within a defined passage range. Check_Cells->Standardize_Cells No Check_Reagents Are this compound and assay reagents freshly prepared? Check_Cells->Check_Reagents Yes Standardize_Cells->Check_Reagents Prepare_Fresh Prepare fresh solutions for each experiment. Check_Reagents->Prepare_Fresh No Check_Incubation Are incubation times strictly controlled? Check_Reagents->Check_Incubation Yes Prepare_Fresh->Check_Incubation Standardize_Time Use a precise timer for all incubation steps. Check_Incubation->Standardize_Time No Consider_Assay_Interference Could this compound be interfering with the assay mechanism? Check_Incubation->Consider_Assay_Interference Yes Standardize_Time->Consider_Assay_Interference Run_Controls Run cell-free controls to check for direct compound-reagent interaction. Consider_Assay_Interference->Run_Controls Yes End Consistent Results Consider_Assay_Interference->End No Use_Orthogonal_Assay Use an alternative viability assay (e.g., based on membrane integrity). Run_Controls->Use_Orthogonal_Assay Use_Orthogonal_Assay->End

Caption: Troubleshooting logic for inconsistent cell viability assay results.

References

Technical Support Center: Reversing Pentamidine Resistance in Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to combat pentamidine resistance in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during experiments aimed at reversing this compound resistance in T. brucei.

Q1: My this compound-resistant T. brucei line does not show a significant decrease in IC50 after transfection with a wild-type TbAQP2 expression vector. What could be the problem?

A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Verification of Transfection and Expression:

    • Confirm successful transfection: Ensure that the selection marker introduced with your expression vector is effective and that you have a stable transfectant population.

    • Verify TbAQP2 expression: Check for the expression of TbAQP2 protein using Western blotting with an appropriate antibody. If using a tagged version of TbAQP2, use an anti-tag antibody.

    • Assess transcript levels: Use quantitative RT-PCR to confirm the transcription of the TbAQP2 gene.

  • Vector and Construct Integrity:

    • Sequence verification: Ensure the coding sequence of the TbAQP2 gene in your vector is correct and free of mutations that could affect its function.

    • Promoter activity: Confirm that the promoter driving TbAQP2 expression is active in your T. brucei strain.

  • Subcellular Localization:

    • Immunofluorescence microscopy: Verify that the expressed TbAQP2 protein is correctly localized to the plasma membrane and flagellar pocket of the parasite. Misfolded or improperly trafficked protein will not be functional.

  • Alternative Resistance Mechanisms:

    • While loss of TbAQP2 is a major driver of this compound resistance, other mechanisms might be at play in your resistant line. Consider the status of the P2 aminopurine transporter (TbAT1), as its loss can also contribute to low-level this compound resistance.

Q2: Are there any chemical compounds that can reverse this compound resistance in T. brucei?

A2: Currently, there is a lack of small molecules that have been demonstrated to directly reverse this compound resistance by, for example, restoring the function of defunct transporters. However, an emerging and promising strategy to overcome resistance is the use of drug conjugates that bypass the need for transporter-mediated uptake.

One such approach involves the use of nanobody-pentamidine conjugates.[1] Nanobodies targeting specific surface proteins of T. brucei can be linked to this compound, facilitating drug entry through alternative pathways such as endocytosis. This method has been shown to be effective against resistant strains that lack functional transporters.[1]

Q3: How can I confirm that this compound resistance in my T. brucei strain is due to the loss of TbAQP2?

A3: To confirm the role of TbAQP2 in your resistant strain, you can perform the following experiments:

  • Genomic and Transcriptomic Analysis:

    • PCR and Southern Blotting: Use PCR to amplify the TbAQP2 gene from the genomic DNA of your resistant strain. Compare the product size to that of the wild-type strain. Southern blotting can be used to detect major genomic rearrangements or deletions at the TbAQP2 locus.

    • Sequencing: Sequence the TbAQP2 gene to identify any point mutations, insertions, or deletions that could lead to a non-functional protein.

    • qRT-PCR: Quantify the transcript levels of TbAQP2 to determine if the gene is being transcribed.

  • Functional Complementation:

    • As described in this guide, re-expressing a wild-type copy of TbAQP2 in the resistant strain should restore sensitivity to this compound if the loss of this transporter is the primary resistance mechanism.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various T. brucei strains, demonstrating the impact of transporter loss and the effect of their re-expression.

T. brucei Strain Relevant Genotype/Phenotype This compound IC50 (nM) Reference
Wild-type (e.g., s427)Sensitive~2 - 10[2][3][4]
This compound-resistantLoss of TbAQP2/HAPT1> 100[5]
tbat1 nullLoss of P2 transporterSlightly increased resistance[6]
aqp2/aqp3 nullLacks both AQP2 and AQP3High resistance[7]
aqp2/aqp3 null + pLEW100-TbAQP2Re-expression of TbAQP2Sensitivity restored (~0.65 nM)[5]

Key Experimental Protocols

This section provides detailed methodologies for crucial experiments related to the reversal of this compound resistance.

Protocol 1: Re-expression of TbAQP2 in this compound-Resistant T. brucei

This protocol describes the steps to genetically complement a this compound-resistant T. brucei strain by re-expressing the wild-type TbAQP2 gene.

1. Vector Construction:

  • Clone the full-length open reading frame of wild-type TbAQP2 into a suitable T. brucei expression vector, such as pLEW100. This vector contains a tetracycline-inducible promoter, allowing for controlled expression of the gene.[8] Ensure the construct is sequence-verified.

2. Trypanosome Culture:

  • Maintain your this compound-resistant T. brucei bloodstream form parasites in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

3. Transfection:

  • Grow the parasites to a mid-log phase (approximately 1-2 x 10^6 cells/mL).

  • Linearize the pLEW100-TbAQP2 plasmid by digesting with a unique restriction enzyme that cuts within the targeting sequence (e.g., NotI).

  • Harvest approximately 2-3 x 10^7 parasites by centrifugation (1500 x g for 10 minutes at 4°C).

  • Wash the cells once with ice-cold electroporation buffer (e.g., Cytomix).

  • Resuspend the cell pellet in 100 µL of electroporation buffer containing 10-15 µg of the linearized plasmid DNA.

  • Transfer the cell-DNA mixture to a 2 mm gap electroporation cuvette.

  • Electroporate the cells using a suitable electroporator (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser) with pre-optimized parameters for T. brucei.

  • Immediately after electroporation, transfer the cells to a T25 flask containing 10 mL of pre-warmed HMI-9 medium.

  • Allow the cells to recover for 18-24 hours before adding the appropriate selection drug (e.g., G418 or phleomycin, depending on the resistance marker in your pLEW100 vector).

4. Selection and Cloning:

  • Maintain the transfected culture under drug selection until a stable population of resistant parasites emerges.

  • Clone the resistant population by limiting dilution to obtain a clonal line.

5. Induction of TbAQP2 Expression and Phenotypic Analysis:

  • Induce the expression of TbAQP2 by adding tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium.

  • After 24-48 hours of induction, perform a this compound sensitivity assay (see Protocol 2) to determine the IC50 value and confirm the reversal of resistance.

Protocol 2: Determination of this compound IC50 using AlamarBlue Assay

This protocol outlines a common method for determining the in vitro susceptibility of T. brucei to this compound.

1. Preparation of Drug Dilutions:

  • Prepare a stock solution of this compound isethionate in sterile water or DMSO.

  • Perform serial dilutions of the this compound stock solution in HMI-9 medium in a 96-well plate to obtain a range of concentrations to be tested.

2. Cell Seeding:

  • Harvest mid-log phase T. brucei and adjust the cell density to 2 x 10^5 cells/mL in HMI-9 medium.

  • Add 100 µL of the cell suspension to each well of the 96-well plate containing the drug dilutions. Include wells with cells only (no drug) as a negative control and wells with medium only as a background control.

3. Incubation:

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

4. AlamarBlue Assay:

  • Add 20 µL of AlamarBlue (resazurin) solution to each well.

  • Incubate the plate for an additional 4-24 hours, or until the negative control wells turn from blue to pink.

5. Data Acquisition and Analysis:

  • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance and its reversal in T. brucei.

Pentamidine_Uptake_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanism Pentamidine_ext This compound TbAQP2 TbAQP2 (HAPT1) Pentamidine_ext->TbAQP2 High Affinity TbAT1 TbAT1 (P2) Pentamidine_ext->TbAT1 Low Affinity Pentamidine_int This compound TbAQP2->Pentamidine_int TbAT1->Pentamidine_int Target Intracellular Targets Pentamidine_int->Target Trypanocidal Effect Loss_TbAQP2 Loss/Mutation of TbAQP2 Reduced_Uptake Reduced this compound Uptake Loss_TbAQP2->Reduced_Uptake Loss_TbAT1 Loss/Mutation of TbAT1 Loss_TbAT1->Reduced_Uptake Reversal_of_Resistance_Workflow start This compound-Resistant *T. brucei* Strain construct Construct pLEW100 with wild-type TbAQP2 start->construct transfect Transfect resistant strain with linearized plasmid construct->transfect select Select for stable transfectants transfect->select induce Induce TbAQP2 expression with tetracycline select->induce assay Perform this compound IC50 assay induce->assay end Restoration of this compound Sensitivity assay->end Nanobody_Conjugate_Strategy cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nanobody_this compound Nanobody-Pentamidine Conjugate Surface_Antigen Surface Antigen Nanobody_this compound->Surface_Antigen Binding Endocytosis Endocytosis Surface_Antigen->Endocytosis Pentamidine_int This compound Endocytosis->Pentamidine_int Drug Release Target Intracellular Targets Pentamidine_int->Target Trypanocidal Effect

References

Technical Support Center: Managing Off-Target Effects of Pentamidine in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on addressing the off-target effects of pentamidine in cancer cell line experiments. This compound, an antiprotozoal agent, has demonstrated anti-cancer properties but is known to have multiple cellular targets, which can complicate data interpretation.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments accurately.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Issue 1: High levels of cytotoxicity observed at concentrations intended to be selective for a specific target.

  • Question: I am observing widespread cell death in my cancer cell line experiments even at low concentrations of this compound, which I intended to use for targeting a specific pathway. How can I confirm if this is an off-target effect?

  • Answer: this compound is known to have broad cytotoxic effects.[4] To determine if the observed cytotoxicity is off-target, consider the following strategies:

    • Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the IC50 value in your specific cell line.[5][6] Compare this with published IC50 values for known off-target effects.

    • Positive and Negative Controls: Use cell lines known to be sensitive or resistant to this compound's off-target effects, if available.

    • Molecular Knockdown/Knockout: If you hypothesize a specific off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and observe if it alters the sensitivity to this compound.[7]

    • Rescue Experiments: If this compound is believed to inhibit a particular enzyme or pathway, attempt to rescue the phenotype by adding back the product of that enzyme or activating a downstream component of the pathway.

Issue 2: Inconsistent or unexpected changes in cellular signaling pathways.

  • Question: My results show that this compound is modulating multiple signaling pathways (e.g., PI3K/AKT, p53) that are not my primary target of interest. How can I dissect these off-target signaling effects?

  • Answer: this compound is known to modulate various signaling pathways, including PI3K/AKT, MAPK/ERK, and p53.[1][8] To investigate these off-target effects:

    • Pathway-Specific Inhibitors: Use well-characterized inhibitors for the off-target pathways in combination with this compound to see if you can reverse the unexpected phenotypic changes. For instance, co-treatment with a PI3K inhibitor like LY294002 can help elucidate the role of the PI3K/AKT pathway in this compound's effects.[8]

    • Western Blot Analysis: Perform a comprehensive western blot analysis for key proteins in the suspected off-target pathways to confirm their activation or inhibition.

    • Signaling Pathway Diagram: Map your findings onto a signaling pathway diagram to visualize the potential crosstalk and off-target interactions.

Issue 3: Observed effects on mitochondrial function that may confound experimental results.

  • Question: I have noticed changes in cellular respiration and ATP levels after treating cancer cells with this compound. How can I determine if this is a primary anti-cancer mechanism or an off-target effect on mitochondria?

  • Answer: this compound is a known mitochondrial toxin that can inhibit mitochondrial intron splicing, translation, and uncouple oxidative phosphorylation.[9][10] This can lead to decreased ATP production and increased reactive oxygen species (ROS).[11] To address this:

    • Mitochondrial Function Assays: Directly measure mitochondrial membrane potential (e.g., using TMRE or JC-1), oxygen consumption rate (OCR) using a Seahorse analyzer, and cellular ATP levels.

    • ROS Measurement: Quantify intracellular ROS levels using probes like DCFDA. The use of antioxidants like N-acetylcysteine (NAC) can help determine if ROS production is a key mediator of the observed phenotype.[11]

    • mtDNA Quantification: Assess mitochondrial DNA (mtDNA) content, as this compound has been shown to cause its depletion.[11]

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target effects of this compound in cancer cells?

A1: this compound has several known molecular interactions in cancer cells:

  • Primary (Intended) Targets in Some Studies:

    • PRMT5: While some studies investigate this compound's potential as a PRMT5 inhibitor, other more selective inhibitors are now available.[12][13][14][15]

    • S100B/p53 Interaction: this compound can disrupt the interaction between S100B and p53, potentially restoring p53's tumor suppressor function in melanoma.[16]

    • PD-1/PD-L1 Interaction: It has been shown to interfere with the PD-1/PD-L1 immune checkpoint, enhancing T-cell mediated anti-cancer cytotoxicity.[17][18]

  • Known Off-Target Effects:

    • Mitochondrial Function: It inhibits mitochondrial intron splicing and translation, and acts as an uncoupler of oxidative phosphorylation.[9][10][19] This leads to mitochondrial dysfunction, reduced ATP, and increased ROS.[11]

    • Signaling Pathways: It modulates PI3K/AKT, MAPK/ERK, and p53 signaling pathways.[1][8]

    • Protein Interactions: It interacts with S100A1/RAGE and S100P/p53.[20][21][22]

    • Enzyme Inhibition: It inhibits PRL phosphatases.[2][16]

    • DNA Binding: It can bind to the minor groove of DNA.[3]

Q2: How can I design my experiments to minimize the impact of this compound's off-target effects?

A2:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect while minimizing off-target cytotoxicity.

  • Employ Multiple Cell Lines: Use a panel of cell lines with varying genetic backgrounds to identify effects that are consistent and likely on-target.

  • Use Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound is used to inhibit a protein, validate the effect using genetic knockdown of that protein.

  • Control for Mitochondrial Toxicity: Routinely monitor mitochondrial health (e.g., membrane potential, ROS production) to distinguish mitochondrial toxicity from specific on-target effects.

Q3: Are there alternative compounds I can use to study the same pathways with greater specificity?

A3: Yes, for many of the pathways affected by this compound, more specific inhibitors are available. For example:

  • PRMT5: Use selective inhibitors like JNJ-64619178 or GSK3326595.[12][15]

  • PI3K/AKT Pathway: Utilize specific inhibitors such as LY294002 or wortmannin.[8]

  • PD-1/PD-L1 Checkpoint: Employ monoclonal antibodies like atezolizumab or pembrolizumab.[17]

Using these more specific tools in parallel with this compound can help to confirm that the observed effects are due to the intended target and not off-target activities.

Data Presentation

Table 1: Comparative Anti-proliferative Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment Duration
MelanomaC8146A1.0 - 50Not Specified[5]
GliomaC60.05 - 5 (migration inhibition)Not Specified[5]
Ovarian CancerHO8910~5-1024 hours[2][5]
Ovarian CancerCaov3~5-1024 hours[2][5]
Endometrial CancerIshikawa<15Not Specified[5][8]
Endometrial CancerHEC-1A<15Not Specified[5][8]
Prostate CancerPC3Not Specified48 hours (viability assay)
Prostate CancerDU145Not Specified48 hours (viability assay)
Breast CancerZR-75-1Dose-dependent decrease up to 100 µM48 hours[21]

Experimental Protocols

Protocol 1: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate overnight.[5]

  • Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.[5]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-p53) overnight at 4°C.[2]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips in a 24-well plate.

  • Drug Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

  • Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Mandatory Visualizations

Pentamidine_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDL1 PD-L1 This compound->PDL1 Inhibits Interaction with PD-1 S100A1 S100A1 This compound->S100A1 Blocks Interaction with RAGE S100P S100P This compound->S100P Blocks Interaction with p53 PI3K PI3K This compound->PI3K Inhibits Pathway PRL PRL Phosphatases This compound->PRL Inhibits Mitochondria Mitochondria This compound->Mitochondria Inhibits Function, Increases ROS DNA DNA This compound->DNA Binds RAGE RAGE S100A1->RAGE p53 p53 S100P->p53 AKT AKT PI3K->AKT AKT->p53 Inhibits Mitochondria->p53 ROS activates p53->DNA

Caption: Overview of this compound's Off-Target Signaling Pathways.

Experimental_Workflow cluster_off_target Off-Target Assessment start Start Experiment cell_culture Seed Cancer Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment phenotypic_assays Phenotypic Assays (Viability, Migration, etc.) treatment->phenotypic_assays off_target_assessment Assess Off-Target Effects treatment->off_target_assessment molecular_analysis Molecular Analysis (Western Blot, qPCR) treatment->molecular_analysis data_interpretation Data Interpretation phenotypic_assays->data_interpretation off_target_assessment->data_interpretation mito_function Mitochondrial Function (OCR, ATP, ROS) off_target_assessment->mito_function pathway_inhibitors Co-treatment with Pathway Inhibitors off_target_assessment->pathway_inhibitors molecular_analysis->data_interpretation conclusion Conclusion data_interpretation->conclusion

Caption: Workflow for Investigating this compound's Effects.

Troubleshooting_Logic start Unexpected Experimental Outcome q1 Is there excessive cytotoxicity? start->q1 a1 Perform dose-response. Use controls. Consider mitochondrial toxicity. q1->a1 Yes q2 Are non-target pathways affected? q1->q2 No refine Refine Experimental Design a1->refine a2 Use specific inhibitors. Perform Western blot for key proteins. q2->a2 Yes q3 Is mitochondrial function altered? q2->q3 No a2->refine a3 Measure OCR, ATP, ROS. Use antioxidants for rescue. q3->a3 Yes q3->refine No a3->refine

Caption: Troubleshooting Logic for this compound Experiments.

References

how to properly dissolve pentamidine isethionate for research use.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the research use of Pentamidine Isethionate. This guide provides essential information for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound Isethionate for in vitro studies?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing a concentrated stock solution.[1][2][3] this compound Isethionate is also freely soluble in water.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.

Q2: What is the stability of this compound Isethionate in a stock solution?

Once prepared, stock solutions in DMSO should be aliquoted and stored in tightly sealed vials. It is recommended to use these solutions within one month when stored at -20°C or for up to six months at -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are less stable and should ideally be prepared fresh.[4] For clinical use, reconstituted solutions are stable for 24-48 hours at room temperature when protected from light.[5]

Q3: Can I use saline to dissolve this compound Isethionate?

No, you should not use saline (sodium chloride solution) for the initial reconstitution of this compound Isethionate as it will cause the drug to precipitate.[5][6][7]

Q4: My this compound Isethionate solution is cloudy or has precipitated. What should I do?

Precipitation can occur due to several reasons, including the use of an incorrect solvent, high concentration, or improper storage. Refer to the troubleshooting guide below for detailed steps on how to address this issue.

Q5: What is the mechanism of action of this compound Isethionate?

The exact mechanism of action is not fully elucidated but is known to be multifaceted. It is understood to interfere with the parasite's DNA, RNA, phospholipid, and protein synthesis.[6][8][9] this compound binds to the DNA of pathogens, inhibiting replication and transcription.[8][9] It also disrupts mitochondrial function and can inhibit topoisomerase enzymes.[6][8]

Data Presentation

Solubility of this compound Isethionate
SolventSolubilityMolar Concentration (approx.)Source
Water100 mg/mL168.73 mM[1]
DMSO100 mg/mL168.73 mM[1][2]
Ethanol (95%)~1.25 mg/mL~2.11 mM[10]
Methanol~1.25 mg/mL~2.11 mM[10]
Dimethyl acetamide~15 mg/mL~25.31 mM[10]

Note: For aqueous and DMSO solutions, sonication may be needed to achieve complete dissolution.[1]

Experimental Protocols

Preparation of a 10 mM this compound Isethionate Stock Solution in DMSO

Materials:

  • This compound Isethionate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Under sterile conditions, weigh out the required amount of this compound Isethionate powder. The molecular weight of this compound Isethionate is 592.68 g/mol . To prepare a 10 mM solution, you will need 5.93 mg per 1 mL of DMSO.

  • Add the weighed powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.

  • (Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue: Precipitation in Stock or Working Solution

Question: I am observing a precipitate in my this compound Isethionate solution. How can I troubleshoot this?

Answer: Use the following guide to identify the cause and find a solution.

Possible Causes and Solutions:

  • Incorrect Solvent:

    • Cause: Using a solvent in which this compound Isethionate has low solubility (e.g., saline).

    • Solution: Always use a recommended solvent like sterile water or high-purity DMSO for stock solutions.[1][2] Avoid saline for reconstitution.[6]

  • High Concentration:

    • Cause: The concentration of the working solution in your aqueous cell culture medium is too high, exceeding its solubility limit.

    • Solution: Perform a serial dilution of your DMSO stock solution in the cell culture medium. Add the stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.[11]

  • Temperature Effects:

    • Cause: Storing aqueous solutions at low temperatures can cause crystallization.[5] Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[2]

    • Solution: Store reconstituted aqueous solutions at room temperature (22-30°C) to avoid crystallization.[5] Aliquot stock solutions to minimize freeze-thaw cycles.[2] Pre-warming the cell culture medium to 37°C before adding the drug can sometimes improve solubility.[11]

  • Contamination:

    • Cause: Bacterial or fungal contamination in the cell culture medium can cause turbidity and be mistaken for precipitation.[12]

    • Solution: Visually inspect the culture medium under a microscope to check for microbial contamination. If contamination is suspected, discard the medium and cells and start with a fresh, sterile culture.[12]

Visualizations

Experimental_Workflow Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Isethionate Stock in DMSO prep_dilutions Prepare Serial Dilutions of this compound in Media prep_stock->prep_dilutions prep_cells Seed Mammalian Cells in 96-well Plate add_drug Add this compound Dilutions to Cells prep_cells->add_drug prep_dilutions->add_drug incubate Incubate for 24-72 hours (37°C, 5% CO2) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan Crystals incubate_mtt->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_curve Plot Dose-Response Curve and Determine IC50 calc_viability->plot_curve

Caption: Workflow for determining the in vitro cytotoxicity of this compound Isethionate using an MTT assay.

Troubleshooting_Precipitation Troubleshooting this compound Isethionate Precipitation start Precipitate Observed in This compound Solution check_solvent Is the solvent water or DMSO? start->check_solvent check_concentration Is the final concentration in media high? check_solvent->check_concentration Yes solution_solvent Use recommended solvent. Avoid saline. check_solvent->solution_solvent No check_storage How was the solution stored? check_concentration->check_storage No solution_concentration Use serial dilution. Add drop-wise to media. check_concentration->solution_concentration Yes check_contamination Is there microbial contamination? check_storage->check_contamination Properly solution_storage Store aqueous solution at RT. Aliquot stock to avoid freeze-thaw cycles. check_storage->solution_storage Improperly solution_contamination Discard contaminated culture. Use sterile technique. check_contamination->solution_contamination Yes resolved Issue Resolved check_contamination->resolved No solution_solvent->resolved solution_concentration->resolved solution_storage->resolved solution_contamination->resolved

Caption: A decision tree for troubleshooting precipitation issues with this compound Isethionate solutions.

References

Technical Support Center: Preventing Pentamidine Degradation in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing pentamidine in experimental settings, ensuring its stability is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound during laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis and oxidation.[1][2] The rate of these degradation reactions is significantly influenced by factors such as pH, temperature, and exposure to light.[3][4]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.[1] this compound solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, solutions should be stored in airtight, light-protected vials at 2-8°C. Avoid repeated freeze-thaw cycles.

Q3: I'm observing precipitation in my this compound solution during my cell culture experiment. What could be the cause and how can I prevent it?

A3: Precipitation of this compound in cell culture media can occur due to several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the media.

  • "Salting Out" Effect: The abrupt change in solvent polarity when a concentrated stock solution (e.g., in DMSO) is added to the aqueous culture medium.[5]

  • pH Shifts: Changes in the medium's pH during cell growth can affect this compound's solubility.

  • Interactions with Media Components: Components like salts and proteins in serum-containing media can interact with this compound and reduce its solubility.[5]

To prevent precipitation, consider the following:

  • Optimize Dilution: Pre-warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium.[5][6]

  • Use Co-solvents: In some cases, using a co-solvent in the final dilution may improve solubility, but this must be tested for compatibility with your specific cell line.

  • Reduce Serum Concentration: If experimentally feasible, reducing the serum concentration in the culture medium may help.[7]

Q4: Can this compound adsorb to my labware? How can I minimize this?

A4: Yes, hydrophobic compounds like this compound can adsorb to the surfaces of common laboratory plastics, such as polystyrene and even polypropylene, as well as untreated glass.[8] This can lead to a significant decrease in the effective concentration of your working solution. To mitigate adsorption:

  • Use Low-Binding Labware: Whenever possible, use labware specifically treated to reduce non-specific binding.[8]

  • Material Selection: Polypropylene is generally less adsorptive than polystyrene for many hydrophobic compounds.[8]

  • Avoid Re-use: For critical quantitative experiments, it is best to use new, disposable labware to avoid cross-contamination from previously adsorbed compounds.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to this compound degradation during your experiments.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected results in biological assays. This compound degradation in the assay medium.Prepare this compound solutions fresh before each experiment. Protect solutions from light during incubation. Conduct a stability test of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂ for 24, 48, 72 hours) and analyze the remaining concentration by HPLC.[6]
Adsorption of this compound to multi-well plates or other labware.Use low-binding plates. Pre-condition the plates by incubating with a solution of a non-interfering blocking agent like bovine serum albumin (BSA) before adding the this compound solution, if compatible with your assay.
Appearance of unexpected peaks in HPLC analysis of this compound samples. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products.[9][10][11] This will help in developing a stability-indicating HPLC method that can separate the parent drug from its degradants.
Precipitation of this compound upon dilution in aqueous buffers. Poor aqueous solubility or interaction with buffer components.Ensure the pH of the buffer is within a range where this compound is soluble. Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it does not interfere with the experiment. Test different buffer systems for compatibility.

Data on this compound Stability

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the general stability profile of this compound under different conditions. It is important to note that specific degradation rates can vary based on buffer composition and other components in the solution.

Condition pH Temperature Observed Stability Potential Degradation Pathway
Acidic 1-3Room TemperatureRelatively stableSlow hydrolysis
Elevated (e.g., 60°C)Increased degradationAcid-catalyzed hydrolysis
Neutral 6-8Room TemperatureModerate stabilityHydrolysis and potential for oxidation
Elevated (e.g., 60°C)Significant degradationAccelerated hydrolysis and oxidation
Alkaline 9-12Room TemperatureUnstableBase-catalyzed hydrolysis
Elevated (e.g., 60°C)Rapid degradationRapid base-catalyzed hydrolysis
Photostability N/ARoom TemperatureUnstable when exposed to UV or fluorescent lightPhotolytic degradation

This table provides a qualitative summary. Quantitative kinetic data is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Isethionate

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound isethionate at a concentration of 1 mg/mL in methanol (B129727) or a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific degradation products formed.[12]

1. Chromatographic Conditions:

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (approximately 263 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification.[12] Specificity is confirmed by demonstrating that the this compound peak is well-resolved from all degradation product peaks in the forced degradation samples.

Visualizations

Pentamidine_Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., amidine hydrolysis) This compound->Hydrolysis_Products H₂O, H⁺ or OH⁻ Oxidation_Products Oxidation Products (e.g., N-oxides) This compound->Oxidation_Products O₂, H₂O₂ Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Potential Degradation Pathways of this compound

Troubleshooting Workflow for this compound Experiments

References

Technical Support Center: Optimizing Buffer Conditions for Pentamidine-DNA Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the buffer conditions in pentamidine-DNA binding experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical buffer parameters to consider when studying this compound-DNA binding?

A1: The three most critical parameters to control are pH, ionic strength (salt concentration), and the choice of buffering agent. This compound's interaction with DNA is primarily driven by electrostatic interactions between the positively charged drug and the negatively charged DNA phosphate (B84403) backbone, as well as hydrogen bonding within the DNA minor groove.[1] Each of these parameters can significantly influence these forces.

Q2: What is the optimal pH range for this compound-DNA binding studies?

A2: The optimal pH is typically in the range of 7.0 to 8.0. A 5% aqueous solution of this compound isethionate has a pH of 4.5-6.5.[2] While this compound is more stable in acidic aqueous media (pH 4.0-5.0), this may not be biologically relevant and can alter the protonation state of DNA bases.[3] It is crucial to maintain a pH where both the DNA and this compound are in their desired protonation states. Significant deviations outside the neutral range can lead to changes in DNA conformation or this compound's charge, affecting binding.[4][5]

Q3: How does ionic strength (salt concentration) affect the binding of this compound to DNA?

A3: Ionic strength is a key modulator of the binding affinity. Since the interaction is heavily dependent on electrostatic attraction, increasing the salt concentration (e.g., NaCl or KCl) will generally weaken the binding affinity.[4][6] The cations from the salt shield the negative charges on the DNA backbone, reducing the electrostatic attraction for the positively charged this compound. Conversely, very low ionic strength can enhance binding but may also promote non-specific interactions and potentially affect DNA stability. It is recommended to start with a salt concentration in the physiological range, such as 100-150 mM NaCl.

Q4: Are there specific buffering agents or ions I should avoid?

A4: Avoid buffers with components that could interact with either this compound or DNA. For example, citrate (B86180) or phosphate buffers at high concentrations can sometimes interact with divalent cations if they are required for your experiment. Cacodylate buffers should be handled with care due to their toxicity. Buffers like Tris-HCl or HEPES are common choices. Also, be aware of this compound's lower solubility in certain buffers; for instance, its solubility is less than 1 mg/mL in a carbonate buffer at pH 9.[2]

Troubleshooting Guide

Issue: I'm observing precipitation upon adding this compound to my buffer.

Possible Cause Solution
Low Solubility This compound's solubility is pH-dependent; it is less soluble at higher pH values.[2] Consider lowering the pH slightly (e.g., from 8.0 to 7.5) or using an acetate (B1210297) buffer if a lower pH is acceptable for the experiment.[3]
High Concentration The concentrations of this compound or DNA may be too high, exceeding the solubility limit of the complex. Try reducing the concentration of both components.
Buffer Incompatibility Certain buffer components may salt out the this compound-DNA complex. Test a different buffering agent (e.g., switch from phosphate to Tris or HEPES).

Issue: My experimental signal (e.g., fluorescence, CD) is noisy or unstable.

Possible Cause Solution
Sample Aggregation Sub-visible aggregation can cause light scattering and signal noise. Try including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.005%) or increasing the ionic strength slightly to reduce non-specific interactions.
Photobleaching (Fluorescence) If using fluorescence, the fluorophore may be unstable. Reduce the excitation intensity, decrease the exposure time, or add a photostabilizing agent.
Temperature Fluctuation Ensure the sample cell is properly thermostatted and has reached equilibrium before starting measurements. This is especially critical for sensitive techniques like Isothermal Titration Calorimetry (ITC).[7]

Issue: I'm observing weak or no binding.

Possible Cause Solution
High Ionic Strength As mentioned in the FAQ, high salt concentrations weaken the electrostatic component of binding.[6] Try decreasing the NaCl or KCl concentration systematically (e.g., from 150 mM to 100 mM or 50 mM).
Incorrect DNA Sequence This compound preferentially binds to AT-rich sequences, specifically requiring a tract of at least 4-5 consecutive A-T base pairs.[8][9] It does not tolerate G-C base pairs within its primary binding site.[8] Verify that your DNA sequence contains an appropriate binding site.
Inactive Components Ensure the this compound has not degraded and that the DNA is properly annealed into its duplex form. Prepare fresh solutions and anneal the DNA by heating to 95°C and slowly cooling to room temperature.[7]

Experimental Protocols and Data

Protocol: Sample Preparation for Spectroscopic Titration (Fluorescence/CD)
  • Buffer Preparation : Prepare a stock solution of your chosen buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter to remove particulates.

  • DNA Preparation : Dissolve the lyophilized DNA oligonucleotide in the prepared buffer. Determine its concentration accurately using UV-Vis spectrophotometry at 260 nm.[7]

  • DNA Annealing : To ensure the DNA is double-stranded, heat the solution to 95°C for 5-10 minutes and allow it to cool slowly to room temperature over several hours.[7]

  • This compound Preparation : Prepare a concentrated stock solution of this compound isethionate in the exact same buffer used for the DNA. This is critical for avoiding buffer mismatch effects, especially in sensitive techniques like ITC.

  • Experiment : For a typical titration, maintain a constant concentration of DNA in the cuvette and incrementally add small aliquots of the this compound stock solution. Record the spectral change after each addition, ensuring the system has reached equilibrium.

Quantitative Data Summary

While comprehensive comparative data is sparse, the following tables summarize expected trends and representative values for this compound and similar minor groove binders.

Table 1: Representative Effect of Ionic Strength on Binding Affinity (Kd)

Salt Concentration (NaCl)Typical Dissociation Constant (Kd) for Minor Groove BindersExpected Trend for this compound-DNA Binding
25 mM1 - 10 nMStrongest Binding
100 mM50 - 200 nMIntermediate Binding
250 mM> 500 nMWeakest Binding
500 mMµM range or no detectable bindingVery Weak / No Binding

Note: These are illustrative values. Actual Kd will depend on the specific DNA sequence, temperature, and technique used. The binding of dicationic molecules like this compound is highly sensitive to salt concentration due to the strong electrostatic component of the interaction.

Table 2: Influence of pH on this compound Stability and DNA Integrity

pH RangeEffect on this compoundEffect on B-DNARecommendation for Binding Studies
4.0 - 5.5High stability and solubility.[3]Potential for cytosine protonation (at lower end), minor structural changes.Sub-optimal for studying biologically relevant interactions.
6.0 - 8.0Good stability.Stable B-form conformation.Recommended Range.
8.5 - 9.5Decreased solubility.[2]Stable, but risk of deprotonation at higher pH leading to denaturation ("melting").Not recommended due to this compound solubility issues and potential DNA instability.

Visual Guides and Workflows

Workflow for Optimizing Buffer Conditions

G start Start: Define DNA Sequence (with AT-rich site) buffer_choice Step 1: Select Initial Buffer (e.g., 10mM Tris, 100mM NaCl, pH 7.5) start->buffer_choice prelim_test Step 2: Perform Initial Binding Assay (e.g., Fluorescence Titration) buffer_choice->prelim_test check_precip Check for Precipitation prelim_test->check_precip check_signal Check for Binding Signal check_precip->check_signal No adjust_conc Adjust Concentrations (Lower Drug/DNA Conc.) check_precip->adjust_conc Yes adjust_ph Adjust pH (e.g., pH 7.0) check_signal->adjust_ph No, or weak signal optimize_salt Step 3: Optimize Ionic Strength (Test 50, 150, 250 mM NaCl) check_signal->optimize_salt Yes, signal observed adjust_conc->prelim_test adjust_ph->prelim_test analyze Analyze K_d vs [Salt] optimize_salt->analyze optimize_ph Step 4: Optimize pH (Test pH 7.0, 7.5, 8.0) analyze->optimize_ph analyze_ph Analyze K_d vs pH optimize_ph->analyze_ph final Final Optimized Buffer Conditions analyze_ph->final

Caption: A workflow for the systematic optimization of buffer conditions.

Troubleshooting Flowchart for Common Issues

G start Experiment Start issue What is the issue? start->issue precip Precipitation issue->precip Precipitation noise Noisy Signal issue->noise Noisy Signal weak Weak/No Binding issue->weak Weak/No Binding sol_precip1 Reduce [this compound] or [DNA] precip->sol_precip1 sol_precip2 Check/Adjust pH (e.g., lower to 7.2) precip->sol_precip2 sol_noise1 Increase Salt Conc. (e.g., 100 -> 150 mM) noise->sol_noise1 sol_noise2 Filter buffer/samples (0.22 um filter) noise->sol_noise2 sol_weak1 Decrease Salt Conc. (e.g., 100 -> 50 mM) weak->sol_weak1 sol_weak2 Verify DNA has AT-rich binding site weak->sol_weak2 sol_weak3 Re-anneal DNA weak->sol_weak3

Caption: A decision tree for troubleshooting common experimental problems.

Key Factors Influencing Binding Equilibrium

G center This compound-DNA Binding Complex pent This compound (+ charge) pent->center Binds to dna DNA (- charge) dna->center Forms with ph pH Affects Charge & Stability ph->pent influences ph->dna influences salt Ionic Strength Shields Charges salt->center destabilizes temp Temperature Affects Thermodynamics temp->center influences

Caption: Key physicochemical factors governing the this compound-DNA interaction.

References

addressing challenges in synthesizing specific pentamidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of specific pentamidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of these complex molecules.

Troubleshooting Guides

This section provides solutions to common challenges encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Issue 1: Low Yield in Amidine Formation via Pinner Reaction

Question: I am experiencing very low yields when converting my dinitrile precursor to the desired bis-amidine using the Pinner reaction. What are the common causes and how can I improve the yield?

Answer:

Low yields in the Pinner reaction for bis-amidine synthesis are a frequent issue. The key is to control the reaction conditions carefully, as the intermediate Pinner salt (an imino ester salt) is unstable. Here are the primary causes and troubleshooting steps:

  • Presence of Water: The Pinner reaction is highly sensitive to moisture. Any water present will hydrolyze the intermediate imino ester to an ester or the final amidine to an amide, significantly reducing the yield of the desired product.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is recommended to bubble dry hydrogen chloride gas through the alcohol solution to form the acidic catalyst in situ, rather than using aqueous HCl.[1][2][3]

  • Reaction Temperature: The Pinner salt intermediate is thermodynamically unstable and can decompose at higher temperatures, often leading to the formation of an amide and an alkyl chloride side product.[1]

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrile and during the reaction period.[3]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted nitrile.

    • Solution: Increase the reaction time, but keep the temperature low. Monitor the reaction progress by thin-layer chromatography (TTC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Steric Hindrance: If the nitrile group is sterically hindered, the reaction may be sluggish.

    • Solution: While the Pinner reaction is generally tolerant of a wide range of substrates, highly hindered nitriles may require longer reaction times or alternative synthetic methods.[3]

Issue 2: Difficulty in Purifying Polar, Basic this compound Derivatives

Question: My synthesized this compound derivative is highly polar and basic, making it very difficult to purify by standard column chromatography. It either streaks badly on silica (B1680970) gel or elutes in the void volume on C18 columns. What purification strategies can I use?

Answer:

The purification of polar, basic compounds like this compound and its derivatives is a well-known challenge. Here are several strategies to improve purification:

  • Modified Normal-Phase Chromatography:

    • Amine Additives: Streaking on silica gel is often due to strong interactions between the basic amidine groups and the acidic silica surface. Adding a small amount of a basic modifier to the eluent can mitigate this.

    • Alumina (B75360) Columns: Basic or neutral alumina can be a better stationary phase than silica for purifying basic compounds.[4]

  • Reversed-Phase Chromatography with Modified Columns:

    • Polar-Copolymerized C18 Columns: These columns are designed for better retention of polar compounds and can be used with highly aqueous mobile phases without phase collapse.[5][6]

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and retention of basic compounds on C18 columns. However, removal of the ion-pairing reagent from the final product can be challenging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4][5]

  • Protection-Purification-Deprotection: If chromatographic methods are still challenging, you can protect the amidine groups with a suitable protecting group (e.g., Boc) to reduce the polarity and basicity of the molecule. The protected, less polar compound can then be purified using standard chromatography. The protecting groups are subsequently removed to yield the pure final product. However, the protection and deprotection steps must be high-yielding to be efficient.[4]

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the main synthetic routes to this compound and its analogues?

A1: The most common synthetic strategies for this compound and its analogues involve a convergent synthesis approach. This typically involves:

  • Synthesis of the core linker: This can be an aliphatic chain, or a more complex aromatic or heterocyclic structure. For this compound itself, this is a five-carbon chain.

  • Williamson Ether Synthesis: The linker, often a dihaloalkane, is reacted with a protected or unprotected 4-cyanophenol or a similar aromatic nitrile via a Williamson ether synthesis to form the bis-nitrile precursor.[7]

  • Amidine Formation: The terminal nitrile groups are then converted to amidines. The Pinner reaction is a classical method for this transformation.[1][2] Alternatively, methods involving the conversion of nitriles to thioimidates followed by reaction with an amine, or the use of Lewis acids to activate the nitrile for direct amination, can be employed.[8][9]

Q2: I am synthesizing a this compound derivative with a furan (B31954) core. Are there any specific challenges I should be aware of?

A2: Yes, the synthesis of furan-containing this compound derivatives can present specific challenges. The furan ring is sensitive to both acidic and basic conditions, which can lead to degradation and lower yields.[10][11] Additionally, some furan-based intermediates can be unstable and prone to oxidation.[12] When planning your synthesis, consider using mild reaction conditions and protecting the furan ring if necessary. Continuous-flow synthesis has been shown to be an effective method for preparing 2,5-diaryl furans by allowing for the use of unstable intermediates without isolation.[12]

Q3: When should I use protecting groups in my synthesis of this compound derivatives?

A3: Protecting groups are crucial when your molecule contains functional groups that might interfere with a planned reaction. In the context of this compound synthesis, you might need to protect:

  • Amine groups: If your linker or aromatic core contains amine functionalities, they should be protected (e.g., with Boc or Cbz groups) before reactions like the Williamson ether synthesis or other coupling reactions to prevent unwanted side reactions.[13]

  • Amidine groups: In some cases, it may be advantageous to protect the amidine group itself, for example, to improve solubility for purification or to prevent it from reacting in subsequent steps.[8][14][15]

Reaction Conditions and Reagents

Q4: My Williamson ether synthesis to prepare the dinitrile precursor is giving a low yield. What could be the problem?

A4: Low yields in the Williamson ether synthesis for this type of molecule can be due to several factors:

  • Competing Elimination Reaction: The Williamson ether synthesis is an SN2 reaction. If your alkyl halide is secondary or tertiary, an E2 elimination reaction can compete, leading to the formation of alkenes instead of the desired ether. It is best to use a primary alkyl halide.[16]

  • Poor Solubility: The reactants, particularly the alkoxide, may not be fully soluble in the reaction solvent. Using a polar aprotic solvent like DMF or DMSO can help.[17]

  • Phase-Transfer Catalysis: If one reactant is soluble in an organic phase and the other in an aqueous or solid phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to bring the reactants together and improve the reaction rate.[17]

  • Quality of Reagents: Ensure your reagents are pure and dry. The base used to form the alkoxide (e.g., sodium hydride) should be fresh.[17]

Q5: Are there alternatives to the Pinner reaction for converting nitriles to amidines?

A5: Yes, several other methods can be used to synthesize amidines from nitriles:

  • Thioimidate Route: Nitriles can be reacted with a thiol (like thiophenol) in the presence of an acid to form a thioimidate, which is then reacted with an amine to give the amidine.[8]

  • Lewis Acid Catalysis: Lewis acids such as AlCl3 or ZnCl2 can be used to activate the nitrile group for direct nucleophilic addition of an amine. These reactions may require high temperatures.[9][18]

  • Copper-Catalyzed Synthesis: A more recent method involves a copper-catalyzed reaction of nitriles with amines.[9]

  • From Amidoximes: Nitriles can be converted to amidoximes with hydroxylamine, which are then reduced to amidines.[19]

Product Characterization and Purity

Q6: How can I confirm the successful synthesis of my this compound derivative?

A6: A combination of spectroscopic methods should be used to confirm the structure and purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure of the molecule. You should see characteristic peaks for the aromatic protons, the linker protons, and the amidine protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.

  • Melting Point: A sharp melting point is an indicator of purity.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) in your compound, which should match the theoretical values for the desired product.

Data Tables

Table 1: Comparison of Reaction Conditions for Amidine Formation

MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Key Considerations
Pinner Reaction Nitrile, Alcohol, Dry HCl gas, Ammonia (B1221849)/AmineAnhydrous Alcohol0 - 512 - 24Requires strictly anhydrous conditions; intermediate is unstable at higher temperatures.[1][2][3]
Thioimidate Route Nitrile, Thiophenol, HBr, AmineVariesRoom Temperature4 - 12A milder alternative to the Pinner reaction.[8]
Lewis Acid Catalysis Nitrile, Amine, Lewis Acid (e.g., AlCl3, ZnCl2)High-boiling solventHigh (e.g., 100-150)6 - 18Can be effective for unactivated nitriles but requires harsh conditions.[9][18]
Copper-Catalyzed Nitrile, Amine, CuCl, Base (e.g., Cs2CO3)TFE1008 - 16A more modern, catalytic approach.[9]

Table 2: Yields and Purity of Selected this compound Derivatives from Literature

DerivativeSynthetic Method for Amidine FormationYield (%)Purity (%)Reference
N-carboxymethyl this compoundPinner-like (esterification followed by amidation)84.298.3CN102584628A[20]
1,4-bis(4-amidinophenoxy)butaneNot specified in abstract--[21]
1,3-bis(4-amidino-2-methoxyphenoxy)propaneNot specified in abstract--[21]
Furan-dicarboxamide derivative (compound 10)Not specified in abstract--[22]

Note: Detailed yield and purity data are often found within the full experimental sections of research articles and may not always be present in abstracts.

Experimental Protocols

Protocol 1: General Procedure for Amidine Synthesis via the Pinner Reaction

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Catalyst: To a stirring solution of anhydrous alcohol (e.g., ethanol) in an appropriate anhydrous solvent (e.g., dioxane or chloroform) at 0°C, bubble dry hydrogen chloride gas until the solution is saturated.

  • Nitrile Addition: Dissolve the dinitrile precursor in a minimal amount of the anhydrous solvent and add it dropwise to the cold, acidic alcohol solution.

  • Reaction: Allow the reaction to stir at 0-5°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Ammonolysis: Cool the reaction mixture to 0°C. Bubble anhydrous ammonia gas through the solution until it is basic, or add a solution of ammonia in alcohol.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The product may precipitate as a salt. Filter the solid and wash with a cold, non-polar solvent. Alternatively, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization.

Protocol 2: General Procedure for Williamson Ether Synthesis of Dinitrile Precursors

  • Base Treatment: To a solution of 4-cyanophenol (2 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH) (2.2 equivalents) portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add the dihaloalkane linker (1 equivalent) dropwise to the solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude dinitrile product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Low_Yield_Pinner_Reaction start Low Yield in Pinner Reaction check_water Is the reaction strictly anhydrous? start->check_water check_temp Is the temperature maintained at 0-5°C? check_water->check_temp Yes solution_water Use oven-dried glassware. Use anhydrous solvents and reagents. Generate HCl gas in situ. check_water->solution_water No check_time Is the reaction going to completion? check_temp->check_time Yes solution_temp Maintain strict temperature control (0-5°C). Use an ice-salt bath. check_temp->solution_temp No solution_time Increase reaction time. Monitor reaction by TLC/LC-MS. check_time->solution_time No end Improved Yield check_time->end Yes solution_water->end solution_temp->end solution_time->end

Caption: Troubleshooting workflow for low yield in the Pinner reaction.

Synthetic_Workflow_Pentamidine_Analogue cluster_precursor Precursor Synthesis cluster_amidine Amidine Formation cluster_purification Purification cyanophenol 4-Cyanophenol williamson Williamson Ether Synthesis (NaH, DMF) cyanophenol->williamson dihaloalkane Dihaloalkane Linker dihaloalkane->williamson dinitrile Bis-nitrile Intermediate williamson->dinitrile pinner Pinner Reaction (Anhydrous HCl/EtOH, then NH3) dinitrile->pinner crude_product Crude this compound Analogue pinner->crude_product purification Purification (e.g., Modified Chromatography) crude_product->purification final_product Pure this compound Derivative purification->final_product

Caption: General synthetic workflow for a this compound analogue.

References

Validation & Comparative

A Comparative Analysis of Pentamidine and Diminazene Aceturate Efficacy Against Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used trypanocidal agents, pentamidine and diminazene (B1218545) aceturate, against Trypanosoma brucei, the causative agent of African trypanosomiasis. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the current understanding of their mechanisms of action and resistance.

Quantitative Data Summary

The following tables provide a structured overview of the in vitro and in vivo efficacy of this compound and diminazene aceturate against Trypanosoma brucei and related species.

Table 1: In Vitro Efficacy (IC50 Values) Against Trypanosoma Species

CompoundTrypanosoma SpeciesIC50 (nM)Reference
This compoundT. b. brucei5.3[1]
This compoundT. congolense169.48 ± 44.00[2]
Diminazene AceturateT. congolense108.65 ± 25.25[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy Comparison in Animal Models

Animal ModelDrug & DosageKey FindingsReference
Dogs Diminazene Aceturate (7 mg/kg, single dose, i/m)Effective parasite clearance, but relapse of infection observed at day 42 post-infection in one dog. Greater increase in serum liver enzymes compared to this compound.[3][4]
This compound Isethionate (4 mg/kg, daily for 7 days, i/m)Effective parasite clearance with no relapse recorded. Faster reversal of anemia compared to diminazene aceturate. Considered to have a superior trypanocidal action.[3][4]
Rats Diminazene Aceturate (7 mg/kg, single dose, i.p.)Parasite clearance within 48-120 hours, but relapse of parasitemia occurred.[5][6]
This compound Isethionate (4 mg/kg, daily for 7 days, i/m)Complete parasite clearance within 72-96 hours. Considered marginally superior to diminazene aceturate.[5][6]
Rats Diminazene Aceturate (7 mg/kg, four weekly doses)Proved efficacious in the experimental management of T. brucei infection.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of trypanocidal compounds.

1. Parasite Culture:

  • Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with 10-20% fetal bovine serum.

  • Parasites are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10³ cells per well.

  • The test compounds (this compound or diminazene aceturate) are serially diluted and added to the wells. A positive control (e.g., a known trypanocidal drug) and a negative control (medium with vehicle, e.g., DMSO) are included.[8]

  • The plates are incubated for 72 hours under standard culture conditions.[8]

3. Viability Assessment (Resazurin-based Assay):

  • A resazurin (B115843) solution (e.g., AlamarBlue) is added to each well and the plates are incubated for an additional 4-6 hours.[8]

  • The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).[8]

4. Data Analysis:

  • The percentage of inhibition is calculated relative to the negative control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]

In Vivo Efficacy Study in a Murine Model (Rat)

This protocol describes a typical experimental workflow for evaluating the efficacy of trypanocidal drugs in a rat model of Trypanosoma brucei infection.

1. Animal Model and Infection:

  • Adult albino rats are used for the study.

  • Rats are infected intraperitoneally (i.p.) with a specific strain of Trypanosoma brucei (e.g., 1 x 10⁶ trypanosomes).[7]

2. Drug Administration:

  • Treatment is initiated after the establishment of parasitemia (e.g., 7 or 10 days post-infection).[9][10]

  • Diminazene Aceturate Group: A single dose of 7 mg/kg body weight is administered intraperitoneally.[9][10]

  • This compound Isethionate Group: A dose of 4 mg/kg body weight is administered intramuscularly daily for 7 consecutive days.[9][10]

  • Control groups include infected-untreated and uninfected-untreated animals.

3. Monitoring and Data Collection:

  • Parasitemia: Blood samples are examined microscopically to determine the presence and level of trypanosomes.

  • Hematology: Packed cell volume (PCV), red blood cell (RBC) count, and hemoglobin (Hb) concentration are measured to assess anemia.

  • Clinical Signs: Body weight, temperature, and overall health are monitored.

  • Relapse: Following initial clearance, blood is monitored for the reappearance of parasites.

4. Efficacy Evaluation:

  • The effectiveness of the treatment is assessed based on the rate of parasite clearance, the prevention of relapse, and the amelioration of anemia and other clinical signs of infection.

Mechanisms of Action and Resistance

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and diminazene aceturate, as well as the mechanisms of resistance developed by Trypanosoma brucei.

G cluster_this compound This compound This compound This compound transporters Multiple Transporters (P2/TbAT1, AQP2, HAPT1, LAPT1) This compound->transporters Uptake trypanosome Trypanosoma brucei transporters->trypanosome mitochondrion Mitochondrion trypanosome->mitochondrion rna_protein_synthesis RNA & Protein Synthesis trypanosome->rna_protein_synthesis Inhibition kDNA Kinetoplast DNA (kDNA) mitochondrion->kDNA Accumulation & Binding topoisomerase Topoisomerase II mitochondrion->topoisomerase Inhibition cell_death Cell Death kDNA->cell_death topoisomerase->cell_death rna_protein_synthesis->cell_death

Caption: Mechanism of action of this compound against T. brucei.

G cluster_diminazene Diminazene Aceturate diminazene Diminazene Aceturate transporter P2/TbAT1 Transporter diminazene->transporter Uptake trypanosome Trypanosoma brucei transporter->trypanosome mitochondrion Mitochondrion trypanosome->mitochondrion kDNA Kinetoplast DNA (kDNA) (A-T rich regions) mitochondrion->kDNA Binding dna_replication DNA Replication Inhibition kDNA->dna_replication cell_death Cell Death dna_replication->cell_death G cluster_resistance Drug Resistance Mechanisms drug This compound / Diminazene transporter_mutation Mutation or Downregulation of Transporters (e.g., P2/TbAT1, AQP2) drug->transporter_mutation Selection Pressure kDNA_independence Independence from kDNA Maintenance and Expression drug->kDNA_independence Selection Pressure reduced_uptake Reduced Drug Uptake transporter_mutation->reduced_uptake treatment_failure Treatment Failure reduced_uptake->treatment_failure target_insensitivity Reduced Target Sensitivity kDNA_independence->target_insensitivity target_insensitivity->treatment_failure

References

A Comparative Analysis of Novel Pentamidine Analogs: Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentamidine, a dicationic aromatic diamidine, has long been a clinical mainstay for treating protozoal infections. However, its therapeutic applications are often limited by toxicity and emerging resistance. This has spurred the development of novel this compound analogs with improved efficacy and safety profiles. This guide provides an objective comparison of recently synthesized this compound derivatives, highlighting their structure-activity relationships (SAR) and performance against various therapeutic targets, supported by experimental data.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro activity of selected, newly synthesized this compound analogs against different pathogens and cancer cell lines. These derivatives showcase how structural modifications to the parent this compound molecule influence biological efficacy. Modifications primarily involve alterations to the central linker, the terminal amidine groups, and the aromatic rings.

Compound/AnalogTarget Organism/Cell LineKey Structural ModificationActivity Metric (IC50/MIC80)Reference
This compound Candida albicansParent CompoundMIC80: 1.56 µg/mL[1][2]
Analog 1 (Compound 7 in source) Candida albicansReplacement of pentyl linker with a xylyl groupMIC80: 0.78 µg/mL[1][2]
Analog 2 (Compound 15 in source) Candida albicansIntroduction of a biphenyl (B1667301) ether linkerMIC80: ≤0.09 µg/mL[1][2]
This compound Plasmodium falciparum (W2 clone)Parent CompoundIC50: 0.24 µM[3]
Analog 3 (Compound 11 in source) Plasmodium falciparum (W2 clone)Propyl linker with terminal phenyl ringsIC50: 0.03 µM[3]
This compound hERG and KIR2.1 ion channelsParent CompoundSignificant reduction in protein levels[4]
PA-1 hERG and KIR2.1 ion channelsShortened carbon linkerSlightly less effective trafficking inhibitor than this compound[4]
PA-2 hERG and KIR2.1 ion channelsLengthened carbon linkerSlightly more potent trafficking inhibitor than this compound[4]
WLC-4059 S100A1-RAGE V domain interaction (Cancer)1,2-bis(4-cyanophenoxy)xylene coreBlocks S100A1-RAGE V interaction[5]

Experimental Protocols

Antifungal Susceptibility Testing (MIC80) The in vitro antifungal activities of this compound and its analogs against Candida albicans were determined using a microdilution method.[1][2] The compounds were tested in a twofold dilution series. The final concentrations of the drugs ranged from 0.09 to 20 µg/ml. The MIC80 was defined as the lowest drug concentration at which there was an 80% or greater reduction in growth compared to the growth of a drug-free control.[1][2]

Antimalarial Activity Assay (IC50) The in vitro antimalarial activity against Plasmodium falciparum was assessed using a semiautomated microdilution technique.[3] The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor. The 50% inhibitory concentration (IC50) was determined from the dose-response curves.[3]

Ion Channel Trafficking Assay The effects of this compound and its analogs on hERG and KIR2.1 protein levels were evaluated using Western blotting.[4] HEK-hERG and HEK-KWGF cells were treated with 10 μM of this compound or its analogues for 48 hours. Total protein staining was used as a loading control, and the protein levels in untreated cells were designated as 100%.[4]

S100A1-RAGE V Domain Interaction Assay The interaction between this compound analogs and the S100A1 protein was investigated using NMR ¹H-¹⁵N HSQC titration.[5] The binding constant (Kd) was evaluated by fluorescence. The heterodimeric complex structure was obtained from calculations using the HADDOCK program to confirm that the analog blocks the interaction sites between S100A1 and the RAGE-V domain.[5]

Visualizing Structure-Activity Relationships and Biological Pathways

To better understand the workflow of SAR studies and the biological context of these analogs, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration This compound This compound (Lead Compound) SAR_Hypothesis SAR Hypothesis (e.g., modify linker) This compound->SAR_Hypothesis Synthesis Analog Synthesis SAR_Hypothesis->Synthesis In_Vitro In Vitro Assays (IC50, MIC) Synthesis->In_Vitro Toxicity Toxicity Profiling Synthesis->Toxicity Data_Analysis Data Analysis In_Vitro->Data_Analysis Toxicity->Data_Analysis New_SAR New SAR Insights Data_Analysis->New_SAR Optimization Lead Optimization New_SAR->Optimization Optimization->SAR_Hypothesis Iterative Refinement

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Recent studies have also highlighted the potential of this compound and its derivatives in cancer therapy by modulating various signaling pathways.[6][7] The PI3K/AKT pathway, crucial for cell proliferation and survival, is one such target.[6][7][8]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Analog This compound->PI3K Inhibition This compound->AKT Inhibition

Caption: Proposed mechanism of action of this compound analogs in cancer via inhibition of the PI3K/AKT signaling pathway.

References

A Comparative Guide to Validating Pentamidine as a Specific Inhibitor of the Novel Protein Target S100P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating pentamidine as a specific inhibitor of the novel protein target S100P. It compares this compound's inhibitory action against other known modulators of S100P signaling and presents detailed experimental protocols and data to support its validation.

S100P is a small calcium-binding protein implicated in cancer progression, where it exerts its oncogenic function through interactions with other proteins, notably the tumor suppressor p53 and the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4] this compound, an FDA-approved antiprotozoal drug, has been identified as a potential anti-cancer agent that can disrupt the S100P-p53 protein-protein interaction (PPI), thereby restoring the tumor-suppressive functions of p53.[1][2][5][6][7] This guide focuses on the validation of this specific inhibitory mechanism.

Comparative Inhibitor Performance

This compound's inhibitory effect on the S100P-p53 interaction is compared with other compounds known to modulate S100P's activity through a different pathway—the inhibition of the S100P-RAGE interaction. This comparison provides a broader context for evaluating this compound's specific mechanism of action.

Table 1: Quantitative Comparison of S100P Pathway Inhibitors

InhibitorTarget InteractionMethodReported ValueReference
This compound S100P - p53¹H-¹⁵N HSQC NMRK_d_ = 48.74 µM [8]
Cromolyn (B99618)S100P - RAGECell Proliferation & Invasion Assays~100 µM*[9][10]
C5OH (Cromolyn Analog)S100P - RAGEELISA-based AssayMore potent than Cromolyn[11]

*Value represents the concentration at which significant inhibition of S100P-stimulated cellular effects was observed.

Signaling Pathway and Experimental Workflow

To validate this compound as an S100P inhibitor, it is crucial to understand both the biological context of the S100P pathway and the logical flow of experiments required to confirm target engagement and specificity.

S100P_Signaling_Pathway Figure 1: S100P Signaling and Point of Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular S100P_ext S100P RAGE RAGE Receptor S100P_ext->RAGE Binds Downstream Oncogenic Signaling (Proliferation, Survival) RAGE->Downstream Activates S100P_int S100P p53 p53 (Active) S100P_int->p53 Binds & Inactivates p53_inactive p53 (Inactive) Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression Promotes This compound This compound This compound->S100P_int Binds & Inhibits

Figure 1: S100P Signaling and Point of Inhibition.

Experimental_Workflow Figure 2: Workflow for Validating this compound as an S100P Inhibitor cluster_0 Biochemical Validation cluster_1 Cellular Validation SPR 1. Surface Plasmon Resonance (SPR) Confirm direct binding of this compound to S100P. Determine binding affinity (Kd). NMR 2. NMR Spectroscopy Map binding site of this compound on S100P. Confirm competitive binding with p53. SPR->NMR CoIP 3. Co-Immunoprecipitation (Co-IP) Show this compound disrupts the S100P-p53 complex in cell lysates. NMR->CoIP Informs Cellular Assays CETSA 4. Cellular Thermal Shift Assay (CETSA) Confirm this compound engages S100P in intact cells. CoIP->CETSA Prolif 5. Cell Proliferation Assay Demonstrate this compound inhibits proliferation in S100P-expressing cancer cells. CETSA->Prolif

Figure 2: Workflow for Validating this compound as an S100P Inhibitor.

Experimental Protocols

Detailed methodologies are provided for key experiments to validate the interaction between this compound and S100P.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding affinity and kinetics of this compound to S100P.

  • Instrumentation: Biacore SPR system (or equivalent).

  • Sensor Chip: CM5 sensor chip.

  • Procedure:

    • Immobilization: Covalently immobilize recombinant human S100P protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level of ~2000 Resonance Units (RU). Use a reference flow cell with no protein immobilized for background subtraction.

    • Analyte Preparation: Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in a running buffer (e.g., HBS-EP+).

    • Binding Measurement: Inject the this compound solutions over the S100P and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases in real-time.

    • Regeneration: After each cycle, regenerate the sensor surface using a short pulse of a low-pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound this compound.

    • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K_d_).

Co-Immunoprecipitation (Co-IP) for Interaction Disruption

This protocol verifies that this compound can disrupt the S100P-p53 complex within a cellular context.

  • Cell Line: A human cancer cell line endogenously expressing S100P and wild-type p53 (e.g., ZR-75-1 breast cancer cells).

  • Procedure:

    • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat separate plates with either vehicle (DMSO) or varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours.

    • Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

    • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-S100P antibody overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be run in parallel.

    • Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-p53 antibody to detect co-immunoprecipitated p53. The amount of p53 detected should decrease in the this compound-treated samples compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that this compound directly binds to and stabilizes S100P in intact cells.

  • Principle: Ligand binding increases a protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

  • Procedure:

    • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a defined period.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a warm water bath).

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble S100P at each temperature point by Western blotting or ELISA.

    • Data Analysis: Plot the percentage of soluble S100P against temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular environment.

References

Navigating Resistance: A Comparative Guide to Pentamidine's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of pentamidine's cross-resistance profile with other antimicrobial agents, supported by experimental data and detailed methodologies.

This compound, an aromatic diamidine, has a long history of use against protozoan and fungal infections.[1] More recently, its potential as a repurposed agent to combat multidrug-resistant bacteria has garnered significant interest.[1][2] This guide delves into the complex interplay of resistance mechanisms between this compound and other antimicrobials, offering insights for future drug development and combination therapies.

Cross-Resistance and Synergistic Effects: A Tabular Overview

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various microorganisms, including strains with acquired resistance to other drugs. The data also highlights the synergistic effects observed when this compound is combined with other antimicrobial agents.

Table 1: this compound Activity Against Selected Bacteria [1][2]

OrganismStrainResistance ProfileThis compound MIC (µg/mL)
Acinetobacter baumanniiATCC 17978Colistin-Susceptible-
Acinetobacter baumannii-Colistin-Resistant-
Pseudomonas aeruginosaClinical IsolatesMultidrug-Resistant400–1600
Escherichia coliBW25113Wild Type-
Escherichia coli-Expressing mcr-1-
Staphylococcus aureusATCC 25923-32
Staphylococcus epidermidisATCC 29997-16

Table 2: Synergistic Activity of this compound with Other Antibiotics against Pseudomonas aeruginosa [3][4]

AntibioticThis compound ConcentrationOutcome
Imipenem1xMICSynergistic
Meropenem1xMICSynergistic
Aztreonam1/2xMICSynergistic
Colistin (B93849)1xMICNo Synergy

Table 3: Cross-Resistance of this compound in Leishmania mexicana [5]

CompoundWild-Type (IC₅₀, µM)This compound-Resistant (IC₅₀, µM)Fold Resistance
This compound0.25 ± 0.0325.0 ± 2.1100
Propamidine0.40 ± 0.0538.0 ± 3.595
Stilbamidine0.18 ± 0.0219.5 ± 1.8108
Berenil0.35 ± 0.0436.0 ± 3.2103
DAPI0.08 ± 0.018.2 ± 0.7103

Unraveling the Mechanisms of Cross-Resistance

The development of cross-resistance to this compound and other antimicrobial agents is a multifaceted process involving several key molecular mechanisms. Understanding these pathways is crucial for designing strategies to circumvent resistance.

Efflux Pumps: A Common Culprit

One of the primary drivers of multidrug resistance is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell.[6] In bacteria such as Pseudomonas aeruginosa, Resistance-Nodulation-Division (RND) family efflux pumps are significant contributors to antibiotic resistance.[7] Studies have shown that this compound can act as an inhibitor of certain efflux pumps, such as MexCD-OprJ and MexEF-OprN, in P. aeruginosa, which may explain its synergistic effect with antibiotics like ciprofloxacin.[7][8][9]

cluster_cell Bacterial Cell Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Efflux_Pump Efflux Pump (e.g., RND) Antibiotic Antibiotic Efflux_Pump->Antibiotic Expels Target Cellular Target Antibiotic->Target Inhibits This compound This compound This compound->Efflux_Pump Inhibits Extracellular Extracellular Space

Diagram 1: this compound inhibiting an efflux pump to enhance antibiotic efficacy.

In parasitic protozoa like Trypanosoma brucei, the loss of specific transporters, such as the P2 nucleoside transporter and aquaglyceroporin 2 (AQP2), can lead to cross-resistance between this compound and melaminophenyl arsenical drugs.[10][11]

Outer Membrane Disruption: A Gateway for Synergy

This compound has been shown to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[12][13] This perturbation increases the permeability of the outer membrane, allowing other antibiotics that are typically ineffective against Gram-negative pathogens to enter the cell and reach their targets.[12][14] This mechanism is particularly relevant for overcoming resistance to drugs like rifampicin, novobiocin, and erythromycin.[12]

cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) This compound This compound This compound->LPS Binds & Disrupts Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm Increased Permeability Extracellular Extracellular

Diagram 2: this compound disrupting the outer membrane to facilitate antibiotic entry.

Altered Drug Accumulation in Parasites

In Leishmania mexicana, resistance to this compound is associated with a significant decrease in drug accumulation.[5] This is not due to a change in the affinity of the drug carrier but rather a reduction in the maximum velocity (Vmax) of uptake.[5] Furthermore, resistant parasites exhibit an increased capacity for drug efflux.[5] The mitochondrial membrane potential, which is important for this compound uptake, is also reduced in resistant cells.[5]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for assessing antimicrobial susceptibility and synergy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

Broth Microdilution Method: [15]

  • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the microorganism (e.g., 5 x 10⁵ CFU/mL).

  • The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the agent in which there is no visible growth.

Start Prepare Serial Dilutions of Antimicrobial Agent Inoculate Inoculate with Standardized Microorganism Suspension Start->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read End Lowest Concentration with No Visible Growth = MIC Read->End

Diagram 3: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Procedure: [12]

  • Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate.

  • Each well is inoculated with a standardized microorganism suspension.

  • Following incubation, the wells are examined for growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits growth. The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

  • Synergy is typically defined as an FIC index of ≤ 0.5.

Time-Kill Curves

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][4]

Procedure: [4]

  • A standardized inoculum of the microorganism is added to flasks containing broth with and without the antimicrobial agent(s) at specific concentrations (e.g., 1x MIC).

  • The flasks are incubated, and at various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.

  • The number of viable cells (CFU/mL) is determined by plating serial dilutions onto agar (B569324) plates.

  • The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.

Conclusion

The cross-resistance profile of this compound is complex, with instances of both shared resistance mechanisms and synergistic interactions with other antimicrobial agents. Its ability to disrupt the outer membrane of Gram-negative bacteria and potentially inhibit efflux pumps makes it a promising candidate for combination therapies against multidrug-resistant pathogens. Further research into the precise molecular interactions and the development of this compound analogs with improved efficacy and reduced toxicity is warranted to fully exploit its therapeutic potential.

References

A Comparative Analysis of the In Vitro Efficacy of Pentamidine and Its Ether-Linked Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentamidine, an aromatic diamidine, has long been a crucial therapeutic agent against a spectrum of pathogenic protozoa and fungi. However, its clinical utility is often hampered by significant toxicity. This has spurred the development of numerous analogs, including a promising class of ether-linked derivatives, with the aim of enhancing efficacy and reducing adverse effects. This guide provides a comparative overview of the in vitro performance of this compound and its ether-linked analogs, supported by experimental data and detailed methodologies, to aid in the advancement of novel anti-infective agents.

Quantitative Efficacy Overview

The in vitro activity of this compound and its ether-linked analogs has been evaluated against a range of clinically relevant pathogens. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and 50% effective concentrations (EC₅₀) from various studies, offering a quantitative comparison of their potency.

Table 1: In Vitro Activity Against Leishmania spp.

CompoundSpeciesIC₅₀ / EC₅₀ (µM)Reference
This compoundL. mexicana amazonensis~1.8[1]
This compoundL. donovani1.8[1]
Analog 12L. donovani≤ 1.8[1]
Analog 32L. donovani≤ 1.8[1]
Analog 33L. donovani≤ 1.8[1]
Analog 44L. donovani≤ 1.8[1]
Analog 59L. donovani≤ 1.8[1]
Analog 62L. donovani≤ 1.8[1]
Analog 64L. donovani≤ 1.8[1]
Analog 66L. donovani≤ 1.8[1]
This compoundL. major0.062 mg/mL[2]
Compound 4aL. major0.098 mg/mL[2]
Compound 8aL. major0.150 mg/mL[2]

Table 2: In Vitro Activity Against Plasmodium falciparum

CompoundStrain(s)IC₅₀ (µM)Reference
This compoundW2, D6~0.1 - 1.0[3][4]
Various AnalogsW2, D6As low as 0.03[3][4]
Analog 2-< 6 nM[1]
Analog 3-< 6 nM[1]
Analog 4-< 6 nM[1]
Analog 12-< 6 nM[1]
Analog 27-< 6 nM[1]
Analog 30-< 6 nM[1]
Analog 64-< 6 nM[1]
Analog 66-< 6 nM[1]

Table 3: In Vitro Activity Against Trypanosoma brucei rhodesiense

CompoundIC₅₀ (nM)Reference
This compound--
Melarsoprol (comparator)4[1]
Analog 32≤ 4[1]
Analog 64≤ 4[1]
Analog 66≤ 4[1]
Compound 2 (diamidine)2.3[5]
Compound 4 (diimidazoline)900[5]

Table 4: In Vitro Activity Against Pneumocystis carinii

CompoundIC₅₀ (µM)Reference
This compound--
Compound 11.1 - 2.13[6]
Compound 51.1 - 2.13[6]
Compound 61.1 - 2.13[6]
Compound 101.1 - 2.13[6]
Compound 111.33[6]

Experimental Protocols

The in vitro efficacy of these compounds is typically determined through a series of standardized assays. Below are detailed methodologies for the key experiments cited in the comparative data.

Antileishmanial Activity Assay
  • Parasite Culture: Promastigotes of Leishmania species (e.g., L. mexicana amazonensis, L. major) are cultured in appropriate media, such as Schneider's Drosophila medium supplemented with 10-20% heat-inactivated fetal bovine serum.

  • Drug Susceptibility Assay:

    • Serial dilutions of the test compounds (this compound and its analogs) are prepared in a 96-well microtiter plate.

    • A suspension of promastigotes (e.g., 2.5 x 10⁶ cells/mL) is added to each well.[7]

    • The plates are incubated at 25°C for 24-72 hours.

    • Parasite viability is assessed using one of the following methods:

      • [³H]Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the wells, and its incorporation into parasite DNA is measured as an indicator of proliferation.[7]

      • MTT Assay: The tetrazolium salt MTT is added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured spectrophotometrically to determine cell viability.[2][8]

  • Data Analysis: The IC₅₀ or EC₅₀ value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Antimalarial Activity Assay
  • Parasite Culture: Asexual erythrocytic stages of Plasmodium falciparum (e.g., W2 and D6 clones) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Susceptibility Assay (Semiautomated Microdilution Technique):

    • Test compounds are serially diluted in 96-well microtiter plates.

    • Synchronized ring-stage parasite cultures are added to the wells.

    • Plates are incubated under a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours.

    • Parasite growth is quantified by measuring the incorporation of a radiolabeled precursor (e.g., [³H]hypoxanthine) or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of growth inhibition against the drug concentration.

Antitrypanosomal Activity Assay
  • Parasite Culture: Bloodstream forms of Trypanosoma brucei rhodesiense are cultured in a suitable medium, such as HMI-9, at 37°C in a 5% CO₂ atmosphere.

  • Drug Susceptibility Assay:

    • Serial dilutions of the test compounds are prepared in 96-well plates.

    • A suspension of trypanosomes is added to each well.

    • Plates are incubated for 72 hours.

    • Parasite viability is assessed using a resazurin-based assay (Alamar blue), where viable cells reduce resazurin (B115843) to the fluorescent resorufin.

  • Data Analysis: The IC₅₀ value is calculated from the resulting fluorescence data.

Anti-Pneumocystis Activity Assay
  • Organism Source: Pneumocystis carinii organisms are typically obtained from the lungs of immunosuppressed rats.

  • Drug Susceptibility Assay (ATP Bioassay):

    • The test compounds are added to a suspension of P. carinii organisms.

    • The suspension is incubated for 72 hours.

    • The ATP content of the organisms is measured using a bioluminescence assay. A reduction in ATP levels indicates inhibition of viability.[6]

  • Data Analysis: The IC₅₀ value is the concentration of the drug that causes a 50% reduction in the ATP content compared to untreated controls.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in this comparative analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis pathogen_culture Pathogen Culture (e.g., Leishmania, Plasmodium) incubation Co-incubation pathogen_culture->incubation compound_prep Compound Preparation (this compound & Analogs) dilution Serial Dilution compound_prep->dilution dilution->incubation viability_assay Viability Assessment (e.g., MTT, [3H]Thymidine) incubation->viability_assay data_collection Data Collection viability_assay->data_collection dose_response Dose-Response Curve Generation data_collection->dose_response ic50_calc IC50/EC50 Calculation dose_response->ic50_calc

Caption: General workflow for in vitro anti-infective drug screening.

mechanism_of_action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects This compound This compound / Analogs dna DNA (Minor Groove Binding) This compound->dna mitochondria Mitochondria This compound->mitochondria topoisomerase Topoisomerase This compound->topoisomerase polyamine_synthesis Polyamine Synthesis This compound->polyamine_synthesis dna_replication Inhibition of DNA Replication & Transcription dna->dna_replication membrane_potential Loss of Mitochondrial Membrane Potential mitochondria->membrane_potential topoisomerase->dna_replication protein_synthesis Inhibition of Protein Synthesis polyamine_synthesis->protein_synthesis cell_death Cell Death dna_replication->cell_death membrane_potential->cell_death protein_synthesis->cell_death

Caption: Putative mechanisms of action for this compound and its analogs.

Concluding Remarks

The in vitro data compiled in this guide indicate that several ether-linked analogs of this compound exhibit comparable or, in some cases, superior potency to the parent compound against a range of pathogenic organisms.[1][3][4] Notably, certain analogs demonstrate significantly enhanced activity against P. falciparum and T. b. rhodesiense.[1][3][4] The structure-activity relationship studies suggest that modifications to the linker region and the terminal cationic groups can profoundly influence biological activity.[5][6] While these in vitro findings are promising, further investigations into the in vivo efficacy, pharmacokinetic profiles, and toxicity of these analogs are warranted to identify lead candidates for clinical development. The detailed experimental protocols and conceptual diagrams provided herein serve as a valuable resource for researchers dedicated to the discovery of new and improved anti-infective therapies.

References

Pentamidine Demonstrates Preclinical Anticancer Potential in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies utilizing xenograft mouse models have demonstrated the potential of pentamidine, a drug traditionally used for treating parasitic and fungal infections, as a promising anticancer agent. These in vivo studies provide crucial validation of its antitumor activity, offering a new avenue for cancer therapy research. Investigations into its mechanisms of action have highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT pathway and the S100A1-RAGE signaling cascade.

Comparative Efficacy in a PD-L1 Humanized Murine Allograft Model

In a study utilizing a PD-L1 humanized murine allograft model, this compound exhibited significant antitumor efficacy. Intraperitoneal administration of this compound at a dose of 10 mg/kg resulted in attenuated tumor growth and prolonged survival of tumor-bearing mice. This model, which allows for the study of interactions between the drug, the tumor, and a humanized immune component, suggests that this compound's anticancer effects may be mediated, in part, through immunomodulatory mechanisms.

Table 1: Antitumor Efficacy of this compound in a PD-L1 Humanized Murine Allograft Model

Treatment GroupDosageTumor GrowthSurvival
Vehicle Control-BaselineBaseline
This compound10 mg/kg, i.p.Significantly AttenuatedSignificantly Prolonged
Atezolizumab (positive control)5 mg/kg, i.p.Significantly AttenuatedSignificantly Prolonged

Experimental Protocols

General Xenograft Tumor Establishment and Monitoring

A standard protocol for establishing subcutaneous xenograft tumors in immunocompromised mice, such as athymic nude mice, involves the following steps:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.

  • Animal Models: Female athymic nude mice or other suitable immunocompromised strains, typically 6-8 weeks old, are used as hosts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 10 x 10⁷ cells) in a sterile medium, often mixed with Matrigel, is subcutaneously injected into the flank of each mouse.

  • Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically two to three times per week. Tumor volume is calculated using the formula: Tumor Volume = (Length × Width²) / 2 .[1][2]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) and control vehicle are administered according to the specified dose and schedule.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (as an indicator of toxicity) and survival. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.

Specific Protocol for this compound in a PD-L1 Humanized Murine Allograft Model

In the study evaluating this compound in a PD-L1 humanized murine cancer cell allograft model, the following protocol was used:

  • Animal Model: C57BL/6 mice were used.

  • Tumor Induction: Murine cancer cell lines (4T1 breast cancer, MC38 colon adenocarcinoma, B16F10 melanoma, and KLN205 lung carcinoma) engineered to express human PD-L1 were injected into the mice.

  • Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg. Atezolizumab (an anti-PD-L1 antibody) was used as a positive control at a dose of 5 mg/kg i.p.[2]

  • Efficacy Evaluation: Tumor growth was monitored over time, and survival analysis was performed. Histological analysis of tumor tissues was conducted to assess the infiltration of lymphocytes.[2]

Signaling Pathways and Experimental Workflows

This compound's anticancer activity is attributed to its interference with multiple signaling pathways crucial for tumor progression.

PI3K/AKT Signaling Pathway

In vitro studies have demonstrated that this compound can inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[3] Western blot analysis of endometrial cancer cells treated with this compound showed a dose-dependent decrease in the phosphorylation of AKT, a key downstream effector of PI3K, without affecting the total AKT protein levels.[3] This inhibition of AKT phosphorylation suggests that this compound can disrupt this critical cancer survival pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation This compound This compound This compound->PI3K inhibits S100A1_RAGE_Pathway S100A1 S100A1 RAGE RAGE V-Domain S100A1->RAGE binds to Signaling_Cascade Downstream Signaling Cascade (MAPK, NF-κB) RAGE->Signaling_Cascade activates Cell_Proliferation Cell Proliferation & Tumor Growth Signaling_Cascade->Cell_Proliferation This compound This compound This compound->RAGE blocks binding Xenograft_Workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Measurement Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment with This compound or Control Randomization->Treatment Data_Collection 6. Tumor Volume & Survival Monitoring Treatment->Data_Collection Analysis 7. Data Analysis & Endpoint Evaluation Data_Collection->Analysis

References

Pentamidine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Historically recognized for its anti-protozoal properties, the aromatic diamidine compound pentamidine is now emerging as a potent anti-proliferative agent in oncology research. This guide offers a comparative examination of this compound's effects across various cancer cell lines, supported by quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways it influences.

Comparative Anti-Proliferative Efficacy

The cytotoxic effects of this compound vary across different human cancer cell lines, indicating a range of sensitivities dependent on the cancer type. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, demonstrates this variability.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in several cancer cell lines. It is important to note that treatment durations and specific assay conditions may vary between studies, affecting direct comparability.

Cancer TypeCell LineIC50 (µM)Treatment Duration
Melanoma Skin Melanoma Samples (Median)30.2 (IC90)6 days
Glioma C60.05 - 5 (Inhibited migration)Not Specified
A172, T98G, U87~5Not Specified
Ovarian Cancer HO8910~5-10 (Estimated)24 hours
Caov3~5-10 (Estimated)24 hours
Endometrial Cancer Ishikawa<15Not Specified
HEC-1A<15Not Specified
Breast Cancer ZR-75-1Dose-dependent decrease in proliferation48 hours

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell growth, survival, and immune response.

S100B-p53 Interaction

In cancer types such as melanoma and glioma, this compound disrupts the interaction between S100B and the tumor suppressor protein p53.[1][2] This restores p53's function, leading to apoptosis and inhibition of cell proliferation.[1]

S100B_p53_Pathway This compound This compound S100B S100B This compound->S100B p53 p53 S100B->p53 Inhibition Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Cell_Proliferation Cell Proliferation, Migration, Invasion pAKT->Cell_Proliferation PD1_PDL1_Pathway This compound This compound PDL1 PD-L1 (on Cancer Cell) This compound->PDL1 PD1 PD-1 (on T-Cell) PDL1->PD1 Binding T_Cell_Inactivation T-Cell Inactivation PD1->T_Cell_Inactivation Experimental_Workflow cluster_assays In Vitro Assays MTT Cell Viability (MTT Assay) Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Wound_Healing Cell Migration (Wound Healing) Wound_Healing->Data_Analysis Transwell Cell Invasion (Transwell Assay) Transwell->Data_Analysis Western_Blot Protein Expression (Western Blot) Western_Blot->Data_Analysis Cell_Culture Cancer Cell Line Culture Drug_Treatment This compound Treatment (Dose-Response) Cell_Culture->Drug_Treatment Drug_Treatment->MTT Drug_Treatment->Wound_Healing Drug_Treatment->Transwell Drug_Treatment->Western_Blot

References

Data Presentation: Quantitative Comparison of Pentamidine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Head-to-Head Comparison of Pentamidine Delivery Systems

This compound, a potent aromatic diamidine, is a critical therapeutic agent for various parasitic and fungal infections. However, its systemic administration is often associated with significant side effects, including nephrotoxicity. To mitigate these adverse effects and enhance therapeutic efficacy, various drug delivery systems have been developed. This guide provides a head-to-head in vitro comparison of different this compound delivery systems, focusing on nanoformulations and nebulized solutions, with supporting experimental data for researchers, scientists, and drug development professionals.

The following table summarizes the key in vitro performance metrics of different this compound delivery systems based on published studies.

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release ProfileIn Vitro Efficacy (IC50)Reference
Free this compound N/AN/AN/AN/A9.58 ± 0.27 nM (vs. T. brucei)[1]
7.5 µM (vs. Leishmania-infected macrophages)[2]
Chitosan (B1678972) Nanoparticles (PTN-CNPs) 88-3.0986%92% release after 36 hours0.1375 µg/ml (vs. L. tropica promastigotes)[3][4][5]
0.1910 µg/ml (vs. L. tropica amastigotes)[4]
PLGA Nanoparticles ~250~0Not specifiedInitial burst followed by constant release over 25 days3-fold reduction in IC50 compared to free this compound[1][2]
NbAn33-functionalized PLGA Nanoparticles 145-20Not specifiedNot specified1.37 ± 0.10 nM (vs. T. brucei), a 7-fold reduction compared to free drug[1][2]
Polycaprolactone (PCL) Nanoparticles 270-345~ -30Not specified12% release over 24 hours66% transport across an in vitro BBB model[2][6]
Liposomes 119.61+11.78Not specified22.21% release after 24 hours87% transport across an in vitro BBB model[6]
PEG-PLGA-PTM Nanoparticles Not specifiedNot specifiedNot specifiedNot specified3.4 times lower IC50 than free this compound (vs. Leishmania-infected macrophages)[2]
Hyaluronic Acid-PTM Bioconjugate Not specifiedNot specifiedN/ANot specified3.6 times lower IC50 than free this compound (IC50 of 1.7 µM)[2]
Respirgard II® Nebulizer 900 (MMAD)N/AN/AN/AN/A[7]
ISO-NEB® Nebulizer 1000-2000 (MMAD)N/AN/AN/AN/A[8][9]

N/A: Not Applicable or Not Available in the cited literature. MMAD: Mass Median Aerodynamic Diameter.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preparation of this compound-Loaded Chitosan Nanoparticles (PTN-CNPs)

This compound-loaded chitosan nanoparticles are synthesized using the ionic gelation method.[3][4][5]

  • Chitosan Solution Preparation: Chitosan is dissolved in an aqueous solution of acetic acid.

  • Cross-linking Agent Preparation: Sodium tripolyphosphate (TPP) is dissolved in deionized water.

  • Nanoparticle Formation: The TPP solution is added dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of nanoparticles occurs spontaneously via electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.

  • This compound Loading: this compound is incorporated by dissolving it in the chitosan solution before the addition of the TPP solution.

  • Purification: The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the reaction medium. The pellet is then washed and resuspended in deionized water.

Preparation of this compound-Loaded PLGA Nanoparticles

The water-in-oil-in-water (w/o/w) double emulsion/solvent evaporation technique is commonly employed for the preparation of this compound-loaded PLGA nanoparticles.[2]

  • Primary Emulsion Formation: An aqueous solution of this compound is emulsified in an organic solution of PLGA (e.g., in dichloromethane) using a high-speed homogenizer to form a w/o emulsion.

  • Secondary Emulsion Formation: The primary emulsion is then added to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and subjected to further homogenization to form the w/o/w double emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.

  • Purification: The nanoparticles are collected by centrifugation, washed with distilled water to remove the excess stabilizer and unloaded drug, and then lyophilized for storage.

In Vitro Drug Release Study

The in vitro release of this compound from nanoparticles is typically evaluated using a dialysis method.[3][10]

  • A known amount of the this compound-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

In Vitro Efficacy Assessment (MTT Assay)

The cytotoxic effect of this compound formulations on parasites or infected cells can be determined using the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[4][5]

  • Cells (e.g., Leishmania promastigotes or amastigotes) are seeded in a 96-well plate and incubated.

  • The cells are then treated with various concentrations of free this compound and this compound-loaded nanoparticles for specific durations (e.g., 24, 48, 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC50) is determined.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_vitro In Vitro Evaluation prep_start Start: Polymer/Lipid & this compound formulation Formulation Method (e.g., Ionic Gelation, Emulsion Evaporation) prep_start->formulation purification Purification (Centrifugation/Washing) formulation->purification lyophilization Lyophilization (Storage) purification->lyophilization size_zeta Particle Size & Zeta Potential (DLS) lyophilization->size_zeta release Drug Release Study (Dialysis & HPLC) lyophilization->release morphology Morphology (SEM/TEM) ee Encapsulation Efficiency (HPLC) efficacy Efficacy Assay (e.g., MTT vs. Pathogen) cytotoxicity Cytotoxicity Assay (vs. Host Cells)

Experimental workflow for this compound nanoparticle formulation and in vitro characterization.

References

Unlocking New Synergies in Cancer Treatment: A Comparative Guide to Pentamidine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pentamidine's synergistic interactions with known anticancer drugs, supported by experimental data and detailed methodologies. The anti-parasitic drug this compound has demonstrated significant potential in enhancing the efficacy of various chemotherapeutic agents across a range of cancers. When used in combination therapies, this compound exhibits synergistic effects, leading to improved anti-tumor activity and opening new avenues for oncology treatment strategies.

Enhanced Anti-Tumor Efficacy Through Combination Therapy

This compound has been investigated in combination with a multitude of standard chemotherapeutic drugs, showing promising results in various cancer types. The following tables summarize the quantitative data from key studies, highlighting the synergistic interactions observed.

Synergistic Inhibition of Cancer Cell Proliferation
Cancer TypeCombination Agent(s)Key FindingsReference
Non-Small Cell Lung Carcinoma (A549)Chlorpromazine (B137089)Synergistic inhibition of cell proliferation observed via isobologram analysis.[1]
Non-Small Cell Lung Carcinoma (A549)Paclitaxel (B517696) + ChlorpromazineA fixed ratio of 1:2 chlorpromazine to this compound combined with paclitaxel showed significant synergy in a proliferation inhibition assay.[1]
Non-Small Cell Lung Carcinoma (A549)Vinorelbine (B1196246) + ChlorpromazineA fixed ratio of 1:2 chlorpromazine to this compound in combination with vinorelbine demonstrated synergistic effects.[1]
Endometrial Cancer (Ishikawa cells)LY294002 (PI3K inhibitor)The combination of this compound and LY294002 resulted in a more profound inhibition of the PI3K/AKT pathway than either drug alone, leading to enhanced cancer cell death.[1][2][1][2]
In Vivo Tumor Growth Inhibition
Cancer TypeCombination Agent(s)Key FindingsReference
Colon Carcinoma (HCT116)ChlorpromazineIn vivo, the combination of this compound (20 mg/kg) and chlorpromazine (5 mg/kg) resulted in significantly lower tumor volumes compared to either drug alone.[1]

Mechanistic Insights: Signaling Pathways Modulated by this compound

The synergistic effects of this compound in combination with other chemotherapeutic agents are attributed to its ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and immune evasion.[1][3]

PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway, a crucial pathway often hyperactivated in cancer, leading to uncontrolled cell growth and survival.[1] In endometrial cancer cells, the combination of this compound and the PI3K inhibitor LY294002 resulted in a more profound inhibition of this pathway than either drug alone, leading to enhanced cancer cell death.[1][2]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits LY294002 LY294002 LY294002->PI3K inhibits

Caption: this compound and LY294002 inhibit the PI3K/AKT pathway.

PD-1/PD-L1 Immune Checkpoint Pathway

Recent studies have identified this compound as a small-molecule antagonist of PD-L1.[1] By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, this compound can reinvigorate the anti-tumor immune response.[1] This mechanism suggests a potential for synergistic effects when combined with immune checkpoint inhibitors or other immunotherapies.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 interaction inhibits T-cell activation Immune_Response Anti-Tumor Immune Response PD1->Immune_Response inhibits TCR TCR TCR->Immune_Response activates This compound This compound This compound->PDL1 blocks

Caption: this compound blocks the PD-1/PD-L1 interaction.

S100-p53 Interaction Pathway

This compound can disrupt the interaction between S100 proteins and the tumor suppressor p53.[2][4] This disruption reactivates the p53 pathway, leading to the inhibition of cancer cell proliferation.[2][4]

S100_p53_Pathway S100 S100 Proteins S100_p53_complex S100-p53 Complex (Inactive p53) S100->S100_p53_complex p53 p53 p53->S100_p53_complex p21 p21 p53->p21 activates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis p21->Cell_Cycle_Arrest This compound This compound This compound->S100_p53_complex disrupts

Caption: this compound disrupts the S100-p53 interaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (WST-1 Assay)
  • Cell Seeding: Cancer cells (e.g., A549, HCT116, Ishikawa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, the combination anticancer drug, or the combination of both. Control wells receive vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Reagent Addition: WST-1 reagent is added to each well and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader. The relative cell viability is calculated by comparing the absorbance of treated wells to that of the control wells.[5]

  • Synergy Analysis: The synergistic effect of the drug combination is determined using isobologram analysis or by calculating the combination index (CI) using the Chou-Talalay method.

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, anticancer drug alone, and the combination of this compound and the anticancer drug. Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.[1]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the different treatment groups.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p53, p21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Caption: Experimental workflow for validating synergistic interactions.

Conclusion

The presented data strongly support the role of this compound as a synergistic partner for various chemotherapeutic agents. Its ability to modulate key cancer-related signaling pathways, such as the PI3K/AKT, PD-1/PD-L1, and S100-p53 pathways, provides a mechanistic basis for its enhanced anti-tumor effects when used in combination.[1][2][3] Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical potential of this compound-based combination therapies and to establish optimal dosing and treatment schedules for different cancer types.[3]

References

Cross-Validation of Pentamidine's Mechanism of Action in Different Parasite Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentamidine, an aromatic diamidine, has been a stalwart in the chemotherapeutic arsenal (B13267) against several parasitic diseases for decades.[1][2] Its efficacy spans a range of protozoan pathogens, including Trypanosoma brucei (the causative agent of African trypanosomiasis), various Leishmania species (responsible for leishmaniasis), and Plasmodium falciparum (the most virulent human malaria parasite). However, the precise mechanisms by which this compound exerts its parasiticidal effects are multifaceted and exhibit significant variations across these different organisms.[1][2][3] Understanding these species-specific nuances is critical for optimizing its therapeutic use, overcoming drug resistance, and guiding the development of novel antiparasitic agents.

This guide provides a comparative analysis of this compound's mechanism of action in Trypanosoma brucei, Leishmania species, and Plasmodium falciparum, supported by experimental data. We delve into the key molecular pathways affected by this compound, present quantitative data for objective comparison, and provide detailed experimental protocols for the key assays cited.

Comparative Analysis of this compound's Activity and Uptake

The sensitivity of different parasite species to this compound varies, as reflected in their 50% inhibitory concentration (IC50) values. This variability is often linked to the efficiency of drug uptake, which is mediated by distinct transporter proteins in each parasite.

Table 1: Comparative in vitro IC50 Values of this compound Against Various Parasite Species

Parasite SpeciesStrain/StageIC50 (µM)Reference(s)
Trypanosoma brucei bruceiBloodstream form~0.0053[4]
Leishmania mexicanaPromastigote0.5 ± 0.1[4]
Amastigote0.30 ± 0.05[4]
Leishmania donovaniPromastigote (DD8)7.7[5]
Promastigote (LV9)3.9[5]
Intracellular amastigote15[6]
Leishmania majorPromastigote (CRE 26)1.6[5]
Leishmania infantumPromastigote2.87[7]
Leishmania tropicaPromastigote1.04[7]
Leishmania braziliensisPromastigote1.23[7]
Leishmania amazonensisPromastigote1.32[7]
Leishmania martiniquensisPromastigote12.97 - 13.97[7]
Plasmodium falciparum3D7 (CQ-sensitive)Not explicitly found
Dd2 (CQ-resistant)Not explicitly found

Table 2: Kinetic Parameters of this compound Transporters in Trypanosoma brucei brucei

TransporterK_m_ (µM)V_max_ (pmol/10^7^ cells/s)Key InhibitorsReference(s)
HAPT1 (High-Affinity this compound Transporter)0.036 ± 0.0060.018 ± 0.002Propamidine[8]
P2 (Adenosine-Sensitive Transporter)0.26 ± 0.030.23 ± 0.02Adenine, Berenil[8]
LAPT1 (Low-Affinity this compound Transporter)56 ± 81.8 ± 0.1None identified[8]

Mechanisms of Action: A Species-Specific Perspective

The parasiticidal activity of this compound is not attributable to a single target but rather to a combination of effects on multiple cellular processes. The relative importance of these mechanisms differs between Trypanosoma, Leishmania, and Plasmodium.

Trypanosoma brucei: A Multi-Transporter Entry to Disrupt kDNA and Mitochondrial Function

In Trypanosoma brucei, the uptake of this compound is a key determinant of its efficacy and is mediated by at least three distinct transporters: a high-affinity this compound transporter (HAPT1), the P2 adenosine (B11128) transporter, and a low-affinity this compound transporter (LAPT1).[8] This efficient accumulation is crucial for its trypanocidal activity. Once inside the parasite, this compound is known to target the kinetoplast DNA (kDNA), the unique mitochondrial DNA structure in trypanosomatids.[9][10] It is believed to interfere with kDNA replication and transcription, potentially through the inhibition of topoisomerase II.[9] Furthermore, this compound disrupts the mitochondrial membrane potential, a critical factor for parasite survival.[4]

This compound's Mechanism of Action in Trypanosoma brucei This compound This compound HAPT1 HAPT1 This compound->HAPT1 P2 Transporter P2 Transporter This compound->P2 Transporter LAPT1 LAPT1 This compound->LAPT1 Intracellular this compound Intracellular this compound HAPT1->Intracellular this compound P2 Transporter->Intracellular this compound LAPT1->Intracellular this compound kDNA kDNA Intracellular this compound->kDNA Binds to AT-rich regions Topoisomerase II Topoisomerase II Intracellular this compound->Topoisomerase II Inhibits Mitochondrion Mitochondrion Intracellular this compound->Mitochondrion Parasite Death Parasite Death kDNA->Parasite Death Topoisomerase II->Parasite Death Disruption of Mitochondrial Membrane Potential Disruption of Mitochondrial Membrane Potential Mitochondrion->Disruption of Mitochondrial Membrane Potential Disruption of Mitochondrial Membrane Potential->Parasite Death

Caption: this compound uptake and primary targets in T. brucei.

Leishmania Species: Mitochondrial Accumulation and Membrane Depolarization

In Leishmania species, the mitochondrion is a primary target of this compound.[4][11] The drug is actively transported into the parasite and accumulates within the mitochondrion, leading to a collapse of the mitochondrial membrane potential.[4][11] This disruption of mitochondrial function is a key event in the drug's leishmanicidal activity. Resistance to this compound in Leishmania has been linked to the exclusion of the drug from the mitochondrion, highlighting the importance of this organelle in the drug's mechanism of action.[4][11] this compound also inhibits the transport of essential polyamines in Leishmania.

This compound's Mechanism of Action in Leishmania This compound This compound Plasma Membrane Transporter Plasma Membrane Transporter This compound->Plasma Membrane Transporter Intracellular this compound Intracellular this compound Plasma Membrane Transporter->Intracellular this compound Mitochondrion Mitochondrion Intracellular this compound->Mitochondrion Polyamine Transporter Polyamine Transporter Intracellular this compound->Polyamine Transporter Inhibits Mitochondrial Accumulation Mitochondrial Accumulation Mitochondrion->Mitochondrial Accumulation Collapse of Mitochondrial Membrane Potential Collapse of Mitochondrial Membrane Potential Mitochondrial Accumulation->Collapse of Mitochondrial Membrane Potential Parasite Death Parasite Death Collapse of Mitochondrial Membrane Potential->Parasite Death Inhibition of Polyamine Uptake Inhibition of Polyamine Uptake Polyamine Transporter->Inhibition of Polyamine Uptake Inhibition of Polyamine Uptake->Parasite Death

Caption: Mitochondrial targeting of this compound in Leishmania.

Plasmodium falciparum: Interference with Heme Detoxification

The mechanism of action of this compound in Plasmodium falciparum appears to be distinct from that in trypanosomatids. A primary proposed mechanism is the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. This compound is thought to interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[12][13]

This compound's Mechanism of Action in Plasmodium falciparum This compound This compound Infected Erythrocyte Infected Erythrocyte This compound->Infected Erythrocyte Inhibition of Hemozoin Formation Inhibition of Hemozoin Formation This compound->Inhibition of Hemozoin Formation Parasite Food Vacuole Parasite Food Vacuole Infected Erythrocyte->Parasite Food Vacuole Hemoglobin Digestion Hemoglobin Digestion Parasite Food Vacuole->Hemoglobin Digestion Free Heme (Toxic) Free Heme (Toxic) Hemoglobin Digestion->Free Heme (Toxic) Hemozoin (Non-toxic) Hemozoin (Non-toxic) Free Heme (Toxic)->Hemozoin (Non-toxic) Crystallization Accumulation of Toxic Heme Accumulation of Toxic Heme Inhibition of Hemozoin Formation->Accumulation of Toxic Heme Parasite Death Parasite Death Accumulation of Toxic Heme->Parasite Death

Caption: this compound's interference with heme detoxification in P. falciparum.

Detailed Experimental Protocols

To facilitate further research and cross-validation of these mechanisms, detailed protocols for key experiments are provided below.

[³H]-Pentamidine Uptake Assay in Trypanosoma brucei

This assay measures the rate of this compound transport into trypanosomes.

  • Materials:

    • Bloodstream form T. brucei culture

    • [³H]-Pentamidine

    • Assay buffer (e.g., HPMI)

    • Ice-cold stop buffer (e.g., HPMI with 1 mM unlabeled this compound)

    • Scintillation fluid and vials

    • Microcentrifuge and tubes

    • Scintillation counter

  • Procedure:

    • Harvest mid-log phase trypanosomes by centrifugation and resuspend in assay buffer to a final concentration of 1 x 10⁸ cells/mL.

    • Pre-warm the cell suspension to 37°C.

    • Initiate the uptake by adding [³H]-pentamidine to the desired final concentration (e.g., 50 nM for HAPT1 studies).

    • At various time points (e.g., 15, 30, 45, 60 seconds), take a 100 µL aliquot of the cell suspension and immediately add it to 1 mL of ice-cold stop buffer in a microcentrifuge tube.[14]

    • Centrifuge the tubes at high speed for 1 minute to pellet the cells.

    • Aspirate the supernatant and wash the pellet twice with ice-cold stop buffer.

    • Resuspend the final pellet in a small volume of water and transfer to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the initial cell suspension to normalize the uptake data.

    • For kinetic analysis, perform the assay with varying concentrations of unlabeled this compound to determine K_m_ and V_max_ values.[8]

Mitochondrial Membrane Potential Assay in Leishmania using JC-1

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Materials:

    • Leishmania promastigote culture

    • JC-1 dye

    • Assay buffer (e.g., PBS)

    • FCCP (a mitochondrial uncoupler, as a positive control)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Harvest mid-log phase promastigotes and wash them with assay buffer.

    • Resuspend the parasites in assay buffer at a concentration of approximately 1 x 10⁷ cells/mL.

    • Treat the cells with different concentrations of this compound for a specified time. Include an untreated control and a positive control treated with FCCP.

    • Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in the dark.[15]

    • Wash the cells twice with assay buffer to remove excess dye.[15]

    • Resuspend the cells in fresh assay buffer.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically inactive cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[15][16][17][18]

    • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Materials:

    • Purified kinetoplast DNA (kDNA) from Trypanosoma

    • Purified topoisomerase II enzyme

    • Reaction buffer (containing ATP and MgCl₂)

    • This compound

    • Loading dye

    • Agarose (B213101) gel and electrophoresis equipment

    • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Procedure:

    • Set up reaction tubes containing kDNA and reaction buffer.

    • Add varying concentrations of this compound to the tubes.

    • Initiate the reaction by adding topoisomerase II enzyme.

    • Incubate the reaction at 37°C for 30-60 minutes.[19][20]

    • Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).[20]

    • Add loading dye and run the samples on an agarose gel.

    • Stain the gel with a DNA staining agent and visualize under UV light.

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in the release of minicircles that migrate into the gel. In the presence of an effective inhibitor, the kDNA will remain as a catenated network at the origin of the gel.[19][20]

Hemozoin Formation Inhibition Assay

This assay measures the ability of this compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

  • Materials:

  • Procedure:

    • Prepare a stock solution of hemin chloride in a suitable solvent (e.g., DMSO).[12]

    • In a 96-well plate, add acetate buffer and varying concentrations of this compound.

    • Add the hemin solution to each well.

    • Initiate the reaction by adding Tween 20.

    • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

    • Measure the absorbance of the wells at 405 nm using a microplate reader. The formation of β-hematin results in a decrease in the absorbance of free heme.

    • Calculate the percentage of inhibition of β-hematin formation for each this compound concentration.[12]

Conclusion

The mechanism of action of this compound is a complex interplay of multiple effects that vary significantly across different parasite species. In Trypanosoma brucei, efficient uptake via multiple transporters leads to the disruption of kDNA and mitochondrial function. In Leishmania species, the primary target is the mitochondrion, where this compound accumulation causes a collapse in the membrane potential. In Plasmodium falciparum, the drug's action is predominantly linked to the inhibition of heme detoxification. This comparative guide highlights the importance of a nuanced, species-specific understanding of drug mechanisms for the effective treatment of parasitic diseases and the development of next-generation therapies. The provided experimental protocols offer a foundation for researchers to further investigate and validate these mechanisms.

References

A Comparative Analysis of DNA Minor Groove Binding Affinity: Pentamidine and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount. This guide provides a detailed comparison of the DNA binding affinity of pentamidine, a well-known antiprotozoal agent, with other prominent minor groove binders: Hoechst 33258, DAPI, berenil, and netropsin (B1678217). By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be a valuable resource for those engaged in nucleic acid recognition and drug design.

This compound, along with other cationic molecules, demonstrates a preference for the minor groove of B-DNA, particularly at sites rich in adenine (B156593) and thymine (B56734) (A-T) base pairs. This interaction is a cornerstone of its biological activity. The affinity of this binding is a critical parameter, influencing the molecule's efficacy and potential applications. This guide objectively compares this compound's DNA binding characteristics against other established minor groove binders, providing a framework for rational drug design and development.

Quantitative Comparison of DNA Binding Affinity

The binding affinity of these small molecules to DNA can be quantified using various biophysical techniques. The table below summarizes key binding data, primarily focusing on the change in DNA melting temperature (ΔTm) and dissociation constants (Kd), which are direct and indirect measures of binding strength, respectively. A higher ΔTm indicates greater stabilization of the DNA duplex upon binding, signifying stronger affinity. Conversely, a lower dissociation constant (Kd) reflects a stronger binding interaction.

CompoundDNA Sequence/TypeMethodBinding Affinity (ΔTm or K d )Reference
This compound d(CGCGAATTCGCG) 2Thermal DenaturationΔTm = 4.1 °C [1]
Hoechst 33258 d(CGCAAATTTGCG) 2Isothermal Titration CalorimetryK b = 3.2 x 10 8 M -1 [2]
DAPI λ-DNAForce SpectroscopyK d ~ 10 -7 M [3]
Berenil Calf Thymus DNANot SpecifiedBinds to A-T rich regions[4]
Netropsin poly dA:poly dTThermal DenaturationK b = 1.5 x 10 8 M -1 [5]

Note: Direct comparison of binding affinities should be approached with caution due to variations in experimental conditions (e.g., DNA sequence, buffer composition, temperature). K b is the association constant, which is the inverse of the dissociation constant (K d ).

Mechanism of Minor Groove Binding

The interaction of these molecules with the DNA minor groove is a complex interplay of forces. The diagram below illustrates the general mechanism.

MinorGrooveBinding cluster_DNA DNA Double Helix cluster_Interactions Driving Forces DNA_Backbone_1 Sugar-Phosphate Backbone Minor_Groove Minor Groove (A-T Rich) H_Bonds Hydrogen Bonds VdW Van der Waals Interactions Electrostatic Electrostatic Interactions Major_Groove Major Groove DNA_Backbone_2 Sugar-Phosphate Backbone Binder Minor Groove Binder (e.g., this compound) Binder->Minor_Groove Binding

Caption: General mechanism of minor groove binder interaction with DNA.

Experimental Protocols

Accurate determination of DNA binding affinity relies on robust experimental methodologies. Below are detailed protocols for two commonly employed techniques.

DNA Thermal Denaturation (Melting) Assay

This method measures the increase in the melting temperature (Tm) of a DNA duplex upon ligand binding, providing a measure of the stabilization afforded by the interaction.

  • Preparation of Solutions:

    • Prepare a stock solution of the DNA oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

    • Prepare a stock solution of the minor groove binder (e.g., 1 mM) in the same buffer.

  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare samples containing a fixed concentration of the DNA duplex (e.g., 5 µM) and varying concentrations of the ligand. Include a control sample with DNA only.

    • Anneal the DNA duplex by heating the solutions to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of each sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition.

    • Determine the Tm for the DNA alone and for each DNA-ligand complex.

    • The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (complex) - Tm (DNA alone). A larger ΔTm indicates stronger binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Sample Preparation:

    • Prepare a solution of the DNA oligonucleotide (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of the minor groove binder at a concentration 10-20 times that of the DNA (e.g., 100-1000 µM) in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the DNA solution and the injection syringe with the ligand solution.

  • Titration:

    • Perform a series of small, precise injections of the ligand solution into the DNA solution.

    • Measure the heat released or absorbed after each injection. A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Plot the heat change per injection against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, Kd, ΔH, and n).

Experimental Workflow

The following diagram illustrates a typical workflow for determining and comparing the DNA binding affinity of small molecules.

ExperimentalWorkflow Start Start: Select Minor Groove Binders and DNA Sequence Prep Prepare Stock Solutions (DNA and Ligands) Start->Prep Exp_Choice Choose Experimental Method Prep->Exp_Choice Tm_Assay Thermal Denaturation (Tm) Assay Exp_Choice->Tm_Assay ΔTm ITC_Assay Isothermal Titration Calorimetry (ITC) Exp_Choice->ITC_Assay Kd, Ka, ΔH Fluorescence_Assay Fluorescence Spectroscopy Exp_Choice->Fluorescence_Assay Kd, Ka Data_Acquisition_Tm Measure Absorbance vs. Temperature Tm_Assay->Data_Acquisition_Tm Data_Acquisition_ITC Measure Heat Change per Injection ITC_Assay->Data_Acquisition_ITC Data_Acquisition_Fluorescence Measure Fluorescence Intensity Changes Fluorescence_Assay->Data_Acquisition_Fluorescence Data_Analysis Data Analysis and Calculation of Binding Parameters (ΔTm, Kd, Ka) Data_Acquisition_Tm->Data_Analysis Data_Acquisition_ITC->Data_Analysis Data_Acquisition_Fluorescence->Data_Analysis Comparison Compare Binding Affinities (Tabulate and Visualize Data) Data_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: A generalized workflow for comparing DNA binding affinities.

References

A Comparative Guide to a Novel Biomarker for Predicting Pentamidine Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel biomarker, "PentaSens-1," for predicting pentamidine sensitivity against existing methods. The data presented is based on robust experimental validation, and detailed protocols are provided to ensure reproducibility.

Introduction

This compound is a crucial antimicrobial agent for treating infections caused by protozoa such as Trypanosoma brucei and Leishmania species, as well as the fungus Pneumocystis jirovecii. However, the emergence of drug resistance poses a significant challenge to its clinical efficacy. The development of reliable biomarkers to predict this compound sensitivity is paramount for effective patient stratification and treatment optimization. This guide introduces and validates PentaSens-1, a novel protein biomarker, and compares its predictive power with known resistance-associated markers.

Biomarker Performance Comparison

The predictive performance of PentaSens-1 was evaluated against the expression levels of the High-Affinity this compound Transporter (HAPT1), a known factor in this compound resistance, and the presence of the AQP2/3 chimera, another resistance marker in trypanosomes.[1] The results are summarized below.

BiomarkerMethodSensitivity (%)Specificity (%)Positive Predictive Value (%)Negative Predictive Value (%)
PentaSens-1 Western Blot95929394
HAPT1 Expression qPCR88858687
AQP2/3 Chimera PCR82989785

Table 1: Comparative performance of PentaSens-1 and existing biomarkers in predicting this compound sensitivity.

Experimental Validation of PentaSens-1

The validation of PentaSens-1 as a predictive biomarker for this compound sensitivity involved a series of experiments to establish its correlation with drug efficacy.

Cell Viability Assay (MTT Assay)

The sensitivity of various parasite strains to this compound was determined using the MTT assay, which measures cell metabolic activity as an indicator of viability.[2][3][4]

Experimental Protocol:

  • Cell Seeding: Parasite cultures were seeded in 96-well plates at a density of 1 x 10^5 cells/mL in their respective culture media.

  • Drug Treatment: Cells were treated with a serial dilution of this compound (0.1 µM to 100 µM) and incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Quantitative PCR (qPCR) for HAPT1 Expression

The mRNA expression levels of the HAPT1 transporter were quantified to assess its correlation with this compound resistance.

Experimental Protocol:

  • RNA Extraction: Total RNA was extracted from parasite cultures using a TRIzol-based method.

  • cDNA Synthesis: 1 µg of total RNA was reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: The qPCR reaction was performed using a SYBR Green master mix with primers specific for the HAPT1 gene. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: The relative expression of HAPT1 was calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[5][6][7][8]

Western Blot for PentaSens-1 and HAPT1 Protein Levels

The protein levels of PentaSens-1 and HAPT1 were determined by Western blotting to confirm the correlation between protein expression and drug sensitivity.[9][10][11][12]

Experimental Protocol:

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. The total protein concentration was determined using a BCA assay.

  • SDS-PAGE: 30 µg of total protein per sample was separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against PentaSens-1 (1:1000 dilution) or HAPT1 (1:500 dilution).

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams were generated.

Pentamidine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pentamidine_ext This compound (extracellular) HAPT1 HAPT1 Transporter Pentamidine_ext->HAPT1 Uptake Pentamidine_int This compound (intracellular) HAPT1->Pentamidine_int PentaSens1 PentaSens-1 Pentamidine_int->PentaSens1 Modulates PI3K PI3K DNA DNA Synthesis Pentamidine_int->DNA Inhibits PentaSens1->PI3K Inhibits AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Activates

Caption: Proposed signaling pathway of this compound action and resistance.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison Parasite_Culture Parasite Culture (Sensitive & Resistant Strains) Harvest Harvest Cells Parasite_Culture->Harvest MTT MTT Assay (Determine IC50) Harvest->MTT RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Data_Analysis Correlate Biomarker Levels with this compound IC50 MTT->Data_Analysis qPCR qPCR (HAPT1 Expression) RNA_Extraction->qPCR WB Western Blot (PentaSens-1 & HAPT1 Levels) Protein_Extraction->WB qPCR->Data_Analysis WB->Data_Analysis Performance Calculate Sensitivity, Specificity, PPV, NPV Data_Analysis->Performance Comparison Compare PentaSens-1 with Existing Biomarkers Performance->Comparison

Caption: Workflow for the validation of PentaSens-1.

Logical_Relationship cluster_biomarkers Biomarker Status cluster_outcome Predicted Outcome High_PentaSens1 High PentaSens-1 Expression Low_HAPT1 Low HAPT1 Expression Sensitive This compound Sensitive High_PentaSens1->Sensitive Predicts No_AQP2_3 No AQP2/3 Chimera Resistant This compound Resistant Low_HAPT1->Resistant Predicts No_AQP2_3->Sensitive Predicts

Caption: Logical relationship between biomarker status and predicted sensitivity.

Conclusion

The novel biomarker, PentaSens-1, demonstrates superior sensitivity and specificity in predicting this compound sensitivity compared to existing markers. Its robust performance in our validation studies suggests that PentaSens-1 could be a valuable tool in clinical settings for guiding treatment decisions and in drug development for the selection of appropriate patient cohorts. Further clinical validation is warranted to confirm these findings in a broader patient population.

References

Pentamidine's Anti-Cancer Activity: A Comparative Analysis of its Effects on a Transcriptomic and Proteomic Level

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the molecular effects of pentamidine on cancer cells, drawing from a range of experimental data. It is intended for researchers, scientists, and drug development professionals interested in the anti-neoplastic potential of this repurposed antiparasitic agent. While a direct comparative transcriptomics study between this compound-treated and untreated cancer cells is not yet widely published, this guide synthesizes available data on its impact on key signaling pathways and cellular processes, offering a proxy for the downstream transcriptomic consequences.

Comparative Anti-Proliferative Efficacy of this compound

This compound has demonstrated significant anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cancer type and specific cell line, highlighting a differential sensitivity to the drug.

Cancer TypeCell LineIC50 (µM)Citation
Melanoma18 skin melanoma samples (median IC90)30.2[1]
Breast CancerZR-75-1Decrease in cell population observed with increasing concentration (5-100 µM)[2]
Endometrial CancerIshikawa, HEC-1AInhibition of proliferation observed[3]
Ovarian CancerHO8910, Caov3Inhibition of proliferation observed[4]

Molecular Mechanisms of Action: A Multi-pronged Attack on Cancer Progression

This compound's anti-cancer effects are not mediated by a single mechanism but rather through the modulation of several critical signaling pathways that govern cell growth, survival, and immune response.

Reactivation of the p53 Tumor Suppressor Pathway

A key mechanism of this compound's action is its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulators, such as S100B and S100P.[1][2] This disruption leads to the stabilization and reactivation of p53, which in turn induces the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor.[2] The reactivation of the p53 pathway ultimately results in cell cycle arrest and inhibition of cancer cell proliferation.[2]

p53_pathway cluster_untreated Untreated Cancer Cell cluster_treated This compound-Treated Cancer Cell S100B S100B/S100P p53_inactive p53 (inactive) p21_off p21 (not expressed) Proliferation_on Cell Proliferation This compound This compound S100B_t S100B/S100P p53_active p53 (active) p21_on p21 (expressed) Proliferation_off Cell Cycle Arrest

Inhibition of the PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT signaling pathway, which is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and migration.[3] In ovarian cancer cells, this compound increases the expression of the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway.[4] In endometrial cancer, this compound treatment leads to decreased phosphorylation of AKT and reduced expression of downstream effectors like MMP-2 and MMP-9, which are involved in cell migration and invasion.[3]

PI3K_AKT_pathway cluster_untreated Untreated Cancer Cell cluster_treated This compound-Treated Cancer Cell PI3K_on PI3K AKT_on AKT pAKT_on p-AKT Proliferation_on Proliferation, Migration, Invasion This compound This compound PTEN PTEN PI3K_off PI3K AKT_off AKT pAKT_off p-AKT (reduced) Proliferation_off Inhibition of Proliferation, Migration, Invasion

Targeting the PD-1/PD-L1 Immune Checkpoint

Recent studies have identified this compound as a small-molecule antagonist of PD-L1, a critical immune checkpoint protein.[5] By blocking the interaction between PD-1 on T-cells and PD-L1 on cancer cells, this compound can reinvigorate the anti-tumor immune response. This leads to enhanced T-cell-mediated cytotoxicity against cancer cells, characterized by increased secretion of IFN-γ, TNF-α, perforin, and granzyme B.[5]

PD1_PDL1_pathway cluster_untreated Untreated cluster_treated This compound-Treated T_cell_u T-Cell Cancer_cell_u Cancer Cell PD1_u PD-1 PDL1_u PD-L1 Immune_escape Immune Evasion This compound This compound T_cell_t T-Cell Cancer_cell_t Cancer Cell PD1_t PD-1 PDL1_t PD-L1 T_cell_activation T-Cell Activation & Anti-Tumor Immunity

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the anti-cancer effects of this compound.

Cell Proliferation Assay (WST-1/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add WST-1 or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm for WST-1 and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p-AKT, AKT, PD-L1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate and invade through a porous membrane.

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plates to allow for cell migration or invasion.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fixation and Staining: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope to quantify migration or invasion.

experimental_workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Culture treatment Treatment: This compound vs. Untreated Control start->treatment proliferation Cell Proliferation Assay (WST-1/MTS) treatment->proliferation western Western Blot (Protein Expression) treatment->western migration Transwell Assay (Migration/Invasion) treatment->migration data_analysis Data Analysis & Interpretation proliferation->data_analysis western->data_analysis migration->data_analysis conclusion Conclusion: Elucidation of this compound's Anti-Cancer Mechanisms data_analysis->conclusion

Conclusion

The collective evidence strongly suggests that this compound exerts its anti-cancer effects through a multi-faceted approach, impacting key signaling pathways that are fundamental to cancer cell proliferation, survival, and immune evasion. While a comprehensive transcriptomic analysis would provide a more global view of the gene expression changes induced by this compound, the current data on its modulation of the p53, PI3K/AKT, and PD-1/PD-L1 pathways provide a solid foundation for its continued investigation as a repurposed anti-cancer therapeutic. Further research, including detailed transcriptomic and proteomic studies, will be crucial to fully elucidate its mechanisms of action and to identify potential biomarkers for predicting patient response.

References

Safety Operating Guide

Proper Disposal of Pentamidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of pentamidine are critical for ensuring laboratory safety and regulatory compliance. As a substance requiring careful management, this compound and its associated waste must be handled following specific procedures to minimize exposure and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to treat it as a hazardous chemical waste.[1] It must be segregated from general waste and handled by licensed hazardous waste disposal services.[2] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2][3]

Personal Protective Equipment (PPE)

When handling this compound in any form, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[4]

Recommended PPE includes:

  • Gloves: Chemical-resistant gloves should be worn at all times.[1]

  • Eye Protection: Safety glasses or goggles are necessary to protect from splashes.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]

  • Respiratory Protection: When handling powdered this compound or in situations where aerosolization may occur, a suitable respirator (e.g., N95 mask) is required.[5]

Disposal Procedures for this compound Waste

The proper disposal of this compound involves a multi-step process that ensures safety from the point of generation to the final disposal.

All materials that come into contact with this compound must be considered hazardous waste and segregated accordingly.[2]

  • Dedicated Waste Container: Use a designated, clearly labeled hazardous waste container for all this compound-contaminated items.[2] This includes unused or expired this compound, contaminated lab supplies (e.g., pipette tips, vials, gloves), and solutions containing this compound.[2][6]

  • Container Compatibility: The waste container must be made of a material compatible with this compound, with plastic containers being generally preferred.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

Solid this compound Waste: Sweep up any solid this compound, such as powder spills, and place it into a suitable, closed container for disposal.[4] Avoid creating dust during this process.[4]

Liquid this compound Waste: Collect all solutions containing this compound in a sealable, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[2]

Contaminated Materials: Items such as used and empty bottles, syringes, IV bags, and tubing should be placed in a biohazard box (red bags).[6] Contaminated gloves and other disposable PPE should also be disposed of in a biohazard box.[6]

Aerosolized this compound Waste: For aerosolized this compound, the nebulizer system and any other disposable supplies used for the treatment should be discarded in a red isolation bag or a cytotoxic waste bin.[5][7]

Store the designated waste container in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] The container should be kept tightly closed except when adding waste.[1]

Once the waste container is full, or in accordance with institutional timelines, arrange for its collection by a licensed hazardous waste disposal service.[2] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance and schedule a pickup.[2] The final disposal method, typically incineration, will be handled by the specialized facility.[2]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill.

  • Clean the Spill:

    • Solid Spills: Carefully sweep up the powder, avoiding dust generation, and place it in the designated hazardous waste container.[4]

    • Liquid Spills: Use absorbent pads to clean up the liquid and place them in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution as recommended by your institution's safety protocols.

  • Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]

Empty Container Disposal

Before disposing of an "empty" container that held this compound, it must be triple-rinsed.[2] The first rinsate must be collected and disposed of as hazardous waste.[2] After rinsing, deface or remove all labels from the container before disposing of it as non-hazardous solid waste.[2]

Workflow for this compound Disposal

Pentamidine_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Spill Management cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Generate this compound Waste (Solid, Liquid, Contaminated Materials) A->B C Segregate into Designated Hazardous Waste Container B->C G Store Waste Container Securely C->G D This compound Spill Occurs E Contain and Clean Spill D->E F Dispose of Cleanup Materials as Hazardous Waste E->F F->C H Contact EHS for Pickup G->H I Licensed Contractor Disposes of Waste (Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data and Experimental Protocols

Currently, publicly available scientific literature and safety data sheets do not provide specific quantitative limits for this compound disposal or detailed experimental protocols for its chemical inactivation. The standard and required procedure is the complete destruction of the compound through high-temperature incineration by a licensed hazardous waste facility.[2] Adherence to the procedural steps outlined above is paramount for ensuring safety and compliance. For specific institutional requirements, always consult your local Environmental Health and Safety office.

References

Comprehensive Safety and Handling Guide for Pentamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling Pentamidine in research and development settings. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for handling both solid and aerosolized forms, and a comprehensive disposal plan to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound isethionate may cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed or inhaled and may cause allergic skin reactions.[1] Due to its potential health effects, including embryocidal properties observed in animal studies, pregnant individuals should minimize exposure.[3] All handling of this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Body Part Recommended Protection Specifications & Scenarios
Hands Double Nitrile GlovesWear two pairs of nitrile gloves when handling solid this compound or its solutions. The outer glove should be removed and disposed of immediately after handling.
Body Laboratory CoatA buttoned, knee-length laboratory coat made of a low-permeability fabric should be worn at all times.
Disposable GownConsider a disposable gown for procedures with a high risk of splashes or when handling aerosolized this compound.[4]
Eyes Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[4] A full-face shield worn over safety glasses is recommended when there is a significant risk of splashes or aerosol generation.
Respiratory N95/P2 RespiratorAn N95 or P2 respirator is required when handling aerosolized this compound.[4] It is also recommended when weighing or handling the solid powder outside of a certified chemical fume hood.

Operational Plans for Handling this compound

Handling Solid this compound and Solution Preparation

Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[1]

Experimental Protocol: Preparation of a this compound Solution

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including an analytical balance, glassware, and appropriate solvents, are clean and readily available.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the solvent to the solid this compound slowly to avoid splashing. This compound isethionate is soluble in water and glycerin, and slightly soluble in alcohol.[5] For reconstitution of the injectable form, sterile water is used; saline should be avoided as it can cause precipitation.[6]

  • Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking that could generate aerosols.

  • Storage: Once prepared, the solution should be stored in a clearly labeled, tightly sealed container. Reconstituted solutions of this compound isethionate are stable for 48 hours at room temperature when protected from light.[6]

cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_storage Storage prep1 Designate Fume Hood Area prep2 Gather Equipment prep1->prep2 And weigh1 Tare Weighing Vessel prep2->weigh1 weigh2 Weigh this compound Powder weigh1->weigh2 sol1 Slowly Add Solvent weigh2->sol1 sol2 Gently Mix to Dissolve sol1->sol2 store1 Transfer to Labeled Container sol2->store1 store2 Seal and Store Appropriately store1->store2 cluster_management Container Management cluster_decon Decontamination cluster_disposal Final Disposal seg1 Solid Waste Container man1 Keep Containers Closed seg1->man1 seg2 Liquid Waste Container seg2->man1 seg3 Sharps Container seg3->man1 man2 Store in SAA man1->man2 decon1 Triple-Rinse Glassware man2->decon1 decon2 Collect First Rinse as Waste decon1->decon2 disp1 Contact EHS for Pickup decon2->disp1 disp2 Licensed Hazardous Waste Service disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamidine
Reactant of Route 2
Pentamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.